molecular formula C11H23NO B1594487 Undecanamide CAS No. 2244-06-6

Undecanamide

Cat. No.: B1594487
CAS No.: 2244-06-6
M. Wt: 185.31 g/mol
InChI Key: FKVMWDZRDMCIAJ-UHFFFAOYSA-N
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Description

Undecanamide is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVMWDZRDMCIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292545
Record name Undecanamide
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Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2244-06-6
Record name Undecanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 83586
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Undecanamide
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Foundational & Exploratory

An In-Depth Technical Guide to Undecanamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining Undecanamide

This compound (CAS No. 2244-06-6), also known as undecanoic acid amide, is a long-chain primary fatty amide.[1] It consists of a ten-carbon aliphatic tail attached to a carboxamide head group.[2] This simple yet elegant structure imparts amphiphilic properties, leading to its primary use in industrial applications as a surfactant, emulsifier, and lubricant.[2] While its direct role in pharmacology is not extensively documented, its structural class—long-chain fatty amides—is of significant interest in drug development and biochemistry, most notably due to similarities with endogenous signaling lipids like anandamide.[3] This guide provides a comprehensive technical overview of this compound's core chemical properties, structure, spectroscopic signature, and a representative synthetic protocol, tailored for researchers in chemistry and drug development.

Chemical Structure and Properties

This compound is a saturated primary amide with the molecular formula C₁₁H₂₃NO.[4] The molecule features a terminal amide group (-CONH₂) attached to a decyl chain (C₁₀H₂₁). The presence of both a polar amide head and a nonpolar hydrocarbon tail dictates its physical and chemical behavior, including its solubility and intermolecular interactions. The nitrogen atom of the primary amide is sp² hybridized, resulting in a planar geometry for the amide group due to resonance. This planarity is a critical feature in the hydrogen bonding networks that define its solid-state structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvent systems, for purification, and for formulation development.

PropertyValueSource(s)
CAS Number 2244-06-6[1]
Molecular Formula C₁₁H₂₃NO[4]
Molecular Weight 185.31 g/mol [4]
IUPAC Name This compound[4]
Appearance Colorless to pale yellow solid or liquid[2]
Melting Point 54-56 °C[5]
Boiling Point 320.2 ± 10.0 °C (Predicted)[5]
Density 0.878 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in organic solvents; limited solubility in water.[2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 9[1]
Topological Polar Surface Area 43.1 Ų[1]

Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. The following sections describe the expected spectral features, which serve as a benchmark for sample characterization and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the amide protons, the alpha-methylene protons, the bulk methylene chain, and the terminal methyl group.

  • δ ~6.5-7.5 ppm (2H, broad singlets): Two distinct, often broad, signals for the non-equivalent -NH₂ protons.

  • δ ~2.2 ppm (2H, triplet): The methylene group protons alpha to the carbonyl (C₂-H₂), deshielded by the electron-withdrawing effect of the amide.

  • δ ~1.6 ppm (2H, multiplet): The methylene group protons beta to the carbonyl (C₃-H₂).

  • δ ~1.2-1.4 ppm (~14H, broad multiplet): A large, overlapping signal corresponding to the protons of the bulk methylene groups in the alkyl chain (C₄-C₁₀).

  • δ ~0.88 ppm (3H, triplet): The terminal methyl group protons (C₁₁-H₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides a distinct signal for each carbon atom in the molecule, offering a reliable fingerprint for identification.

  • δ ~175-178 ppm: The carbonyl carbon (C=O) of the amide group, appearing furthest downfield.

  • δ ~36 ppm: The alpha-carbon (C₂).

  • δ ~22-32 ppm: A series of signals for the carbons of the long alkyl chain (C₃-C₁₀).

  • δ ~14 ppm: The terminal methyl carbon (C₁₁).

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the primary amide functional group.

  • ~3350 and ~3180 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching vibrations, characteristic of a primary amide.

  • ~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups in the alkyl chain.

  • ~1640-1680 cm⁻¹ (strong): The C=O stretching vibration, known as the Amide I band. This is one of the most intense peaks in the spectrum.

  • ~1620-1650 cm⁻¹ (medium): The N-H bending vibration, known as the Amide II band.

Mass Spectrometry

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • m/z 185: The molecular ion peak [M]⁺.

  • m/z 186: The [M+H]⁺ peak in positive-ion ESI.

  • Characteristic Fragments: Common fragmentation patterns for long-chain amides include alpha-cleavage and the McLafferty rearrangement, which can lead to a prominent peak at m/z 59 for the [CH₂=C(OH)NH₂]⁺ fragment.

Synthesis and Reactivity

The amide functional group is a cornerstone of organic and medicinal chemistry. This compound can be reliably synthesized from its corresponding carboxylic acid, undecanoic acid, through several established methods. A classic and robust laboratory-scale method involves the conversion of the carboxylic acid to an acyl chloride, followed by amination.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination Start Undecanoic Acid Reagent1 SOCl₂ or (COCl)₂ Start->Reagent1 Reaction Intermediate Undecanoyl Chloride Reagent1->Intermediate Activation Reagent2 Aqueous Ammonia (NH₄OH) Intermediate->Reagent2 Nucleophilic Acyl Substitution Product This compound Intermediate->Product Reagent2->Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis from Undecanoic Acid

This protocol describes a two-step synthesis of this compound from undecanoic acid via an acyl chloride intermediate. Causality: The conversion of the carboxylic acid's hydroxyl group into a better leaving group (chloride) is necessary to facilitate the nucleophilic attack by the relatively weak nucleophile, ammonia.

Materials:

  • Undecanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Concentrated aqueous ammonia (28-30% NH₃)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Step 1: Formation of Undecanoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acyl chloride.

  • Reaction: Dissolve undecanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

  • Heating: Gently heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude undecanoyl chloride is a moisture-sensitive oil and is typically used immediately in the next step without further purification.

Step 2: Amination of Undecanoyl Chloride

  • Setup: Cool a flask containing concentrated aqueous ammonia (a large excess, e.g., 10 eq) in an ice bath.

  • Reaction: Dissolve the crude undecanoyl chloride from Step 1 in a minimal amount of a water-immiscible solvent like DCM. Add this solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate (this compound) will form immediately.

  • Stirring: Allow the mixture to stir for an additional 30-60 minutes, letting it slowly warm to room temperature.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline solid.

Applications and Relevance in Drug Development

Industrial Applications: The primary commercial use of this compound is driven by its amphiphilic nature. It functions as a surfactant, emulsifier, and lubricant in various formulations.[2] Its long alkyl chain provides hydrophobicity, while the polar amide group offers hydrophilicity and hydrogen bonding capability.

Relevance in Drug Development: While this compound itself is not a prominent active pharmaceutical ingredient (API), its structural class holds significant relevance for drug development professionals for several reasons:

  • Bioisosterism and Structural Motifs: The amide bond is a fundamental feature in countless pharmaceuticals.[6] Long-chain fatty amides are structural analogs of endogenous signaling molecules, particularly the N-acylethanolamines, which include the endocannabinoid anandamide (N-arachidonoylethanolamine).[3] The endocannabinoid system is a critical regulator of numerous physiological processes, making it a major target for drug discovery.[7][8] Studying simpler, saturated fatty amides like this compound can provide insights into the structure-activity relationships (SAR) of these signaling lipids.

  • Drug Delivery and Formulation: The lipophilic nature of the undecyl chain can be exploited in drug delivery systems. Fatty amides can act as penetration enhancers in transdermal formulations or as components in lipid-based nanoparticle systems designed to improve the solubility and bioavailability of poorly water-soluble drugs.

  • Synthetic Intermediate: this compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2]

Biological Activity and Toxicological Profile

A comprehensive search of peer-reviewed scientific literature reveals a significant lack of specific pharmacological and toxicological data for this compound (CAS 2244-06-6). General information suggests it has relatively low toxicity, though standard precautions for handling chemical amides to avoid skin and eye irritation are advised.[2]

The absence of specific bioactivity data for this compound presents a clear knowledge gap. However, researchers can infer potential areas of interest from structurally related compounds:

  • Antimicrobial Properties: Other C11-undecane derivatives, such as undecan-3-one, have demonstrated antimicrobial and antifungal activity. This suggests that the undecyl chain itself may contribute to membrane disruption or other antimicrobial mechanisms, warranting investigation for this compound.

  • Endocannabinoid System Modulation: Although this compound lacks the polyunsaturated chain of anandamide, some saturated N-acylethanolamines have been shown to interact with the endocannabinoid system, often by inhibiting the fatty acid amide hydrolase (FAAH) enzyme that degrades anandamide. It is plausible, though unproven, that this compound could exhibit weak interactions within this system.

For drug development professionals, this lack of data signifies an opportunity for foundational research to characterize the biological profile of this simple fatty amide.

References

  • Gibka, J., et al. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Central European Journal of Immunology, 34(3), 154-157. Available at: [Link]

  • Silver, R. J. (2019). Review of the Endocannabinoid System. PMC - PubMed Central. Available at: [Link]

  • DiPasquale, G., et al. (2018). The Endocannabinoid System, Our Universal Regulator. Journal of Young Investigators. Available at: [Link]

  • Lu, H.-C., & Mackie, K. (2016). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. MDPI. Available at: [Link]

  • University of Arizona Health Sciences. (2022). What is the endogenous cannabinoid system? YouTube. Available at: [Link]

  • PubChem - National Institutes of Health. This compound | C11H23NO | CID 256598. Available at: [Link]

  • Maccarone, M., et al. (2021). Endocannabinoid System: Chemical Characteristics and Biological Activity. PMC. Available at: [Link]

  • Organic Syntheses. 5,5-DIMETHYL-2-n-PENTYLTETRAHYDROFURAN. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis and purification of undecanamide (C₁₁H₂₃NO), a long-chain primary fatty amide with significant applications in the production of surfactants, lubricants, and as a chemical intermediate.[1] This document is intended for researchers, chemists, and professionals in drug development and industrial chemistry, offering a detailed exploration of established and modern synthetic routes, including the direct amidation of undecanoic acid, the acylation of ammonia using undecanoyl chloride, and the hydrolysis of undecanenitrile. Furthermore, this guide delves into robust purification techniques, with a focus on recrystallization and column chromatography, and discusses analytical methods for purity assessment. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction to this compound

This compound, also known as undecanoic acid amide, is a waxy solid at room temperature, characterized by an eleven-carbon aliphatic chain and a primary amide functional group.[1] Its molecular structure imparts amphiphilic properties, making it a valuable precursor in various industrial applications. The long hydrophobic carbon tail and the hydrophilic amide head are key to its function in surfactants and emulsifiers.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₃NO[1][2]
Molecular Weight 185.31 g/mol [2]
Appearance Colorless to pale yellow solid/liquid[1]
Melting Point 54-56 °CChemicalBook
Boiling Point 320.2 ± 10.0 °C (Predicted)ChemicalBook
Solubility Soluble in organic solvents, limited solubility in water[1]
CAS Number 2244-06-6[2]

Synthesis of this compound: A Comparative Overview of Key Methodologies

The synthesis of this compound can be approached through several chemical pathways. The choice of a particular method is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. This section details three primary synthetic routes.

Method 1: Direct Amidation of Undecanoic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, typically requiring high temperatures to drive off the water byproduct.[3] Recent advancements have introduced catalysts that facilitate this reaction under milder conditions.[4][5][6]

This method is atom-economical as it directly combines the two primary synthons. The primary challenge is overcoming the high activation energy required to dehydrate the intermediate ammonium carboxylate salt. The use of catalysts like boric acid or ammonia-borane complexes lowers this activation energy, enabling the reaction to proceed at more moderate temperatures.[4][5] The removal of water is crucial to shift the equilibrium towards the amide product.[3]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Undecanoic_Acid Undecanoic Acid Intermediate Ammonium Undecanoate (Intermediate Salt) Undecanoic_Acid->Intermediate + NH₃ Ammonia Ammonia Ammonia->Intermediate Reaction_Conditions Heat (Δ) Catalyst - H₂O Intermediate->Reaction_Conditions This compound This compound Reaction_Conditions->this compound

Figure 1: Synthesis of this compound via Direct Amidation.

Materials and Reagents:

  • Undecanoic Acid (1.0 eq)

  • Urea (as ammonia source, 1.5 eq)

  • Boric Acid (Catalyst, 0.1 eq)

  • Toluene (Solvent)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add undecanoic acid, urea, and boric acid.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the undecanoic acid is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization.

Method 2: From Undecanoyl Chloride and Ammonia

This is a classic and highly efficient method for amide synthesis. The high reactivity of the acyl chloride with ammonia makes this a rapid and often high-yielding reaction.[7]

The conversion of the carboxylic acid to the more reactive acyl chloride significantly lowers the activation energy for the nucleophilic attack by ammonia. This two-step process, while less atom-economical due to the use of a chlorinating agent, is highly effective for laboratory-scale synthesis. The reaction is typically exothermic and requires careful temperature control.[7]

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Undecanoic_Acid Undecanoic Acid Undecanoyl_Chloride Undecanoyl Chloride Undecanoic_Acid->Undecanoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Undecanoyl_Chloride This compound This compound Undecanoyl_Chloride->this compound + 2 NH₃ Ammonia Ammonia (aq) Ammonia->this compound G cluster_reactants Reactants cluster_process Reaction cluster_product Product Undecanenitrile Undecanenitrile Reaction_Conditions Acid or Base Catalyst Heat (Δ) Undecanenitrile->Reaction_Conditions Water Water (H₂O) Water->Reaction_Conditions This compound This compound Reaction_Conditions->this compound

Figure 3: Synthesis of this compound via Nitrile Hydrolysis.

Materials and Reagents:

  • Undecanenitrile (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol (Solvent)

  • Water

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve undecanenitrile in ethanol.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Purification of this compound

Obtaining high-purity this compound is critical for its intended applications. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

G Crude_this compound Crude this compound Recrystallization Recrystallization Crude_this compound->Recrystallization Column_Chromatography Column Chromatography Crude_this compound->Column_Chromatography Pure_this compound Pure this compound Recrystallization->Pure_this compound Column_Chromatography->Pure_this compound

Figure 4: General Purification Workflow for this compound.

Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. [8][9]The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. [8]

The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point. Polar solvents like ethanol, acetone, or acetonitrile are often good choices for amides. [1]A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed to achieve the desired solubility profile. [10][11] Table 2: Common Solvents for Recrystallization of Amides

Solvent/SystemRationale
Ethanol Good general-purpose polar solvent for amides. [1]
Acetonitrile Often gives very good results for amide crystallization. [1]
Ethanol/Water The addition of water (an anti-solvent) can induce crystallization from an ethanol solution.
Hexane/Ethyl Acetate A non-polar/polar mixture that can be fine-tuned for optimal solubility.

[8][12] Materials and Reagents:

  • Crude this compound

  • Recrystallization Solvent (e.g., Ethanol)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Column Chromatography

For separating complex mixtures or for achieving very high purity, column chromatography is a powerful technique. [13]It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase. [13]

The choice of the mobile phase (eluent) is critical for successful separation. For a moderately polar compound like this compound on a polar stationary phase like silica gel, a mobile phase of intermediate polarity is typically used. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. The polarity of the eluent can be gradually increased to elute the this compound from the column.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (for column packing)

  • Mobile Phase (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column, collection tubes, TLC plates and chamber

Procedure:

  • Pack a chromatography column with silica gel slurried in the initial, less polar mobile phase.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Purity Analysis

Assessing the purity of the synthesized and purified this compound is a crucial final step. Several analytical techniques can be employed for this purpose.

Table 3: Analytical Methods for Purity Assessment of this compound

MethodPrincipleApplication
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and a mobile phase. Rapid, qualitative assessment of purity and monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. [14][15][16]Quantitative purity determination and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification. [1][17][18][19]Identification of the compound and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure and purity.Structural confirmation and detection of impurities.
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value indicates high purity.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and purification of this compound. By understanding the chemical principles behind each synthetic route and purification technique, researchers and professionals can make informed decisions to optimize their processes for yield, purity, and efficiency. The protocols provided herein serve as a robust starting point for the laboratory-scale production and purification of this versatile long-chain primary amide. Adherence to good laboratory practices and safety precautions is paramount when performing any of the described procedures.

References

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An In-Depth Technical Guide to the Biological Mechanism of Action of Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Undecanamide, a saturated fatty acid amide with an 11-carbon chain, belongs to a class of lipid signaling molecules that are increasingly recognized for their diverse physiological roles. While extensive research has illuminated the mechanisms of other fatty acid amides, such as the endocannabinoid anandamide, the specific biological activities of this compound are less characterized. This technical guide synthesizes the current understanding of fatty acid amide bioactivity to propose and explore the potential mechanisms of action of this compound in biological systems. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation into this intriguing molecule.

Introduction to this compound: A Profile

This compound (C₁₁H₂₃NO) is a simple, long-chain saturated fatty acid amide.[1] Its structure, consisting of a hydrophobic 11-carbon tail and a hydrophilic amide head group, confers amphipathic properties that are crucial for its interaction with biological membranes and proteins.

PropertyValueSource
Molecular FormulaC₁₁H₂₃NOPubChem[1]
Molecular Weight185.31 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number2244-06-6PubChem[1]

Fatty acid amides, as a class, are involved in a wide array of signaling pathways, acting as modulators of cellular function.[2] Their biological effects are often dictated by the length and degree of saturation of their fatty acid chain, as well as the nature of their amide headgroup.[3]

Proposed Mechanisms of Action of this compound

Given the limited direct research on this compound, its mechanism of action is likely to be multifaceted, drawing parallels from structurally similar molecules. The following sections explore the most plausible pathways through which this compound may exert its biological effects.

Modulation of Inflammatory and Allergic Responses

A compelling avenue for this compound's action lies in the modulation of inflammatory pathways. The structurally related alkane, undecane, has been shown to exhibit significant anti-allergic and anti-inflammatory effects on mast cells and keratinocytes.[4][5] The proposed mechanism for undecane involves the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] An increase in cAMP is a well-established inhibitory signal in immune cells, leading to the suppression of degranulation and the release of pro-inflammatory mediators like histamine and TNF-α.[4][5]

It is hypothesized that this compound, with its similar carbon chain length, could also influence cAMP signaling. The amide group may facilitate specific interactions with enzymes such as adenylyl cyclases or phosphodiesterases, leading to a net increase in intracellular cAMP.

Proposed Signaling Pathway: this compound in Mast Cell Inhibition

G cluster_0 Mast Cell This compound This compound Membrane Cell Membrane AC Adenylyl Cyclase (AC) This compound->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Degranulation PKA->Inhibition Leads to Histamine Histamine & TNF-α Release Inhibition->Histamine Blocks

Caption: Proposed pathway for this compound-mediated inhibition of mast cell degranulation via cAMP signaling.

Interaction with Lipid Membranes and Ion Channels

The amphipathic nature of this compound suggests a strong propensity for interaction with cellular membranes. Fatty acid amides can insert into the lipid bilayer, altering its physical properties such as fluidity, thickness, and curvature. These modifications can, in turn, influence the function of membrane-embedded proteins, including ion channels.

Anandamide, for instance, has been shown to directly modulate the activity of various ion channels, independent of cannabinoid receptor activation.[6] It is plausible that this compound could similarly interact with and modulate the gating of ion channels, such as potassium, sodium, or calcium channels, thereby affecting cellular excitability and signaling.[7][8] The interaction is likely to be non-specific, driven by the hydrophobic interactions of the undecyl chain with the lipid core of the membrane and hydrogen bonding capabilities of the amide headgroup with the phospholipid headgroups or channel protein residues.[9]

Antimicrobial and Antifungal Activity

There is evidence to suggest that compounds structurally related to this compound possess antimicrobial properties. Undecan-x-ones, for example, have demonstrated low antibacterial activity but significant fungistatic effects, particularly against Aspergillus niger.[10][11] Furthermore, a hydroxamate derivative of undecanoic acid has shown potent antimicrobial activity by chelating iron, thereby limiting its availability for microbial growth.[12]

This compound, by virtue of its long carbon chain, may disrupt the integrity of microbial cell membranes, leading to leakage of intracellular contents and cell death. The amide functional group could also play a role in inhibiting essential microbial enzymes.

Methodologies for Investigating the Mechanism of Action of this compound

To validate the proposed mechanisms, a series of well-defined experimental protocols are necessary.

Investigating Anti-inflammatory Effects

Experimental Protocol: Measurement of Intracellular cAMP Levels

  • Cell Culture: Culture rat basophilic leukemia (RBL-2H3) mast cells or human keratinocytes (HaCaT) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercially available cAMP assay kit.

  • cAMP Quantification: Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cAMP in each sample and compare the levels in this compound-treated cells to vehicle-treated controls.

Experimental Workflow: Assessing Anti-inflammatory Activity

G A Culture Mast Cells/ Keratinocytes B Treat with this compound A->B C Measure Intracellular cAMP B->C D Assess Histamine/ Cytokine Release (ELISA) B->D E Analyze Gene Expression (qPCR) B->E F Evaluate NF-κB Activation (Reporter Assay) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Probing Membrane and Ion Channel Interactions

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Preparation: Use a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific potassium channel).

  • Pipette Preparation: Fabricate glass micropipettes and fill with an appropriate intracellular solution.

  • Cell Patching: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Recording Configuration: Establish a whole-cell recording configuration.

  • Baseline Recording: Record baseline channel activity under voltage-clamp or current-clamp mode.

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.

  • Data Acquisition: Record changes in ion channel currents or membrane potential.

  • Analysis: Analyze the effects of this compound on channel kinetics, such as activation, inactivation, and open probability.

Determining Antimicrobial Efficacy

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Culture: Grow the target bacterial or fungal strain in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Synthesis of Current Knowledge and Future Directions

The exploration of this compound's mechanism of action is still in its nascent stages. Drawing from the broader family of fatty acid amides, we can posit a role for this compound in cell signaling, with potential therapeutic applications in inflammatory disorders and infectious diseases. Its simple structure and amphipathic nature make it a prime candidate for modulating membrane-associated processes.

Future research should focus on systematically validating the proposed mechanisms outlined in this guide. Key areas of investigation include:

  • Receptor Deorphanization: Identifying specific protein receptors that may bind to this compound.

  • In Vivo Studies: Assessing the efficacy of this compound in animal models of inflammation, pain, and infection.

  • Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to understand the structural determinants of its biological activity.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and expand our understanding of the intricate roles of fatty acid amides in health and disease.

References

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An In-depth Technical Guide to Undecanamide (CAS 2244-06-6)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanamide (CAS 2244-06-6) is a primary fatty acid amide with a growing profile of interest in both industrial and biomedical research sectors. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's emerging biological significance, particularly in the context of the endocannabinoid system and its potential as a modulator of fatty acid amide hydrolase (FAAH). Safety protocols and handling procedures essential for a laboratory setting are also detailed. This document is intended to serve as a foundational resource for professionals engaged in the study and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by an eleven-carbon aliphatic chain attached to an amide functional group.[1] Its fundamental properties are summarized below.

Identifiers and Structure

The unique chemical identity of this compound is established through various nomenclature and registry systems.

IdentifierValue
CAS Number 2244-06-6
Molecular Formula C₁₁H₂₃NO[1][2]
Molecular Weight 185.31 g/mol [2]
IUPAC Name This compound[2]
SMILES CCCCCCCCCCC(=O)N[2]
InChI InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13)[2]
Synonyms NSC 83586, Undecanoic acid amide[1][2]

graph Undecanamide_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="CH₂", pos="7,0!"]; C9 [label="CH₂", pos="8,0!"]; C10 [label="CH₂",- pos="9,0!"]; C11 [label="C", pos="10,0!"]; O1 [label="O", pos="10.5,0.5!"]; N1 [label="NH₂", pos="10.5,-0.5!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- O1 [label=""]; C11 -- N1; }

Figure 1: 2D Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, formulation, and application.

PropertyValueSource
Melting Point 54-56 °C[3]
Boiling Point (Predicted) 320.2 ± 10.0 °C[3]
Density (Predicted) 0.878 ± 0.06 g/cm³[3]
Solubility Soluble in organic solvents; limited solubility in water.[1]
Appearance Colorless to pale yellow liquid or solid.[1]
pKa (Predicted) 16.62 ± 0.40[3]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established routes in organic chemistry. A common laboratory-scale synthesis involves the conversion of undecanoic acid to its corresponding amide.

Synthetic Pathway Overview

A prevalent method for the synthesis of primary amides from carboxylic acids involves the activation of the carboxylic acid, followed by reaction with an amine source.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Undecanoic_Acid Undecanoic Acid Activation Activation Step Undecanoic_Acid->Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Activating_Agent->Activation Amine_Source Amine Source (e.g., NH₄OH, NH₃) Amination Amination Step Amine_Source->Amination Undecanoyl_Chloride Undecanoyl Chloride (Intermediate) Activation->Undecanoyl_Chloride This compound This compound Amination->this compound Undecanoyl_Chloride->Amination

Figure 2: General synthetic workflow for this compound.

Exemplary Laboratory Protocol

This protocol is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Activation of Undecanoic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve undecanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Slowly add an activating agent, such as thionyl chloride or oxalyl chloride, to the solution at room temperature. The choice of activating agent influences the reaction conditions and work-up procedure. The reaction mixture is typically stirred for several hours until the conversion to undecanoyl chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • Amination:

    • The resulting undecanoyl chloride solution is then slowly added to a cooled, concentrated solution of an amine source, such as ammonium hydroxide or ammonia gas dissolved in a suitable solvent. This step is highly exothermic and requires careful temperature control.

    • The reaction mixture is stirred for an additional period to ensure complete conversion to this compound.

  • Work-up and Purification:

    • The reaction mixture is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with a dilute acid solution, a dilute base solution, and brine to remove any unreacted starting materials and byproducts.

    • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system or by column chromatography.

A synthesis reference can be found in The Journal of Organic Chemistry, 54, p. 718, 1989 (DOI: 10.1021/jo00264a042).[3]

Biological Significance and Potential Applications

This compound belongs to the class of primary fatty acid amides (PFAMs), which are recognized as important signaling molecules in the mammalian nervous system.[4][5] These molecules are involved in various physiological processes, including the regulation of sleep, locomotion, and angiogenesis.[4][5]

Role in the Endocannabinoid System

The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological and cognitive processes. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids like anandamide and other related amidated signaling lipids.[6]

Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[7] This makes FAAH a promising therapeutic target for various disorders.[7]

While the specific inhibitory activity of this compound on FAAH is an area of ongoing research, its structural similarity to known FAAH substrates suggests it may act as a competitive inhibitor or a substrate for the enzyme. The potential for long-chain primary fatty acid amides to modulate FAAH activity warrants further investigation for therapeutic applications.

FAAH_Inhibition This compound This compound FAAH FAAH This compound->FAAH Potential Inhibition Inactive_Metabolites Inactive_Metabolites FAAH->Inactive_Metabolites Anandamide Anandamide Anandamide->FAAH Degradation Therapeutic_Effects Therapeutic_Effects Anandamide->Therapeutic_Effects Signaling

Figure 3: Potential mechanism of this compound as a FAAH inhibitor.

Industrial Applications

Beyond its potential biomedical applications, this compound is utilized in various industrial processes. Its amphipathic nature, with a long hydrophobic carbon chain and a hydrophilic amide head, makes it an effective surfactant and emulsifier.[1] It is also used as a lubricant in certain industrial applications.[1]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][9] For this compound, a suitable GC method would involve a non-polar or mid-polar capillary column and a temperature gradient program to ensure adequate separation from any impurities. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragment ions resulting from the cleavage of the alkyl chain and the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.[10] The ¹H NMR spectrum of this compound would show characteristic signals for the methyl protons at the end of the alkyl chain, a complex multiplet for the methylene protons, and signals for the amide protons. The ¹³C NMR spectrum would display distinct signals for each of the eleven carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield chemical shift.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is generally considered to have relatively low toxicity.[1] However, as with many amides, it should be handled with care to avoid skin and eye irritation.[1] It is important to consult the Safety Data Sheet (SDS) for specific hazard information and handling procedures.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders or when heating the substance.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Spill Response: In case of a spill, contain the material and clean it up using an appropriate absorbent material.[13] Dispose of the waste in accordance with local, state, and federal regulations.[13]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move to fresh air.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a multifaceted compound with established industrial uses and significant potential in the field of drug discovery, particularly as a modulator of the endocannabinoid system. This guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, biological context, and safety considerations. Further research into its specific interactions with FAAH and other biological targets is warranted to fully elucidate its therapeutic potential.

References

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An In-Depth Technical Guide to the Molecular Weight and Formula of Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Undecanamide, focusing on its fundamental chemical properties—molecular weight and formula. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this long-chain primary amide for its application in synthesis, material science, and pharmacology.

Introduction: The Significance of this compound

This compound (IUPAC name: this compound) is a primary amide of undecanoic acid.[1] Its structure, characterized by a long eleven-carbon aliphatic chain and a terminal amide group, imparts unique physicochemical properties that make it a molecule of interest in various industrial and research settings.[2] The amide functional group is a cornerstone in biological molecules and pharmaceuticals, valued for its ability to form stable hydrogen bonds.[3] In long-chain molecules like this compound, the interplay between the hydrophobic carbon chain and the hydrophilic amide head is critical to its function in applications ranging from lubricants and surfactants to potential roles in advanced drug delivery systems.[2][4]

A precise understanding of the molecular formula and weight is the bedrock of all chemical characterization and application. It is the first piece of information that allows for the calculation of reaction stoichiometry, the interpretation of analytical data, and the prediction of a compound's behavior in various matrices.

Core Molecular and Physical Properties

A thorough characterization of this compound begins with its fundamental identifiers and physical properties. This data is crucial for its handling, purification, and analysis.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃NO[1][2]
Molecular Weight 185.31 g/mol [1]
CAS Number 2244-06-6[1][2]
IUPAC Name This compound[1]
Synonyms Undecanoic acid amide, Undecylenamide[1][2]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents, limited solubility in water[2]

Elucidating the Molecular Formula and Weight: A Methodological Approach

The determination and verification of this compound's molecular formula and weight are achieved through a suite of complementary analytical techniques. Each method provides a piece of the puzzle, and together they confirm the identity and purity of the compound. The choice of these methods is dictated by their ability to provide specific structural and compositional information.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_verification Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determines Molecular Weight Purification->MS Provides Molecular Ion Peak EA Elemental Analysis (EA) Determines Elemental Composition Purification->EA Provides %C, %H, %N FTIR FTIR Spectroscopy Confirms Functional Groups Purification->FTIR Identifies Amide Bonds NMR 1H NMR Spectroscopy Confirms Molecular Structure Purification->NMR Shows Proton Environment MW_Verification Molecular Weight Verification (MS vs. Formula) MS->MW_Verification Formula_Verification Formula Verification (EA vs. Proposed Formula) EA->Formula_Verification Structure_Verification Structural Confirmation (FTIR & NMR vs. Structure) FTIR->Structure_Verification NMR->Structure_Verification

Caption: Workflow for the verification of this compound's molecular identity.

Mass Spectrometry: Direct Measurement of Molecular Weight

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. For a molecule like this compound, Electron Ionization (EI) is a suitable method.

Causality Behind Experimental Choices: EI is chosen for its ability to produce a clear molecular ion peak (M⁺) for moderately sized, non-polar molecules. The high energy of the electron beam (typically 70 eV) also induces fragmentation, which can provide structural information that corroborates the proposed structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of purified this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a beam of electrons at 70 eV.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum. The expected molecular ion peak for this compound (C₁₁H₂₃NO) will be at an m/z of approximately 185.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.

Causality Behind Experimental Choices: Combustion analysis is a highly accurate and reliable method for determining the elemental composition of organic compounds.[5] It provides fundamental data that, in conjunction with molecular weight, definitively establishes the molecular formula.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of dry, pure this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 1150 °C) in the presence of excess oxygen.[6] This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after reduction of NOx).[6]

  • Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.[7]

  • Calculation: The instrument's software calculates the percentage of each element in the original sample.

Expected Results for this compound (C₁₁H₂₃NO):

  • Carbon (C): 71.29%

  • Hydrogen (H): 12.51%

  • Nitrogen (N): 7.56%

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is employed to confirm the presence of the characteristic amide functional group in the molecule.

Causality Behind Experimental Choices: The amide group has several distinct vibrational modes that absorb infrared radiation at specific frequencies. Identifying these characteristic peaks provides strong evidence for the presence of the amide linkage and helps to distinguish it from other carbonyl-containing functional groups.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of dry, solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.[8]

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

    • A spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Characteristic Infrared Absorption Bands for a Primary Amide:

  • N-H Stretch: Two bands in the region of 3370-3170 cm⁻¹ (symmetric and asymmetric stretching).

  • C=O Stretch (Amide I band): A strong absorption in the range of 1680-1630 cm⁻¹.

  • N-H Bend (Amide II band): An absorption in the range of 1650-1620 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Structural Verification

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of the carbon chain and the presence of the amide protons.

Causality Behind Experimental Choices: ¹H NMR is a powerful tool for mapping the connectivity of a molecule. The chemical shift, integration, and multiplicity of the signals for this compound will be unique and can be used to confirm the proposed structure. Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic molecules.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition:

    • The sample is placed in the NMR spectrometer.

    • The magnetic field is shimmed to ensure homogeneity.

    • A ¹H NMR spectrum is acquired using a 45° pulse width and a relaxation delay of 1-2 seconds.[9]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

Expected ¹H NMR Signals for this compound in CDCl₃:

  • -CH₃ (C11): A triplet around δ 0.88 ppm.

  • -(CH₂)₈- (C3-C10): A broad multiplet around δ 1.2-1.4 ppm.

  • -CH₂-CO- (C2): A triplet around δ 2.2 ppm.

  • -NH₂: A broad singlet around δ 5.5-6.5 ppm.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from undecanoic acid.

G cluster_synthesis_flow Two-Step Synthesis of this compound Undecanoic_Acid Undecanoic Acid Undecanoyl_Chloride Undecanoyl Chloride Undecanoic_Acid->Undecanoyl_Chloride Step 1: Acyl Chloride Formation (e.g., with (COCl)₂ or SOCl₂) This compound This compound Undecanoyl_Chloride->this compound Step 2: Amidation (with NH₃ or NH₄OH)

Caption: Synthetic pathway for this compound from Undecanoic Acid.

Step 1: Synthesis of Undecanoyl Chloride

Undecanoic acid can be converted to the more reactive undecanoyl chloride.

Experimental Protocol:

  • To a solution of undecanoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude undecanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The undecanoyl chloride is then reacted with ammonia to form the amide.

Experimental Protocol:

  • The crude undecanoyl chloride is dissolved in an inert solvent like dichloromethane.

  • The solution is added dropwise to a cooled (0 °C) and vigorously stirred solution of concentrated aqueous ammonia (excess).

  • The reaction is highly exothermic and should be controlled by the rate of addition.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • The resulting solid this compound is collected by filtration, washed with cold water to remove ammonium chloride, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Research and Industry

The unique properties of this compound, stemming from its long alkyl chain and polar amide head, make it a valuable compound in several fields.

  • Surfactants and Emulsifiers: The amphiphilic nature of this compound allows it to act as a non-ionic surfactant, stabilizing emulsions in cosmetic and industrial formulations.[2][10]

  • Lubricants: Long-chain amides are used as additives in lubricating oils and greases, where they can form protective films on metal surfaces, reducing friction and wear.[4][11]

  • Drug Development and Delivery: The amide bond is a fundamental component of many pharmaceuticals.[3] Long-chain lipids like this compound are also explored as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve the bioavailability of poorly soluble drugs.

  • Chemical Synthesis: this compound serves as a versatile intermediate in the synthesis of other organic compounds.[2]

Conclusion

The molecular formula (C₁₁H₂₃NO) and molecular weight (185.31 g/mol ) of this compound are fundamental parameters that are unequivocally established through a combination of mass spectrometry and elemental analysis. Spectroscopic techniques such as FTIR and ¹H NMR further corroborate its structure by confirming the presence of the primary amide functional group and the arrangement of its aliphatic chain. A robust understanding of these properties and the analytical methods used to determine them is essential for any researcher or developer working with this versatile long-chain amide. This guide provides the foundational knowledge and methodological insights required for the confident synthesis, characterization, and application of this compound in both academic and industrial research.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Undecanamide

Abstract

This compound (CAS No. 2244-06-6) is a primary fatty amide distinguished by its 11-carbon aliphatic chain. This guide provides a comprehensive technical overview of its core physical and chemical properties, intended for researchers, chemists, and professionals in drug development and material science. We will delve into its structural attributes, thermodynamic properties, solubility profile, and chemical reactivity. Furthermore, this document outlines authoritative, step-by-step protocols for the empirical determination of these properties and discusses a common synthetic pathway, grounding all claims in established scientific literature and standardized methodologies.

Molecular Identity and Structure

This compound is an organic compound belonging to the primary amide family.[1] Its structure consists of a ten-carbon saturated alkyl chain (the undecanoyl group) attached to an amide (-CONH₂) functional group.[1] This amphipathic nature—a long, nonpolar hydrocarbon tail and a polar amide head—is fundamental to its physical properties and applications, particularly in areas concerning surfactants and emulsifiers.[1]

Key Identifiers:

  • IUPAC Name: this compound[2][3]

  • Molecular Formula: C₁₁H₂₃NO[1][4][5]

  • CAS Number: 2244-06-6[2][4][5][6]

  • Molecular Weight: 185.31 g/mol [2][4][6]

  • Synonyms: Undecanoic acid amide, NSC 83586[1][2]

Molecular Structure Diagram

The structural formula highlights the key functional groups that dictate the molecule's behavior.

Caption: 2D structure of the this compound molecule.

Physical and Thermodynamic Properties

The physical state and thermodynamic constants of this compound are critical for its handling, formulation, and application. It typically presents as a colorless to pale yellow solid at room temperature.[1]

Summary of Physical Data

The following table summarizes the key quantitative physical properties of this compound. The distinction between experimental and predicted values is noted, providing a clear context for data reliability.

PropertyValueData TypeSource(s)
Molecular Weight 185.31 g/mol Calculated[2][4][6]
Appearance Colorless to pale yellow solid/liquidExperimental[1]
Melting Point 54-56 °CExperimental[6]
Boiling Point 320.2 ± 10.0 °C (at 760 mmHg)Predicted[5][6]
Density 0.878 ± 0.06 g/cm³Predicted[5][6]
Water Solubility Limited / LowQualitative[1][7]
Solvent Solubility Soluble in organic solventsQualitative[1][7]
pKa 16.62 ± 0.40Predicted[6]
XLogP3 3.0Calculated[2][8]
Solubility Profile: An Amphipathic Dichotomy

The solubility of this compound is a direct consequence of its molecular structure. The long, 11-carbon aliphatic chain is highly hydrophobic (lipophilic), similar to undecane itself, which is practically insoluble in water.[9][10] Conversely, the primary amide group is polar and capable of forming hydrogen bonds.

This duality results in limited solubility in water, as the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large hydrophobic tail is unfavorable.[1][7] However, it is readily soluble in various organic solvents where the nonpolar interactions of the alkyl chain can be accommodated.[1] The XLogP3 value of 3.0 quantitatively supports this lipophilic character.[2][8]

Alkyl_Chain CH₃(CH₂)₉- (Hydrophobic Tail) Water Water (Polar) Alkyl_Chain->Water Unfavorable Interaction (Hydrophobic Effect) Organic Organic Solvents (e.g., Ethanol, Ether) Alkyl_Chain->Organic Favorable Interaction (van der Waals forces) Amide_Group -CONH₂ (Hydrophilic Head) Amide_Group->Water Favorable Interaction (Hydrogen Bonding)

Caption: Solubility interactions of this compound's functional groups.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the amide functional group. The long alkyl chain is largely unreactive, behaving as a saturated alkane under most conditions.

Amide Group Reactivity

The amide functional group is a resonance-stabilized structure, which makes it less reactive than corresponding acyl chlorides or esters. However, it undergoes several characteristic reactions:

  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to undecanoic acid and ammonia (or an ammonium/amide salt). This reaction typically requires heat and a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Reduction: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), can reduce the amide group to a primary amine, yielding undecylamine.

  • Dehydration: Treatment with a powerful dehydrating agent (e.g., P₄O₁₀) can convert the amide to a nitrile (undecanenitrile).

Stability and Handling

This compound is a relatively stable compound under standard laboratory conditions. However, it should be handled with care to avoid skin and eye irritation.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures, due to the risk of vigorous hydrolysis or other reactions.

Synthesis Pathway: Amidation of Undecanoic Acid

A standard and reliable method for synthesizing primary amides like this compound is the direct amidation of the corresponding carboxylic acid, undecanoic acid. Due to the low reactivity of carboxylic acids, direct reaction with ammonia is inefficient. The process typically requires "activation" of the carboxyl group.

General Synthesis Workflow

A common laboratory-scale approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

G A Start: Undecanoic Acid (C₁₀H₂₁COOH) B Step 1: Activation Reagent: SOCl₂ or (COCl)₂ A->B C Intermediate: Undecanoyl Chloride (C₁₀H₂₁COCl) B->C D Step 2: Amination Reagent: Excess aq. NH₃ C->D E Product: this compound (C₁₀H₂₁CONH₂) D->E F Purification (Recrystallization/Chromatography) E->F

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Activation (Step 1): Thionyl chloride (SOCl₂) is frequently used because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification of the resulting acyl chloride.

  • Amination (Step 2): An excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct that is formed during the reaction, preventing protonation of the ammonia nucleophile.

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on standardized, reproducible experimental protocols.

Protocol: Melting Point Determination (Capillary Method)

This method is a standard for determining the melting point of a crystalline solid. A sharp melting range (e.g., < 1 °C) is indicative of high purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder sample, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Thomas-Hoover Uni-Melt or similar device).

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

  • Precise Measurement: Allow the apparatus to cool. Repeat the measurement with a fresh sample, this time heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂.

Protocol: Water Solubility Determination (OECD 105 Flask Method)

This protocol is based on the OECD Test Guideline 105, an authoritative standard for determining water solubility.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a stoppered flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach thermodynamic equilibrium. A preliminary test can determine the time required; typically 24-48 hours is sufficient for amides.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the mixture to ensure all solid material is pelleted.

  • Sampling: Carefully extract a known volume of the clear, aqueous supernatant. It is critical not to disturb the solid phase.

  • Analysis: Determine the concentration of this compound in the aqueous sample using a suitable analytical method (e.g., Gas Chromatography with a mass selective detector (GC-MS) after extraction, or HPLC).

  • Calculation: Calculate the mass of this compound per volume of water to express the solubility (e.g., in mg/L). Repeat the measurement at least twice to ensure reproducibility.

Conclusion

This compound is a well-defined fatty amide with properties governed by the interplay between its long hydrophobic alkyl chain and its polar amide head. Its physical constants, such as a melting point of 54-56 °C, and its chemical reactivity, centered on the amide functional group, are well-characterized.[6] The standardized protocols provided herein serve as a trusted framework for the empirical validation of these properties in a research or quality control setting. This comprehensive understanding is essential for leveraging this compound in the development of new materials, pharmaceuticals, and industrial formulations.

References

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A Technical Guide to the Nomenclature and Differentiation of Undecylenamide and Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

A-101

Abstract: In the fields of pharmaceutical development, cosmetic science, and industrial chemistry, precision in molecular nomenclature is paramount. A seemingly minor variation in a chemical name can signify a profound difference in structure, reactivity, and biological function. This guide provides an in-depth analysis of two such molecules: undecylenamide and undecanamide. We will dissect their nomenclature according to IUPAC standards, elucidate the critical structural distinction, detail the resulting shifts in physicochemical properties, and outline robust analytical methodologies for their unambiguous differentiation. This paper serves as a critical reference for researchers, scientists, and drug development professionals to prevent the potential for costly errors in synthesis, formulation, and regulatory documentation stemming from nomenclatural ambiguity.

Deconstructing Nomenclature: The Critical "-en-" vs. "-an-" Distinction

At first glance, the names "undecylenamide" and "this compound" appear deceptively similar. However, the single two-letter difference in their stems points to a fundamental disparity in their molecular architecture, a distinction rigorously defined by the International Union of Pure and Applied Chemistry (IUPAC).

  • This compound: The "-an-" infix signifies a fully saturated alkane chain. This means the 11-carbon backbone (indicated by the "undec-" prefix) contains only single carbon-carbon bonds. Its systematic IUPAC name is simply This compound .[1] It is the amide derivative of undecanoic acid.

  • Undecylenamide: The "-en-" infix indicates the presence of at least one carbon-carbon double bond , classifying it as an unsaturated alkene.[2] The common name "undecylenamide" is derived from its parent carboxylic acid, undecylenic acid. According to IUPAC, the precise location of this double bond must be specified. For the most common isomer, derived from 10-undecenoic acid, the systematic name is undec-10-enamide .[3][4]

This seemingly subtle distinction is the lynchpin for all subsequent differences in their chemical behavior, physical properties, and biological activity. While some commercial suppliers may use the names interchangeably, this is technically incorrect and can lead to significant confusion.[5]

Molecular Structure and Resulting Physicochemical Disparities

The presence of a terminal double bond in undec-10-enamide introduces significant structural and electronic changes compared to its saturated counterpart, this compound.

Structural Comparison

The key difference lies in the hydrocarbon tail. This compound possesses a flexible, linear saturated chain, allowing for efficient packing in solid-state lattices. In contrast, the sp2-hybridized carbons of the terminal double bond in undec-10-enamide introduce a region of planar rigidity, subtly altering the molecule's overall shape.

Diagram 1: Comparative molecular structures.

Impact on Physical Properties

The structural differences directly influence macroscopic physical properties. The introduction of a double bond disrupts the uniformity of the alkyl chain, generally leading to weaker intermolecular van der Waals forces. This typically results in a lower melting point for the unsaturated compound compared to its saturated analog.

PropertyThis compound (C₁₁H₂₃NO)Undec-10-enamide (C₁₁H₂₁NO)Reference
IUPAC Name This compoundundec-10-enamide[1][4]
CAS Number 2244-06-65332-51-4[4][6]
Molecular Weight 185.31 g/mol 183.29 g/mol [1][3]
Melting Point 54-56 °C79-81 °C[3][6]
Boiling Point 320.2±10.0 °C (Predicted)332.9°C at 760 mmHg[3][6]
Chain Type SaturatedUnsaturated (terminal C=C)

Note: Experimental values can vary slightly between sources.

Chemical Reactivity: The Role of the Pi Bond

The most significant chemical distinction is the reactivity endowed by the pi (π) bond in undec-10-enamide. This region of high electron density is susceptible to electrophilic addition reactions, such as halogenation, hydrogenation, and hydration, which are impossible for the inert C-C single bonds of this compound.

G Unsaturated Undec-10-enamide (Unsaturated) Reactions Electrophilic Addition (e.g., Halogenation, Hydrogenation) Unsaturated->Reactions  Reactive Site (π-bond) Saturated This compound (Saturated) Inert Alkanes are generally inert to addition reactions Saturated->Inert  No π-bonds

Diagram 2: Reactivity comparison flowchart.

This reactivity is critical in drug development and materials science. For instance, the double bond can be used as a handle for polymerization or for grafting the molecule onto other substrates, possibilities not available with this compound.

Implications in Biological and Commercial Applications

The structural variance between these two molecules dictates their utility and biological function, particularly in antifungal applications and cosmetic formulations.

Antifungal Activity

Undecylenic acid, the precursor to undec-10-enamide, is a well-known topical antifungal agent.[7] Its mechanism is largely attributed to its ability to disrupt the fungal cell membrane, a function in which the unsaturated fatty acid chain plays a crucial role.[2][8] This membrane disruption inhibits fungal growth and biofilm formation, particularly in species like Candida albicans.[8][9] The amide form, undec-10-enamide, and its derivatives are often employed in anti-dandruff shampoos and topical treatments, leveraging this inherent antifungal legacy.

While saturated fatty acids and their amides can also exhibit antimicrobial properties, the specific efficacy and mechanism of undecylenic acid derivatives are closely linked to their unsaturation.[10] Therefore, substituting undec-10-enamide with this compound in an antifungal formulation would likely lead to a significant loss of potency.

Cosmetic and Industrial Uses

In cosmetics, derivatives like Undecylenamide DEA (N,N-bis(2-hydroxyethyl)undecenamide) are used as foam boosters, viscosity controlling agents, and antistatic agents in shampoos and skin care products.[11][12][13] The "undecylen-" part of the INCI name explicitly points to the unsaturated C11 chain derived from undecylenic acid.[13] In these applications, the physical properties conferred by the unsaturated tail—such as its effect on viscosity and emulsification—are key to the product's performance.

This compound, being a simple saturated primary amide, finds use as a chemical intermediate and in the production of surfactants and lubricants where a stable, non-reactive alkyl chain is desired.[5]

Analytical Differentiation: A Validating System

Unambiguous identification in a laboratory setting is essential. Several standard analytical techniques can readily distinguish between this compound and undec-10-enamide.

Spectroscopic Methods

Infrared (IR) Spectroscopy: This is one of the most direct methods.

  • Undec-10-enamide will exhibit characteristic peaks for the C=C double bond, including a C=C stretch around 1640 cm⁻¹ and =C-H stretching peaks just above 3000 cm⁻¹.

  • This compound will lack these peaks entirely. Both molecules will show characteristic amide peaks (N-H stretch around 3100-3500 cm⁻¹, C=O stretch around 1660 cm⁻¹).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum of undec-10-enamide will clearly show signals in the olefinic region (approx. 4.9-5.8 ppm) corresponding to the protons on the double bond. These signals will be absent in the this compound spectrum.

  • ¹³C NMR: Undec-10-enamide will have two distinct signals in the downfield region (approx. 114 and 139 ppm) for the sp2 carbons of the double bond, which are absent for this compound.

Chromatographic and Other Methods

Gas Chromatography-Mass Spectrometry (GC-MS): The two compounds will have slightly different retention times. Their mass spectra will be distinct due to the two-mass-unit difference (185.31 vs. 183.29 g/mol ) and different fragmentation patterns resulting from the presence or absence of the double bond.

Chemical Tests: A simple chemical test like the bromine water test can provide a quick qualitative answer. The unsaturated undec-10-enamide will decolorize bromine water via an addition reaction, while the saturated this compound will not react.

Experimental Protocol: Differentiation by ¹H NMR Spectroscopy

Objective: To definitively distinguish between this compound and undec-10-enamide using ¹H NMR.

Materials:

  • Sample A (putative this compound)

  • Sample B (putative undec-10-enamide)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of Sample A in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube. Cap the tube and invert several times to ensure complete dissolution. Repeat for Sample B.

  • Instrument Setup: Lock and shim the spectrometer on the CDCl₃ signal.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. A typical acquisition might involve 16-32 scans.

  • Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

  • Spectral Analysis:

    • For both spectra: Identify the broad signals corresponding to the amide protons (-CONH₂) and the multiplets for the alkyl chain protons (approx. 0.8-2.2 ppm).

    • For the undec-10-enamide spectrum (Sample B): Look for three distinct signals in the 4.9-5.9 ppm range. These signals will typically present as a complex multiplet around 5.8 ppm (for the -CH=CH₂) and two doublet-of-doublets around 4.9-5.0 ppm (for the =CH₂ terminal protons).

    • For the this compound spectrum (Sample A): Confirm the complete absence of any signals in the 4.5-6.0 ppm region.

Self-Validation: The presence of the olefinic proton signals is a positive and definitive identifier for undec-10-enamide, while their absence is a definitive identifier for this compound, assuming the sample is pure. The integration of the olefinic signals should correspond to three protons relative to the other signals in the spectrum.

Conclusion: The Imperative of Precision

The distinction between this compound and undecylenamide (undec-10-enamide) transcends mere semantic nuance. It represents a fundamental difference in chemical structure that profoundly impacts reactivity, physical properties, and biological function. For scientists and researchers, adherence to precise IUPAC nomenclature is not just a matter of convention but a cornerstone of scientific integrity and reproducibility. Misidentification can lead to failed syntheses, ineffective formulations, and invalid biological data. By understanding the principles outlined in this guide and employing robust analytical validation, professionals in the chemical and life sciences can ensure accuracy and advance their work with confidence.

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Unlocking the Research Potential of Undecanamide: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of Saturated Fatty Acid Amides

In the landscape of lipid signaling, the spotlight has long been cast upon unsaturated fatty acid amides like the endocannabinoid anandamide and the sleep-inducing oleamide.[1][2][3] Their saturated counterparts, while structurally simpler, represent a largely unexplored frontier with significant research and therapeutic potential. This guide focuses on Undecanamide (CH₃(CH₂)₉CONH₂), a C11 saturated fatty acid amide, positing its promise as a valuable tool for researchers in neuroscience, pharmacology, and beyond. By examining the well-documented activities of its structural relatives, we can construct a compelling rationale for the investigation of this compound and provide a practical framework for its study.

This compound: Chemical Properties and Rationale for Investigation

This compound is a primary fatty acid amide characterized by an 11-carbon aliphatic chain.[4] Its saturated nature imparts distinct physicochemical properties compared to its unsaturated counterparts, potentially influencing its metabolic stability, receptor binding affinity, and pharmacokinetic profile.

PropertyValueSource
Molecular FormulaC₁₁H₂₃NOPubChem
Molecular Weight185.31 g/mol PubChem
IUPAC NameThis compoundPubChem
Synonymsn-UndecylamidePubChem

The primary impetus for investigating this compound stems from the established biological activities of other primary fatty acid amides (PFAMs).[5][6] Oleamide, for instance, is a known sleep-inducing agent and a modulator of cannabinoid, serotonin, and GABA receptors.[1][7][8] Erucamide has been shown to influence angiogenesis and regulate water balance.[9][10] Given the structural similarities, it is highly probable that this compound shares some of these biological activities, potentially with a unique pharmacological profile due to its specific chain length and saturation.

Potential Research Applications of this compound

Based on the known functions of related fatty acid amides, we propose several key areas of investigation for this compound:

Neuromodulation and CNS Disorders

The central nervous system is a primary target for many bioactive lipids. The established roles of oleamide and anandamide in neuromodulation provide a strong basis for exploring this compound's potential in this area.

  • Hypothesis: this compound may act as a modulator of key neurotransmitter systems, including the endocannabinoid, serotonergic, and GABAergic systems, thereby influencing mood, anxiety, and sleep.

  • Causality behind Experimental Choices: Since oleamide is a known agonist of the CB1 cannabinoid receptor, initial studies should focus on this compound's binding affinity and functional activity at this receptor.[11][12] Concurrently, its effects on serotonin and GABA-A receptors should be assessed, as these are also known targets of oleamide.[1] In vivo studies in rodent models of anxiety, depression, and sleep disorders would be the logical next step to determine its physiological effects.

Pain and Inflammation

The endocannabinoid system is a well-established target for analgesia, and FAAH inhibitors, which elevate the levels of endogenous fatty acid amides, have shown promise in pain management.[13][14]

  • Hypothesis: this compound may possess analgesic and anti-inflammatory properties, either through direct receptor interaction or by modulating the levels of other endogenous lipids.

  • Causality behind Experimental Choices: Initial screening should involve in vitro assays to assess this compound's ability to inhibit inflammatory pathways (e.g., cytokine production in immune cells). In vivo models of inflammatory and neuropathic pain would be crucial to evaluate its analgesic potential. Investigating its role as a substrate or inhibitor of FAAH is also a critical step, as this would shed light on its mechanism of action and its potential to influence the "entourage effect" by sparing other bioactive lipids from degradation.[1][15]

Metabolic Disorders

Emerging evidence suggests a role for fatty acid amides in the regulation of metabolism.

  • Hypothesis: this compound may influence energy balance and glucose homeostasis.

  • Causality behind Experimental Choices: In vitro studies using adipocyte and hepatocyte cell lines can be employed to investigate the effects of this compound on glucose uptake, lipogenesis, and insulin signaling pathways. In vivo studies in animal models of obesity and diabetes would be necessary to determine its systemic effects on metabolism.

Oncology

Ceramides, a class of fatty acid amides, are known as tumor-suppressor lipids that can induce apoptosis in cancer cells.[16] The anti-proliferative effects of anandamide and oleamide in glioblastoma have also been reported.[17]

  • Hypothesis: this compound may exhibit anti-proliferative or pro-apoptotic effects in cancer cell lines.

  • Causality behind Experimental Choices: A panel of cancer cell lines should be screened for sensitivity to this compound-induced cytotoxicity. Mechanistic studies would then focus on identifying the signaling pathways involved, such as the induction of apoptosis, cell cycle arrest, or modulation of key oncogenic pathways.

Experimental Protocols

The following protocols provide a starting point for the investigation of this compound's biological activities.

Synthesis of this compound

A reliable supply of high-purity this compound is essential for research. A general and scalable protocol for the synthesis of fatty acid amides involves the activation of the corresponding carboxylic acid with a coupling agent, followed by reaction with an amine.[18]

Protocol for the Synthesis of this compound:

  • Materials: Undecanoic acid, oxalyl chloride or thionyl chloride, anhydrous dichloromethane (DCM), ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide), magnetic stirrer, round-bottom flask, ice bath, rotary evaporator.

  • Procedure: a. Dissolve undecanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Once the formation of the acid chloride is complete, cool the reaction mixture again in an ice bath. e. Slowly add an excess of ammonia solution to the reaction mixture. f. Stir the reaction for an additional 1-2 hours at room temperature. g. Quench the reaction by adding water. h. Extract the product with DCM. i. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. j. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CB1 cannabinoid receptor.

Protocol for CB1 Receptor Binding Assay:

  • Materials: Cell membranes expressing the human CB1 receptor, [³H]CP55,940 (radioligand), unlabeled this compound, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), glass fiber filters, scintillation cocktail, scintillation counter.

  • Procedure: a. Prepare a series of dilutions of unlabeled this compound. b. In a microtiter plate, add the CB1 receptor membranes, a fixed concentration of [³H]CP55,940, and the different concentrations of this compound or vehicle control. c. Incubate the plate at 30°C for 60-90 minutes. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold binding buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) of this compound can be calculated. This value represents the affinity of this compound for the CB1 receptor.

In Vivo Behavioral Assay: Elevated Plus Maze for Anxiety

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.

Protocol for Elevated Plus Maze Test:

  • Animals: Adult male mice or rats.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure: a. Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test. b. Place the animal in the center of the EPM, facing one of the open arms. c. Allow the animal to explore the maze for a set period (e.g., 5 minutes). d. Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.

Quantification of this compound in Biological Samples

Accurate quantification of this compound in tissues and fluids is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.[19][20][21]

Protocol for LC-MS Quantification of this compound:

  • Sample Preparation: a. Homogenize tissue samples or use plasma/serum directly. b. Add an internal standard (e.g., a deuterated analog of this compound). c. Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids. d. Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid. c. Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent and daughter ions of this compound and the internal standard.

  • Data Analysis: Generate a standard curve using known concentrations of this compound to quantify its levels in the biological samples.

Visualizing the Landscape: Pathways and Workflows

Proposed Signaling Pathway for this compound

G This compound This compound CB1R CB1 Receptor This compound->CB1R Agonist? GABAR GABA-A Receptor This compound->GABAR Modulator? SerotoninR Serotonin Receptor This compound->SerotoninR Modulator? FAAH FAAH This compound->FAAH Substrate? UndecanoicAcid Undecanoic Acid + NH3 FAAH->UndecanoicAcid Hydrolysis

Experimental Workflow for this compound Research

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis & Purification ReceptorBinding Receptor Binding Assays (CB1, GABA-A, etc.) Synthesis->ReceptorBinding FunctionalAssays Functional Assays (cAMP, Ca2+ flux) ReceptorBinding->FunctionalAssays Metabolism Metabolic Stability (FAAH Assay) FunctionalAssays->Metabolism Behavioral Behavioral Models (Anxiety, Pain, Sleep) Metabolism->Behavioral PKPD Pharmacokinetics & Pharmacodynamics Behavioral->PKPD Toxicity Toxicology Studies PKPD->Toxicity TargetValidation Target Validation (Knockout models, Antagonists) Toxicity->TargetValidation Signaling Signaling Pathway Analysis TargetValidation->Signaling

Conclusion and Future Directions

This compound represents a compelling yet understudied molecule within the fascinating class of primary fatty acid amides. The robust body of evidence for the diverse biological activities of its structural analogs strongly suggests a high probability of discovering novel pharmacological properties for this compound. This guide provides a foundational framework for initiating research into this promising compound, from its synthesis and initial in vitro characterization to in vivo studies and mechanistic elucidation. A systematic investigation into the potential of this compound could unveil a new class of therapeutic agents for a range of disorders, including those affecting the central nervous system, inflammatory processes, and metabolic homeostasis. The path is clear for researchers to explore the untapped potential of this simple yet elegant lipid messenger.

References

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Safety and handling of Undecanamide in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Laboratory Handling of Undecanamide

Introduction

This compound (C₁₁H₂₃NO) is a long-chain amide utilized in various industrial and research applications, including as an intermediate in chemical synthesis and in the production of surfactants and emulsifiers.[1] While it possesses valuable chemical properties, its handling in a laboratory setting demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing a technical framework for the safe handling, storage, and disposal of this compound. By moving beyond a simple checklist of procedures, we will explore the causality behind safety measures, ensuring a self-validating system of laboratory practice that prioritizes personnel safety and environmental protection.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This section details the physicochemical and toxicological profile of this compound.

Chemical and Physical Properties

This compound is an organic compound that typically appears as a colorless to pale yellow solid or liquid, depending on the ambient temperature.[1] It has limited solubility in water but is soluble in organic solvents.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₃NO[1][2][3]
Molecular Weight ~185.31 g/mol [2][3]
CAS Number 2244-06-6[2]
Appearance Colorless to pale yellow solid or liquid[1]
Melting Point 54-56 °C[3]
Boiling Point 320.2 ± 10.0 °C (Predicted)[3]
Synonyms Undecanoic acid amide, NSC 83586[1][2]
Toxicological Profile and Hazard Classification

The primary hazards associated with this compound derivatives are acute oral toxicity and significant environmental toxicity.[4] While some data suggests relatively low toxicity for the base compound, it is crucial to handle all amides with care to avoid potential skin and eye irritation.[1] The information below is based on the Safety Data Sheet (SDS) for a representative this compound derivative.

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, Oral Category 4H302Harmful if swallowed.[4]
Acute Aquatic Toxicity Category 1H400Very toxic to aquatic life.[4]
Chronic Aquatic Toxicity Category 1H410Very toxic to aquatic life with long lasting effects.[4]
GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides standardized statements for communicating hazards and safety measures.

TypeCodeStatement
Hazard H302Harmful if swallowed.[4]
Hazard H410Very toxic to aquatic life with long lasting effects.[4]
Precautionary P264Wash skin thoroughly after handling.[4]
Precautionary P270Do not eat, drink or smoke when using this product.[4]
Precautionary P273Avoid release to the environment.[4]
Precautionary P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Precautionary P391Collect spillage.[4]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[4]

Section 2: Risk Assessment and Mitigation

Effective laboratory safety is proactive, not reactive. It begins with a thorough risk assessment and the implementation of controls to mitigate identified hazards. The universally accepted "Hierarchy of Controls" provides a framework for selecting the most effective safety measures.

The Hierarchy of Controls

This model prioritizes control methods from most to least effective. The goal is to eliminate or reduce risks by starting at the top of the hierarchy.

cluster_controls Hierarchy of Controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution Most Effective engineering Engineering Controls (Isolate people from the hazard) admin Administrative Controls (Change the way people work) ppe Personal Protective Equipment (PPE) (Protect the worker with PPE) admin->ppe Least Effective

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

  • Chemical Fume Hood: All weighing and handling of solid this compound or solutions should be performed inside a certified chemical fume hood.[4] This is the most critical engineering control to prevent the inhalation of aerosols or dust particles.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air exchange and prevent the accumulation of vapors.[5][6]

  • Safety Stations: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this compound is handled.[4]

Administrative Controls and Safe Work Practices

These are procedures and policies that modify work practices to reduce exposure.

  • Hazard Communication: All personnel must be trained on the specific hazards of this compound before beginning work. This includes a thorough review of the Safety Data Sheet (SDS).[7]

  • Restricted Access: Designate specific areas for the storage and handling of this compound to limit potential exposure.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[4] Eating, drinking, and smoking are strictly prohibited in the laboratory.[4][5]

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final line of defense and must be used in conjunction with the controls listed above. It does not eliminate the hazard, but it provides a protective barrier.[7]

  • Eye Protection: Safety goggles with side shields are required at all times to protect against splashes or airborne particles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn when handling this compound. Inspect gloves for tears or holes before each use and replace them immediately if compromised.

  • Body Protection: A flame-resistant lab coat or other impervious clothing must be worn to protect the skin.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a suitable respirator may be required.[4]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated SOPs ensures that all handling, storage, and disposal tasks are performed consistently and safely.

General Handling and Weighing Protocol
  • Preparation: Don all required PPE (lab coat, safety goggles, gloves).

  • Work Area Setup: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent pad on the work surface to contain any minor spills.

  • Transfer: Use a spatula to carefully transfer the required amount of solid this compound from the stock container to a tared weigh boat or vessel. Perform all transfers slowly to minimize dust generation.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed this compound within the fume hood.

  • Cleanup: Securely close the primary stock container. Clean the spatula and any affected surfaces before removing them from the fume hood.

  • Doffing PPE: Remove gloves and wash hands thoroughly.

Storage Protocol
  • Container: Ensure the container is tightly sealed to prevent leakage.[4][6]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][5]

  • Environment: Keep away from direct sunlight and all sources of ignition.[4][5]

  • Temperature: For long-term stability, store the powder at -20°C or solutions at -80°C, as recommended by the supplier.[4]

  • Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents.

Waste Disposal Protocol

Due to its high aquatic toxicity, proper disposal of this compound waste is of paramount importance to prevent environmental release.[4]

start Start: Generate Waste segregate Segregate Waste (Solid vs. Liquid vs. Contaminated PPE) start->segregate label_waste Label Waste Container (Use official hazardous waste tag) segregate->label_waste store Store in Secondary Containment (In a designated satellite accumulation area) label_waste->store pickup Arrange for Pickup (Contact Environmental Health & Safety) store->pickup end_node End: Proper Disposal pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

  • Segregation: Collect all materials contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, absorbent pads) in a dedicated, sealed hazardous waste container.

  • Labeling: Affix a completed hazardous waste tag to the container before adding any waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound down the drain.[4]

Section 4: Emergency Response

Preparedness is key to managing unexpected events. All personnel must be familiar with these emergency procedures.

Spill Response Protocol

The appropriate response depends on the scale of the spill.

spill Spill Occurs assess Assess Risk (Size, Location, Ventilation) spill->assess minor_spill Minor Spill? (Small, contained, manageable) assess->minor_spill don_ppe 1. Don additional PPE if needed minor_spill->don_ppe Yes evacuate 1. Evacuate immediate area minor_spill->evacuate No (Major Spill) contain 2. Contain spill with absorbent material don_ppe->contain collect 3. Collect waste into hazardous waste container contain->collect clean 4. Decontaminate area with alcohol collect->clean alert 2. Alert supervisor and EHS evacuate->alert isolate 3. Isolate the area, prevent entry alert->isolate

Caption: Decision tree for responding to an this compound spill.

  • For Minor Spills (manageable by one person):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material like diatomite or sand.[4][8]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with alcohol.[4]

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor or EHS officer immediately.

    • Prevent entry into the affected area.

    • Await response from trained emergency personnel.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor for treatment advice.[4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]
Skin Contact Remove contaminated clothing. Immediately rinse the affected skin area with plenty of water. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[4]

Conclusion

The safe handling of this compound in a research environment is not merely a matter of following rules, but of understanding the principles behind them. By integrating a thorough knowledge of the compound's hazards with a hierarchical approach to risk mitigation—prioritizing engineering controls, supported by robust administrative procedures and appropriate PPE—researchers can create a self-validating system of safety. This comprehensive approach ensures the protection of laboratory personnel, the integrity of the research, and the preservation of the environment.

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  • Dealing with Unknown Compounds. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual - Open Textbook Publishing.[Link]

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  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.[Link]

  • Laboratory Safety Handbook Version 2.0. (n.d.). McMaster University.[Link]

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Methodological & Application

Application Notes and Protocols: Utilizing Undecanamide for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their characterization. The choice of detergent is paramount to preserving the structural and functional integrity of these complex biomolecules. This document provides a comprehensive guide to the application of Undecanamide, a non-ionic detergent, for the solubilization of membrane proteins. While specific physicochemical data for this compound, such as its Critical Micelle Concentration (CMC) and aggregation number, are not extensively documented in publicly available literature, this guide will provide a framework for its empirical evaluation. We will explore the theoretical advantages of its N-alkyl amide structure, present a detailed protocol for screening and optimizing its use, and offer insights into downstream applications and troubleshooting.

Introduction: The Imperative for Novel Detergents

Membrane proteins constitute a significant portion of the proteome and are the targets for a vast majority of pharmaceuticals. Their hydrophobic nature necessitates the use of detergents to extract them from the lipid membrane for downstream analysis. However, many conventional detergents can be harsh, leading to denaturation and loss of function. The ideal detergent should effectively solubilize the protein while maintaining its native conformation and activity. This has led to an ongoing search for novel amphiphiles with improved properties.

This compound, a non-ionic detergent with an 11-carbon alkyl chain and a polar amide headgroup, presents itself as a potentially gentle yet effective tool for membrane protein research. Non-ionic detergents are generally considered milder than their ionic counterparts as they disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions.[1] The amide group in N-alkyl amide-containing surfactants has been shown to influence their physicochemical properties, suggesting that this compound may offer unique advantages in membrane protein stabilization.[2][3]

The Rationale for this compound in Membrane Protein Extraction

While awaiting empirical determination of its specific properties, we can infer potential advantages of this compound based on its chemical structure:

  • Non-ionic Nature: The uncharged polar headgroup is less likely to cause protein denaturation compared to ionic detergents.[4] This is crucial for preserving the native structure and function of the target protein.

  • Amide Headgroup: The presence of an amide linkage near the hydrophilic headgroup can influence the detergent's interaction with water and the protein surface, potentially offering a different mode of stabilization compared to more common non-ionic detergents with polyoxyethylene or glycosidic headgroups.[2]

  • C11 Alkyl Chain: The length of the hydrophobic tail is a critical factor in a detergent's ability to solubilize membranes. An 11-carbon chain provides a balance between sufficient hydrophobicity to disrupt the lipid bilayer and a micelle size that is generally amenable to a variety of membrane proteins.

It is important to note that without a known CMC, the concentration of this compound required for effective solubilization must be determined experimentally. The CMC is the concentration at which detergent monomers begin to form micelles, a prerequisite for membrane solubilization.[5]

Protocol: Screening and Optimization of this compound for a Target Membrane Protein

The following protocol outlines a systematic approach to determine the optimal conditions for using this compound to extract a specific membrane protein.

Materials
  • Cell paste or tissue expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • This compound (powder or 10% w/v stock solution in a suitable solvent)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target membrane protein

Experimental Workflow

cluster_0 Detergent Screening Workflow A Membrane Preparation (Cell Lysis & Ultracentrifugation) B Detergent Titration (Test range of this compound concentrations) A->B C Solubilization (Incubation with gentle agitation) B->C D Clarification (Ultracentrifugation) C->D E Analysis of Soluble & Insoluble Fractions (SDS-PAGE & Western Blot) D->E F Optimal Concentration Identified E->F

Figure 1: A systematic workflow for screening a new detergent.

Step-by-Step Protocol
  • Membrane Preparation:

    • Resuspend cell paste or homogenized tissue in ice-cold Lysis Buffer.

    • Lyse the cells using a Dounce homogenizer or sonicator.

    • Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C).

    • Wash the membrane pellet with Lysis Buffer and resuspend in a small volume of the same buffer.

  • This compound Concentration Screening:

    • Determine the total protein concentration of the membrane suspension.

    • Aliquot the membrane suspension into several tubes.

    • To each tube, add this compound to achieve a range of final concentrations. A good starting point for a new detergent is to test a wide range, for example, from 0.1% to 2.0% (w/v).

    • Incubate the samples with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C.

  • Analysis of Solubilization Efficiency:

    • Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized material.

    • Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

    • Resuspend the pellet in a volume of Lysis Buffer equal to the supernatant volume.

    • Analyze equal volumes of the total membrane fraction (before high-speed spin), the soluble fraction, and the insoluble fraction by SDS-PAGE and Western blotting using an antibody against your target protein.

Interpreting the Results

The optimal concentration of this compound will be the lowest concentration that effectively solubilizes the target protein, as indicated by its presence in the soluble fraction and absence in the insoluble fraction on the Western blot.

Downstream Processing and Considerations

Once the optimal solubilization conditions are established, the extracted protein-detergent complexes can be used in various downstream applications.

  • Purification: this compound, as a non-ionic detergent, is expected to be compatible with affinity chromatography (e.g., Ni-NTA for His-tagged proteins). It is important to maintain a detergent concentration at or above the empirically determined optimal concentration in all buffers throughout the purification process to prevent protein aggregation.

  • Structural Studies: For techniques like cryo-electron microscopy or X-ray crystallography, the purity and homogeneity of the detergent are critical.[6] The suitability of this compound for these applications would need to be assessed on a case-by-case basis.

  • Functional Assays: A key advantage of using a mild, non-ionic detergent is the potential to retain the functional activity of the extracted protein. Functional assays should be performed to confirm that this compound does not inhibit the protein's activity.

Comparative Detergent Landscape

The selection of a detergent is often empirical, and it is beneficial to compare the performance of this compound with other commonly used detergents.

Detergent ClassExample(s)Key Characteristics
N-Alkyl Amide This compound Non-ionic, potentially mild due to amide headgroup. Properties to be determined empirically.
Alkyl Maltosides DDM, DMNon-ionic, widely used for their gentle nature and success in structural studies.
Polyoxyethylenes Triton X-100, BrijNon-ionic, effective solubilizers but can be heterogeneous and interfere with UV absorbance measurements.
Zwitterionic CHAPS, LDAOCan be effective at breaking protein-protein interactions but may be more denaturing than non-ionic detergents.

Troubleshooting

  • Low Solubilization Efficiency: Increase the concentration of this compound, the incubation time, or the temperature (if the protein is stable at higher temperatures). The addition of salts or other additives to the lysis buffer may also improve extraction.[]

  • Protein Aggregation or Inactivity: The concentration of this compound may be too high, leading to delipidation and denaturation. Try reducing the detergent concentration or screening other detergents in parallel.

  • Foaming: Detergent solutions can foam, which can be problematic. Handle solutions gently and avoid vigorous vortexing.

Conclusion

References

  • Ravula, T., et al. (2022). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Biomolecules, 12(8), 1076. [Link]

  • Das, A., et al. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. Current Protocols, 3(5), e769. [Link]

  • Staroň, T., et al. (2023). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. STAR Protocols, 4(1), 102084. [Link]

  • Sygnature Discovery. Introduction to Detergents for Membrane Protein Solubilisation. [Link]

  • Fujiki, Y., et al. (2014). Enhanced solubilization of membrane proteins by alkylamines and polyamines. Bioscience, Biotechnology, and Biochemistry, 78(5), 869-874. [Link]

  • G-Biosciences. Detergent Screening For Membrane Protein Extraction: What To Choose?. [Link]

  • Shapiro, A. B. (2019). How do you choose the detergent concentration for protein purification?. ResearchGate. [Link]

  • Mizushima, H., et al. (1996). Synthesis and Properties of N-Alkyl Amide Sulfates. Langmuir, 12(24), 5766-5772. [Link]

  • Kao Corporation. Synthesis and Properties of N-Alkyl Amide Sulfates. [Link]

  • Duquesne, K., et al. (2016). Membrane Protein Solubilization. Methods in Molecular Biology, 1432, 255-268. [Link]

  • Creative Diagnostics. Membrane Proteins Extraction Protocol. [Link]

  • Routledge, J., et al. (2022). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Biochemical Society Transactions, 50(1), 387-396. [Link]

  • Lee, S. C., et al. (2022). A rational approach to improve detergent efficacy for membrane protein stabilization. Scientific Reports, 12(1), 3097. [Link]

  • CUSABIO. Detergents Applications in Membrane Proteins Research. [Link]

  • Breyton, C., et al. (2013). Rapid automated detergent screening for the solubilisation and purification of membrane proteins and complexes. Protein Expression and Purification, 92(2), 209-216. [Link]

  • LibreTexts Chemistry. Physical Properties of Amides. [Link]

  • PeerJ. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. [Link]

  • PubMed. N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. [Link]

  • Creative Biostructure. Detergent Screening for Membrane Protein Purification. [Link]

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Application Notes and Protocols for Cell Lysis Using Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Gentle Cell Lysis

In the pursuit of understanding complex cellular processes, the initial step of cell lysis is paramount. The method chosen dictates the quality and integrity of the extracted proteins, directly impacting the reliability of downstream applications. While numerous detergents are available, the scientific community is in constant search of novel reagents that offer a balance between efficient cell membrane disruption and the preservation of protein structure and function.

This application note introduces a protocol for cell lysis using undecanamide, a long-chain fatty amide. This compound (C₁₁H₂₃NO) is an amphipathic molecule, possessing a long hydrophobic carbon tail and a polar, uncharged amide head group[1]. These characteristics classify it as a non-ionic surfactant, a class of detergents known for their mild action and reduced tendency to denature proteins compared to their ionic counterparts[2]. Non-ionic detergents are particularly advantageous when the goal is to isolate sensitive proteins or intact protein complexes[2][3].

The Science Behind this compound-Mediated Cell Lysis

The efficacy of a detergent in cell lysis is fundamentally linked to its ability to interact with and disrupt the lipid bilayer of the cell membrane. This process is governed by the detergent's concentration, specifically its Critical Micelle Concentration (CMC).

The Role of the Critical Micelle Concentration (CMC)

The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into spherical structures called micelles[5]. Below the CMC, detergent monomers primarily partition into the cell membrane. As the concentration increases and surpasses the CMC, these monomers effectively solubilize the membrane lipids and proteins, leading to the formation of mixed micelles and subsequent cell lysis[6].

While the exact CMC for this compound is not extensively documented, data from homologous series of non-ionic surfactants with similar carbon chain lengths (C11) suggest a CMC in the range of 16-36 mM[7]. Operating at or above the CMC is crucial for efficient lysis.

Mechanism of Action

The proposed mechanism for this compound-mediated cell lysis follows the general model for non-ionic detergents:

  • Monomer Insertion: this compound monomers insert into the lipid bilayer of the cell membrane.

  • Membrane Destabilization: This disrupts the native lipid-lipid and protein-lipid interactions, compromising the structural integrity of the membrane[6].

  • Micelle Formation & Solubilization: As the concentration of this compound reaches and exceeds the CMC, the membrane lipids and proteins are incorporated into mixed micelles, effectively dissolving the membrane and releasing the cellular contents[6].

Because the amide head group is uncharged, this compound is less likely to disrupt the intricate protein-protein interactions that are vital for maintaining the native conformation and biological activity of proteins[2].

Visualizing the Lysis Workflow

The following diagram illustrates the key steps in the this compound-based cell lysis protocol, from cell harvesting to the collection of the soluble protein fraction.

G cluster_prep Preparation cluster_lysis Lysis & Clarification cluster_downstream Downstream Processing start Harvest Cells (e.g., by centrifugation) wash Wash cell pellet with ice-cold PBS start->wash resuspend Resuspend in This compound Lysis Buffer wash->resuspend incubate Incubate on ice (with gentle agitation) resuspend->incubate centrifuge Centrifuge to pellet insoluble debris incubate->centrifuge collect Collect supernatant (soluble lysate) centrifuge->collect quantify Quantify protein concentration (e.g., BCA assay) collect->quantify end Proceed to downstream application (e.g., Western Blot) quantify->end

Caption: Experimental workflow for this compound cell lysis.

Experimental Protocols

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for this compound before use.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

Preparation of Reagents

1. This compound Stock Solution (1 M in DMSO)

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice.

  • Materials:

    • This compound (MW: 185.31 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Weigh out 185.31 mg of this compound powder.

    • Add to a sterile, conical tube.

    • Add DMSO to a final volume of 1 mL.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. This compound Lysis Buffer (1X)

This buffer is designed to be a starting point for optimization. The final concentration of this compound is set to 40 mM, which is within the estimated CMC range.

ComponentStock ConcentrationFinal ConcentrationVolume for 10 mL
Tris-HCl, pH 7.41 M50 mM500 µL
NaCl5 M150 mM300 µL
EDTA0.5 M1 mM20 µL
This compound1 M in DMSO40 mM400 µL
Protease Inhibitor Cocktail100X1X100 µL
Nuclease (optional)10,000 U/mL250 U/mL25 µL
Nuclease-free Water--to 10 mL
  • Preparation Notes:

    • Prepare the buffer on ice.

    • Add the protease inhibitor cocktail and nuclease (if using) immediately before use.

    • The final concentration of DMSO in the lysis buffer will be 4%. This is generally well-tolerated by many cell types, but may need to be optimized.

Protocol for Lysis of Adherent Mammalian Cells
  • Culture cells to the desired confluency (typically 80-90%) in a culture plate.

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold 1X this compound Lysis Buffer to the plate (see table below for recommendations).

  • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on a rotator or rocker for 30 minutes at 4°C.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet of insoluble debris.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Recommended Lysis Buffer Volumes
Plate/Dish SizeSurface Area (cm²)Recommended Lysis Buffer Volume
6-well plate9.6100 - 200 µL per well
60 mm dish21300 - 500 µL
100 mm dish55800 - 1000 µL

Optimization and Considerations

As this is a foundational protocol, optimization is key to achieving the best results for your specific application.

This compound Concentration

The optimal concentration of this compound may vary depending on the cell type and the desired outcome. A concentration range of 20 mM to 100 mM is a reasonable starting point for optimization.

  • Lower concentrations: May be sufficient for cells with more fragile membranes or when very mild lysis is required.

  • Higher concentrations: May be necessary for more resistant cell types.

Buffer Additives

The composition of the lysis buffer can be modified to suit the downstream application.

  • Salts (e.g., NaCl): Help to maintain physiological ionic strength and can reduce non-specific protein aggregation[8].

  • Chelating Agents (e.g., EDTA): Inhibit metalloproteases that require divalent cations for their activity.

  • Protease and Phosphatase Inhibitors: Essential for preserving the integrity and phosphorylation status of proteins.

  • Reducing Agents (e.g., DTT, β-mercaptoethanol): Can be included if disruption of disulfide bonds is necessary, but should be omitted if maintaining native protein complexes is the goal[8].

Comparison with Standard Detergents
DetergentTypeTypical Conc.Properties
This compound Non-ionic (putative)20-100 mMMild, non-denaturing; ideal for native protein extraction. Limited aqueous solubility.
Triton X-100 Non-ionic0.1 - 1.0% (v/v)Mild, non-denaturing; widely used for preserving protein activity[3].
NP-40 Non-ionic0.1 - 1.0% (v/v)Mild, non-denaturing; good for isolating cytoplasmic proteins[2].
SDS Anionic0.1 - 2.0% (w/v)Strong, denaturing; disrupts protein structure; suitable for complete solubilization.
CHAPS Zwitterionic0.5 - 1.0% (w/v)Mild, non-denaturing; useful for solubilizing membrane proteins.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield Incomplete cell lysis.Increase the concentration of this compound. Increase incubation time. Add a brief sonication step (on ice) after resuspension in lysis buffer.
Protein degradation.Ensure protease/phosphatase inhibitors are fresh and added immediately before use. Keep samples on ice at all times.
Protein Aggregation/Precipitation Non-optimal buffer conditions.Adjust the salt concentration (e.g., try a range from 50 mM to 500 mM NaCl). Consider adding a stabilizing agent like glycerol (5-10%).
This compound precipitating at low temperature.Ensure the stock solution is fully dissolved before adding to the buffer. Prepare the final lysis buffer fresh.
Interference with Downstream Assays Presence of DMSO or this compound.For sensitive assays, consider a buffer exchange step (e.g., dialysis or spin columns) to remove the detergent and solvent.

Mechanism of Membrane Disruption

The diagram below conceptualizes the interaction of this compound with the cell membrane, leading to lysis.

G Mechanism of this compound-Mediated Cell Lysis cluster_membrane Cell Membrane (Lipid Bilayer) cluster_process p1 P l1 ~~~~~ p1->l1 p2 P l2 ~~~~~ p2->l2 p3 P l3 ~~~~~ p3->l3 p4 P l4 ~~~~~ p4->l4 Mixed_micelle Mixed Micelle (this compound + Lipid) p4->Mixed_micelle Solubilization p5 P l5 ~~~~~ p5->l5 p6 P l6 ~~~~~ p6->l6 l5->Mixed_micelle step1 1. Monomer Insertion step2 2. Membrane Destabilization step1->step2 step3 3. Mixed Micelle Formation step2->step3 U_monomer This compound Monomer U_monomer->p3 Partitioning into a hydrophobic core

Caption: this compound monomers disrupt the lipid bilayer.

Conclusion

This compound presents a promising, yet largely unexplored, alternative for gentle cell lysis. Its classification as a non-ionic surfactant suggests its utility in applications where the preservation of protein structure and function is critical. The protocols and data presented in this application note provide a solid foundation for researchers to begin incorporating this compound into their workflows. As with any novel reagent, empirical optimization is crucial for success. We encourage researchers to use this guide as a starting point and adapt the conditions to meet the unique demands of their experimental systems.

References

  • OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. Retrieved from [Link]

  • De Arcangelis, V. (2018). Either anionic or non-ionic detergent is suitable for preparing lysis buffer? ResearchGate. Retrieved from [Link]

  • Arachea, B. T., et al. (2012). Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues. Biotechnology Progress, 28(5), 1312-9.
  • Abbott, S. (n.d.). CMC Values. Practical Surfactants Science. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]

  • Khan Academy. (n.d.). Protein folding and denaturation. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in aqueous solutions. Retrieved from [Link]

  • Acharya, V. V. (2021). Modalities of Protein Denaturation and Nature of Denaturants. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 19-24.
  • Labinsights. (2023). Non-ionic Surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). CMC and γ CMC of amido Gemini amine oxide surfactants with different carbon chain lengths at different inorganic salt concentrations. Retrieved from [Link]

  • Science Ready. (n.d.). Amides. Retrieved from [Link]

  • Khan Academy. (2013). Conformational stability: Protein folding and denaturation. Retrieved from [Link]

  • Wikipedia. (n.d.). Category:Non-ionic surfactants. Retrieved from [Link]

  • Wang, H., & Li, J. (2007). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of the Chinese Chemical Society, 54(5), 1145-1152.
  • G-Biosciences. (2016). How to extract biologically active proteins from the cells and tissue of organisms using detergent based lysis method. Retrieved from [Link]

  • ResearchGate. (n.d.). The cmc values of different surfactants at 25 °C determined by CV. Retrieved from [Link]

  • Ben Ouada, H., et al. (2015). The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. Journal of Materials and Environmental Science, 6(1), 199-204.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Open Access Pub. (n.d.). Protein Denaturation. Journal of Biotechnology and Biomedical Science. Retrieved from [Link]

  • University of the Sciences. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Guangdong Huana Chemistry Co., Ltd. (n.d.). Introduction to Common Non-ionic Surfactants. Retrieved from [Link]

  • Lazzarín, M., et al. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. International Journal of Molecular Sciences, 23(24), 15926.
  • Iannuzzi, C., et al. (2021). Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. International Journal of Biological Macromolecules, 185, 930-939.
  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Smeller, L. (2021). Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. International Journal of Molecular Sciences, 22(16), 8753.
  • Rosen, M. J., et al. (2001). Surfactants with an amide group "spacer": Synthesis of 3-(acylaminopropyl)trimethylammonium chlorides and their aggregation in aqueous solutions. Journal of Colloid and Interface Science, 234(2), 399-407.

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Application Notes and Protocols: A Novel Approach to Solubilizing Lipophilic Peptides with Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Lipophilic peptides represent a significant and growing class of therapeutic candidates, yet their poor aqueous solubility presents a major hurdle in research and development.[1][2] This limitation can impede everything from initial in vitro screening to final formulation, leading to challenges in bioavailability and therapeutic efficacy.[1] Traditional methods for solubilization often involve harsh organic solvents that can be incompatible with biological assays or alter peptide conformation.[3] This document introduces a novel methodology leveraging the unique amphipathic properties of undecanamide to enhance the solubility of lipophilic peptides. We will explore the theoretical underpinnings of this approach, provide a detailed experimental protocol, and offer guidance on optimization and validation.

The Challenge of Lipophilic Peptides

The solubility of a peptide is fundamentally dictated by its amino acid composition.[1][4] Peptides with a high proportion of hydrophobic amino acids—such as Leucine, Valine, Isoleucine, Phenylalanine, and Tryptophan—tend to have limited solubility in aqueous solutions.[3][4] This hydrophobicity drives peptide aggregation, reducing bioavailability and potentially triggering an immune response.[1] Factors influencing peptide solubility include:

  • Amino Acid Composition: A high percentage of non-polar residues is a primary driver of poor solubility.[1]

  • Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, increasing the likelihood of aggregation.[4]

  • Secondary Structure: The formation of stable secondary structures like β-sheets can promote intermolecular interactions and lead to precipitation.[5]

  • pH and Net Charge: Solubility is often at its minimum at the peptide's isoelectric point (pI), where the net charge is zero.[1]

This compound: A Novel Solubilizing Excipient

This compound (C₁₁H₂₃NO) is a fatty acid amide with a molecular weight of 185.31 g/mol .[6] Its structure consists of an 11-carbon hydrophobic tail and a polar amide head group, giving it amphipathic properties. While traditionally used in the production of surfactants and emulsifiers, its unique chemical nature makes it a compelling candidate for solubilizing lipophilic peptides.[7]

Proposed Mechanism of Action

We propose that this compound facilitates the solubilization of lipophilic peptides through a "molecular scaffolding" mechanism. The long hydrophobic tail of this compound is hypothesized to interact with the non-polar side chains of the peptide, effectively shielding these regions from the aqueous environment. The polar amide head group can then interact with a co-solvent system, preventing peptide aggregation and promoting its dispersion. This mechanism is conceptually similar to how surfactants form micelles to solubilize hydrophobic compounds.[8]

G cluster_0 This compound-Peptide Interaction Lipophilic Peptide Lipophilic Peptide Hydrophobic Core Hydrophobic Core Lipophilic Peptide->Hydrophobic Core Exposed Hydrophobic Regions This compound This compound Hydrophobic Tail Polar Head Hydrophobic Tail->Hydrophobic Core Non-covalent Interaction (Hydrophobic Shielding) Aqueous Environment Aqueous Environment Polar Head->Aqueous Environment Interaction with Co-solvent System Solubilized Peptide Solubilized Peptide Aqueous Environment->Solubilized Peptide

Caption: Proposed mechanism of this compound-mediated peptide solubilization.

Experimental Protocol: Solubilizing a Lipophilic Peptide with this compound

This protocol provides a starting point for solubilizing a generic lipophilic peptide. It is crucial to perform a small-scale solubility test before dissolving the entire peptide sample. [9][10][11]

Materials and Reagents
  • Lyophilized lipophilic peptide

  • This compound (CAS: 2244-06-6)

  • Dimethyl Sulfoxide (DMSO), sequencing grade

  • Sterile deionized water

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Stock Solution Preparation
  • This compound Stock (100 mM): Dissolve 18.53 mg of this compound in 1 mL of DMSO. Gently warm the solution to 37°C and vortex until fully dissolved.

  • Peptide Stock (10 mM): This is a target concentration. The actual amount of peptide to weigh will depend on its molecular weight.

Solubilization Protocol

G start Start: Lyophilized Peptide step1 Step 1: Add this compound/DMSO Stock Solution start->step1 step2 Step 2: Vortex and Sonicate step1->step2 step3 Step 3: Incubate step2->step3 step4 Step 4: Add Aqueous Buffer (Titration) step3->step4 step5 Step 5: Final Vortex and Centrifugation step4->step5 end_sol Result: Solubilized Peptide Stock step5->end_sol end_insol Troubleshoot: Insoluble step5->end_insol

Caption: Workflow for solubilizing lipophilic peptides with this compound.

  • Initial Dissolution: To the vial containing the lyophilized peptide, add a small volume of the 100 mM this compound/DMSO stock solution. The goal is to create a concentrated peptide solution. For example, for 1 mg of a 1000 Da peptide (1 µmol), add 10 µL of the this compound stock to achieve a theoretical concentration of 100 mM.

  • Mechanical Agitation: Vortex the mixture for 1-2 minutes. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[4][9]

  • Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate the interaction between the peptide and this compound.

  • Aqueous Titration: Slowly add your desired sterile aqueous buffer (e.g., PBS, Tris) dropwise while gently vortexing.[3] Continue adding the buffer until the desired final peptide concentration is reached. If precipitation occurs, the solubility limit has been exceeded.

  • Final Steps: Once the final volume is reached, vortex the solution for another minute. Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.[4] Carefully transfer the supernatant to a new sterile tube.

Optimization and Troubleshooting

The success of this protocol may vary depending on the specific peptide. The following table outlines potential issues and suggested optimization strategies.

Problem Potential Cause Recommended Solution
Peptide does not dissolve in the initial this compound/DMSO solution. Insufficient this compound concentration or highly aggregated peptide.Increase the concentration of the this compound stock solution (e.g., to 200 mM). Increase sonication time.
Peptide precipitates upon addition of aqueous buffer. The final concentration of DMSO and this compound is too low to maintain solubility.Decrease the final volume of the aqueous buffer to maintain a higher percentage of the organic co-solvent. The compatibility of higher DMSO concentrations with downstream assays must be considered.[9]
The final solution is a gel. The peptide has a high propensity for forming intermolecular hydrogen bonds.Try gentle warming (up to 40°C) during the aqueous titration step.[3][9]
Concerns about the effect of this compound on biological assays. This compound may interfere with cellular membranes or protein interactions.Run a vehicle control (buffer with the same final concentration of DMSO and this compound but without the peptide) in all biological assays to assess any baseline effects.

Safety and Handling

  • This compound: While having relatively low toxicity, it should be handled with care to avoid skin and eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMSO: DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Handle with caution in a well-ventilated area.

Conclusion

The use of this compound presents a promising and novel strategy for solubilizing challenging lipophilic peptides. Its amphipathic nature offers a potential mechanism for shielding hydrophobic peptide regions, thereby preventing aggregation and enhancing solubility in aqueous-organic co-solvent systems. The protocol provided herein serves as a robust starting point for researchers. However, empirical testing and optimization are paramount to successfully apply this method to a diverse range of lipophilic peptides. This approach has the potential to accelerate the research and development of novel peptide-based therapeutics by addressing a critical bottleneck in their preclinical evaluation.

References

  • Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2025, May 20). Two-Step Peptide Solubilization Increases Coverage in High-Sensitivity NanoHILIC/MS/MS-Based Proteomics. Retrieved from [Link]

  • PubMed. (2017, November 10). Formulation of hydrophobic peptides for skin delivery via coated microneedles. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Challenges in Peptide Solubilization - Amyloids Case Study. Retrieved from [Link]

  • PubMed. (2017, June 10). Lipophilic peptide character - What oral barriers fear the most. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Eurofins. (n.d.). Biological safety and biocompatibility of medical devices. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Retrieved from [Link]

  • PubMed Central. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

  • PubMed. (n.d.). Solubilization of oil-soluble dyes by sodium dodecyl sulfate-protein polypeptide complexes with reference to SDS-polyacrylamide gel electrophoresis. Retrieved from [Link]

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Application Notes & Protocols: A Researcher's Guide to Undecanamide as a Novel Non-Ionic Surfactant in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Gentle and Effective Cell Lysis

In the landscape of cell biology and proteomics, the choice of detergent is a critical decision that can dictate the success or failure of an experiment. Surfactants, or detergents, are indispensable tools for disrupting the lipid bilayer of cell membranes to release intracellular contents.[1] They are broadly classified based on the charge of their hydrophilic head group: ionic (anionic or cationic), zwitterionic, and non-ionic.[1]

Non-ionic surfactants are particularly valued in cell culture and protein biochemistry for their mild, non-denaturing properties. Unlike their ionic counterparts (e.g., SDS), which can unfold proteins and disrupt their native structure, non-ionic surfactants gently solubilize membrane proteins and lipids, preserving protein-protein interactions and biological activity.[2][3] This makes them ideal for applications such as immunoprecipitation, enzyme assays, and the extraction of functional membrane proteins.[4]

This guide focuses on Undecanamide (C₁₁H₂₃NO), a fatty acid amide with an 11-carbon chain.[5][6] While its primary industrial applications have been in the synthesis of other surfactants and emulsifiers, its chemical structure—a long hydrophobic carbon tail and a polar, uncharged amide head—positions it as a potential non-ionic surfactant for biological applications.[6]

The following application notes provide a comprehensive framework for researchers to evaluate, validate, and implement this compound or other novel non-ionic surfactants in their cell culture workflows. The protocols are designed as robust starting points, grounded in established principles of cell lysis and protein extraction, and must be optimized for specific cell types and downstream applications.

Part 1: Fundamental Principles and Mechanism of Action

The Science Behind Non-Ionic Surfactant-Mediated Lysis

Non-ionic surfactants are amphipathic molecules, possessing both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) non-polar tail.[1] The cell membrane is a phospholipid bilayer, with hydrophobic fatty acid tails facing inward and hydrophilic phosphate heads facing the aqueous environments inside and outside the cell.[7]

When a non-ionic surfactant like this compound is introduced to a cell suspension at a concentration above its Critical Micelle Concentration (CMC) , the individual surfactant molecules (monomers) aggregate to form micelles. These micelles interact with the cell membrane in a stepwise process:

  • Monomer Partitioning: Surfactant monomers insert their hydrophobic tails into the lipid bilayer.

  • Membrane Saturation: As more monomers integrate, they disrupt the native lipid-lipid interactions, increasing membrane fluidity and permeability.

  • Solubilization: At sufficient concentrations, the surfactant molecules encapsulate lipids and membrane proteins into mixed micelles, effectively dissolving the membrane and releasing the cell's contents.

The gentleness of non-ionic surfactants stems from their inability to disrupt protein secondary and tertiary structures, as they do not bind to individual protein molecules in the same denaturing fashion as ionic detergents.[4]

cluster_0 Step 1: Monomer Insertion cluster_1 Step 2: Membrane Saturation cluster_2 Step 3: Solubilization & Lysis Membrane1 Phospholipid Bilayer Hydrophobic Core Hydrophilic Heads Membrane2 Saturated Bilayer Disrupted Lipid Interactions Increased Permeability Membrane1->Membrane2 Increased Concentration Surfactant1 This compound Monomers Surfactant1->Membrane1:m Partitioning Micelle Mixed Micelle (Protein-Lipid-Surfactant) Membrane2->Micelle Formation of Micelles Lysate Cell Lysate (Released Contents) Membrane2->Lysate Membrane Rupture Protein Integral Protein

Fig 1. Mechanism of non-ionic surfactant action on a cell membrane.

Part 2: Experimental Protocols & Workflows

Protocol 1: Determination of Optimal Working Concentration via Cytotoxicity Assay

Rationale: Before using any new surfactant for cell lysis, it is imperative to determine its effect on cell viability. An ideal lysis buffer component should be effective at disrupting membranes without excessively damaging target proteins through off-target cytotoxic effects at sub-lytic concentrations. This protocol establishes a dose-response curve to identify the concentration range that is both effective and minimally detrimental to protein integrity.[8]

Materials:

  • Target mammalian cell line (e.g., HEK293, HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well clear flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CCK-8)

  • Plate reader (spectrophotometer)

Workflow Diagram:

cluster_workflow Cytotoxicity Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Prepare Serial Dilutions of this compound in medium B->C D 4. Treat Cells (Replace medium with dilutions) C->D E 5. Incubate (e.g., 30 minutes to 2 hours) D->E F 6. Add Viability Reagent (e.g., CCK-8) E->F G 7. Incubate (As per manufacturer's instructions) F->G H 8. Measure Absorbance (Plate Reader) G->H I 9. Analyze Data (Calculate % Viability vs. Concentration) H->I

Fig 2. Workflow for determining this compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Include wells for "untreated control" and "no-cell blank" controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and enter logarithmic growth phase.[9]

  • Prepare Dilutions: Prepare a 2X working stock of this compound serial dilutions in serum-free medium. A suggested range is from 20 mM down to 1 µM. Include a vehicle control (medium with the same concentration of DMSO/ethanol as the highest this compound dose).

  • Cell Treatment: Carefully aspirate the medium from the cells. Add 100 µL of each this compound dilution to triplicate wells. Add 100 µL of medium with vehicle to the "untreated control" wells.

  • Incubation: Incubate for a relevant time point for lysis, typically 30 minutes.

  • Viability Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well.

  • Final Incubation: Incubate for 1-4 hours, as per the reagent manufacturer's protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Analysis:

    • Subtract the average absorbance of the "no-cell blank" from all other readings.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

    • Plot % Viability against this compound concentration to determine the LC₅₀ (the concentration that lyses 50% of cells). The optimal concentration for lysis is typically at or slightly above the LC₅₀.

Expected Data Summary:

This compound Conc. (mM)Average Absorbance% Cell ViabilityObservation
0 (Control)1.52100%Intact monolayer
0.11.4897.4%No visible lysis
0.51.3588.8%Minor cell rounding
1.00.8052.6%Significant lysis
2.00.159.9%Complete lysis
5.00.053.3%Complete lysis
Protocol 2: Extraction of Integral Membrane Proteins

Rationale: Isolating integral membrane proteins is challenging due to their hydrophobic nature.[10] This protocol employs a two-step strategy: first, a gentle permeabilization to remove soluble cytosolic proteins, followed by a more stringent extraction with this compound to solubilize the membrane and its associated proteins.[10][11] This fractionation approach enriches the final sample for membrane proteins.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Ice-cold PBS

  • Buffer A (Permeabilization Buffer): 250 mM Sucrose, 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, Protease Inhibitor Cocktail.

  • Buffer B (Membrane Extraction Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1-5 mM this compound (use optimal concentration determined in Protocol 1), Protease Inhibitor Cocktail.

  • Dounce homogenizer or needle/syringe for mechanical disruption.

  • Microcentrifuge and ultracentrifuge.

Workflow Diagram:

cluster_workflow Membrane Protein Extraction Workflow start 1. Harvest & Wash Cells (Ice-cold PBS) homogenize 2. Homogenize Cells in Buffer A (no surfactant) start->homogenize spin1 3. Low-Speed Spin (1,000 x g, 10 min) Pellet = Nuclei, Debris homogenize->spin1 super1 Collect Supernatant (Cytosol + Membranes) spin1->super1 Keep ultraspin 4. Ultracentrifuge (100,000 x g, 1 hr) Pellet = Membranes super1->ultraspin super2 Supernatant (Cytosolic Fraction) ultraspin->super2 Save for analysis extract 5. Resuspend Pellet in Buffer B (with this compound) ultraspin->extract Use Pellet incubate 6. Incubate & Agitate (30 min, 4°C) extract->incubate finalspin 7. High-Speed Spin (100,000 x g, 30 min) Pellet = Insoluble debris incubate->finalspin finalsuper Collect Supernatant (Solubilized Membrane Proteins) finalspin->finalsuper Keep

Fig 3. Workflow for enriching and solubilizing membrane proteins.

Step-by-Step Methodology:

  • Cell Harvest: Collect approximately 1-5 x 10⁷ cells. For adherent cells, scrape them into ice-cold PBS. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C.[11]

  • Homogenization: Resuspend the cell pellet in 2 mL of ice-cold Buffer A. Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or by passing them through a 27-gauge needle (10-15 times) until >90% of cells are disrupted (check under a microscope).

  • Removal of Nuclei and Debris: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytosol and membrane fractions.[12] Discard the pellet.

  • Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.[11] The resulting supernatant is the cytosolic fraction, which can be saved for comparative analysis.

  • Membrane Protein Extraction: Discard the supernatant and resuspend the membrane pellet in 1 mL of ice-cold Buffer B containing the optimized concentration of this compound.

  • Solubilization: Incubate the suspension on a rotator for 30-60 minutes at 4°C to allow the surfactant to solubilize the membrane proteins.

  • Final Clarification: Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Collection: The supernatant now contains the solubilized membrane protein fraction. Proceed immediately to downstream analysis (e.g., BCA assay for protein concentration, SDS-PAGE, Western Blot) or store at -80°C.

Part 3: Validation and Troubleshooting

A robust protocol is a self-validating one. The success of the extraction should always be confirmed empirically.

Parameter to ValidateMethod of ValidationExpected Outcome / InterpretationCommon Troubleshooting Steps
Lysis Efficiency Microscopy: Mix a small aliquot of lysate with Trypan Blue.>95% of cells should be blue (permeabilized).Issue: Incomplete lysis. Solution: Increase this compound concentration, extend incubation time, or use more rigorous mechanical disruption.
Protein Yield BCA or Bradford Protein Assay: Quantify protein concentration in all fractions.The sum of protein in cytosolic and membrane fractions should be comparable to a whole-cell lysate.Issue: Low yield. Solution: Ensure protease inhibitors are fresh. Avoid excessive foaming during homogenization. Check this compound concentration.
Membrane Protein Enrichment Western Blot: Probe the cytosolic and membrane fractions for known marker proteins.Membrane Marker (e.g., EGFR, Na+/K+-ATPase) should be strong in the membrane fraction and weak/absent in the cytosolic fraction. Cytosolic Marker (e.g., GAPDH, Tubulin) should show the opposite pattern.Issue: Cross-contamination. Solution: Ensure complete removal of supernatant after ultracentrifugation steps. Optimize homogenization to avoid premature organelle lysis.
Protein Integrity Enzyme Activity Assay: If the target is an enzyme, measure its specific activity. SDS-PAGE/Western Blot: Check for expected molecular weight and absence of degradation bands.Preserved enzymatic function. A sharp, single band at the correct molecular weight on a Western blot.Issue: Protein degradation or denaturation. Solution: Work quickly and keep samples on ice at all times. Use fresh protease inhibitors. Re-evaluate this compound concentration; it may be too high.

References

  • National Center for Biotechnology Information (2023). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. PubMed Central. Available at: [Link]

  • MDPI (2022). Effect of Ionic and Non-Ionic Surfactant on Bovine Serum Albumin Encapsulation and Biological Properties of Emulsion-Electrospun Fibers. Available at: [Link]

  • National Center for Biotechnology Information (2023). A Nonionic, Cleavable Surfactant for Top-down Proteomics. PubMed Central. Available at: [Link]

  • MDPI (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. Available at: [Link]

  • National Center for Biotechnology Information (2017). Membrane-mediated action of the endocannabinoid anandamide on membrane proteins. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2013). Anticancer activity of anandamide in human cutaneous melanoma cells. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2019). Optimizing the Cell Culture Microenvironment. PubMed. Available at: [Link]

  • ResearchGate (2019). Mechanisms underlying the AEA-induced loss of cell viability. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 256598, this compound. Available at: [Link]

  • Nature (2017). Membrane-mediated action of the endocannabinoid anandamide on membrane proteins: implications for understanding the receptor- independent mechanism. Available at: [Link]

  • ResearchGate (2021). How to optimize cell culture for one unique cell? Available at: [Link]

  • National Center for Biotechnology Information (2006). Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. PubMed. Available at: [Link]

  • Creative Diagnostics. Membrane Proteins Extraction Protocol. Available at: [Link]

  • National Center for Biotechnology Information (2005). Cellular accumulation of anandamide: consensus and controversy. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2015). Anti-proliferative effects of anandamide in human hepatocellular carcinoma cells. PubMed Central. Available at: [Link]

  • VistaLab Technologies (2022). 8 Ways to Optimize Cell Cultures. Available at: [Link]

  • National Center for Biotechnology Information (2012). Anandamide-induced Cell Death: Dual Effects in Primary Rat Decidual Cell Cultures. PubMed Central. Available at: [Link]

  • MDPI (2022). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. Available at: [Link]

  • Bio-Rad. ReadyPrep™ Protein Extraction Kit (Membrane II) Instruction Manual. Available at: [Link]

  • ACS Figshare (2023). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Available at: [Link]

  • Sino Biological (2025). Optimizing Cell Transfection Conditions in "Four Steps". Available at: [Link]

  • ResearchGate (2022). Effects of ceramide and verapamil on cell viability. Available at: [Link]

  • Khan Academy. Cell membrane introduction. Available at: [Link]

  • ResearchGate (2018). Either anionic or non-ionic detergent is suitable for preparing lysis buffer? Available at: [Link]

  • MDPI (2024). Polyamide 11 Composites with Surface-Activated Intact Mica Structures for Advanced Applications. Available at: [Link]

  • ecancer (2019). Drug-induced cellular membrane complexes induce cancer cell death. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75347, Decanamide. Available at: [Link]

  • York University (2005). Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. Available at: [Link]

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Determining the Critical Micelle Concentration of Undecanamide: An Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the theoretical underpinnings and practical methodologies for determining the critical micelle concentration (CMC) of Undecanamide, a non-ionic surfactant. In the realms of pharmaceutical sciences and drug delivery, a precise understanding of the CMC is paramount for harnessing the full potential of surfactants in formulation development. This document provides researchers, scientists, and drug development professionals with a robust framework for CMC determination, emphasizing the causality behind experimental choices and ensuring self-validating protocols. We will delve into two primary, highly reliable methods for non-ionic surfactants: surface tensiometry and fluorescence spectroscopy. Each section is designed to not only provide step-by-step instructions but also to instill a deeper understanding of the physicochemical phenomena at play.

Introduction: The Significance of this compound and its Critical Micelle Concentration

This compound (C₁₁H₂₃NO) is a fatty amide, a class of non-ionic surfactants that are gaining increasing interest in pharmaceutical applications due to their biocompatibility and stability over a wide pH range.[1] Structurally, it possesses a long hydrophobic alkyl chain (C₁₁) and a hydrophilic amide head group. This amphiphilic nature drives its self-assembly in aqueous solutions into organized structures known as micelles.

The Critical Micelle Concentration (CMC) is a fundamental and defining property of any surfactant. It represents the specific concentration at which the surfactant monomers in a solution begin to aggregate to form micelles.[2] Below the CMC, this compound molecules exist predominantly as monomers, and some will adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension.[1] However, once the CMC is reached, the addition of more this compound results in the formation of more micelles rather than a further significant decrease in surface tension.[1][2]

A precise determination of the CMC of this compound is critical for several reasons in research and drug development:

  • Solubilization of Hydrophobic Drugs: Micelles possess a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby enhancing their apparent solubility and bioavailability.[3] Knowledge of the CMC is essential to ensure that the surfactant concentration is sufficient for micellar solubilization.

  • Formulation Stability: The formation of micelles can significantly impact the stability of pharmaceutical formulations. Understanding the CMC helps in designing stable and effective drug delivery systems.

  • Predicting Surfactant Behavior: The CMC is a key parameter for predicting how a surfactant will behave in different formulation environments and its potential interactions with other excipients.

While extensive literature exists on the CMC of various surfactants, a definitive, experimentally validated CMC value for this compound is not widely reported. Therefore, the focus of this guide is to equip the researcher with the necessary protocols to determine this value empirically and accurately.

The Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for designing experiments for CMC determination.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO[4][5]
Molecular Weight 185.31 g/mol [4][5]
Appearance Colorless to pale yellow liquid or solid[6]
Solubility Limited solubility in water, soluble in organic solvents[6]
Classification Non-ionic surfactant[1]

The limited water solubility of this compound underscores the importance of careful sample preparation to avoid aggregation before micellization.[7]

Methodologies for CMC Determination of Non-ionic Surfactants

For non-ionic surfactants like this compound, two methods are particularly well-suited and widely accepted for their accuracy and reliability:

  • Surface Tension Measurement: This classical method directly measures the effect of the surfactant on the surface tension of the solution.[8]

  • Fluorescence Spectroscopy: This highly sensitive technique utilizes a fluorescent probe that exhibits different spectral properties in polar (aqueous) and non-polar (micellar core) environments.[1]

The conductivity method, while popular, is primarily suitable for ionic surfactants as it relies on changes in the solution's electrical conductivity upon micelle formation, a phenomenon not prominent with non-ionic surfactants.[8]

Protocol 1: Determination of CMC by Surface Tension Measurement

Principle of the Method

The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactant molecules, due to their amphiphilic nature, tend to accumulate at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the water. This adsorption disrupts the cohesive forces between water molecules, thereby reducing the surface tension.

As the concentration of this compound increases, the surface becomes more populated with monomers, leading to a progressive decrease in surface tension.[9] Once the surface is saturated with monomers, any further increase in this compound concentration leads to the formation of micelles in the bulk of the solution. At this point, the surface tension remains relatively constant. The CMC is determined by plotting surface tension as a function of the logarithm of the surfactant concentration and identifying the point of inflection where the slope of the curve changes.[2]

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., ethanol) if necessary, then dilute in ultrapure water. prep_series Create a series of dilutions of the stock solution with ultrapure water to cover a wide concentration range around the expected CMC. prep_stock->prep_series instrument_setup Calibrate the tensiometer with a known standard (e.g., ultrapure water). prep_series->instrument_setup measurement_process Measure the surface tension of each dilution, starting from the lowest concentration. instrument_setup->measurement_process equilibration Allow each sample to equilibrate before measurement to ensure stable readings. measurement_process->equilibration Ensure equilibrium plotting Plot surface tension (γ) versus the logarithm of the this compound concentration (log C). equilibration->plotting fitting Fit two linear trendlines to the two distinct regions of the plot (pre-CMC and post-CMC). plotting->fitting cmc_determination The CMC is the concentration at the intersection of the two trendlines. fitting->cmc_determination

Figure 1: Workflow for CMC determination using surface tensiometry.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Ultrapure water (Type I)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Due to its limited water solubility, it may be necessary to first dissolve the this compound in a minimal amount of a co-solvent like ethanol before diluting with ultrapure water to a final known concentration. This will be your stock solution. Note: The concentration of the co-solvent should be kept low and consistent across all samples to minimize its effect on the CMC.

  • Preparation of Dilutions:

    • Prepare a series of dilutions of the this compound stock solution using ultrapure water.

    • The concentration range should be chosen to bracket the expected CMC. A logarithmic dilution series is often efficient.

  • Tensiometer Calibration and Setup:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using ultrapure water (surface tension ≈ 72 mN/m at 25°C).

    • Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with a suitable solvent) before each measurement to remove any contaminants.

    • Set the temperature of the sample vessel using a water bath, as CMC is temperature-dependent.[10]

  • Surface Tension Measurement:

    • Begin with the most dilute this compound solution.

    • Place the sample in the tensiometer and allow it to equilibrate thermally.

    • Measure the surface tension. Repeat the measurement at least three times for each sample to ensure reproducibility.

    • Thoroughly clean and dry the sample vessel and the ring/plate between each different concentration.

    • Proceed with measuring the surface tension of each subsequent dilution, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Calculate the average surface tension for each this compound concentration.

    • Plot the average surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

    • The resulting plot should show two distinct linear regions.

    • Perform a linear regression on the data points in each region.

    • The CMC is the concentration corresponding to the intersection of these two lines.

Expected Results and Interpretation

The plot of surface tension versus log [this compound] will exhibit a sharp break point. The concentration at this inflection point is the CMC. The region before the break shows a steep decrease in surface tension with increasing concentration, while the region after the break shows a much shallower slope, indicating that the surface is saturated with this compound monomers and micelles are forming in the bulk solution.

Protocol 2: Determination of CMC by Fluorescence Spectroscopy using a Pyrene Probe

Principle of the Method

This method leverages the unique photophysical properties of a hydrophobic fluorescent probe, most commonly pyrene .[1] Pyrene has a fluorescence emission spectrum that is highly sensitive to the polarity of its microenvironment.[1] Specifically, the ratio of the intensity of the first and third vibrational peaks (I₁/I₃) in its emission spectrum is a reliable indicator of the surrounding polarity.

In a polar solvent like water, the I₁/I₃ ratio is high. When micelles are formed, the hydrophobic pyrene molecules partition into the non-polar, hydrophobic core of the this compound micelles.[1] This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. By monitoring this ratio as a function of this compound concentration, a sharp transition is observed at the CMC.

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_pyrene Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or methanol). prep_samples To a series of vials, add a fixed, small aliquot of the pyrene stock and evaporate the solvent. prep_pyrene->prep_samples add_surfactant Add the this compound solutions of varying concentrations to the vials containing the pyrene residue. prep_samples->add_surfactant instrument_setup Set the spectrofluorometer with an excitation wavelength of ~334-339 nm. add_surfactant->instrument_setup measurement_process Record the emission spectra for each sample from ~350 nm to 450 nm. instrument_setup->measurement_process intensity_ratio Determine the intensities of the first (~372 nm) and third (~383 nm) vibrational peaks (I₁ and I₃). measurement_process->intensity_ratio plotting Plot the I₁/I₃ ratio versus the logarithm of the this compound concentration (log C). intensity_ratio->plotting cmc_determination The CMC is determined from the inflection point of the resulting sigmoidal curve. plotting->cmc_determination

Figure 2: Workflow for CMC determination using pyrene fluorescence.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Pyrene (fluorescence grade)

  • Acetone or Methanol (spectroscopic grade)

  • Ultrapure water (Type I)

  • Spectrofluorometer

  • Quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Pyrene Stock Solution:

    • Prepare a stock solution of pyrene in acetone or methanol at a concentration of approximately 1x10⁻⁴ M.

  • Preparation of this compound Solutions:

    • Prepare a series of this compound solutions in ultrapure water at various concentrations, similar to the surface tension method.

  • Sample Preparation for Fluorescence Measurement:

    • To a series of clean glass vials, add a small, precise aliquot of the pyrene stock solution.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a low temperature. This leaves a thin film of pyrene at the bottom of each vial.

    • Add a known volume of each this compound solution to a separate vial containing the pyrene residue. The final concentration of pyrene should be very low (e.g., 10⁻⁶ to 10⁻⁷ M) to avoid excimer formation.

    • Seal the vials and allow them to equilibrate overnight with gentle agitation to ensure the pyrene is fully solubilized.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

    • Record the fluorescence emission spectrum for each sample from approximately 350 nm to 450 nm.

    • Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.

  • Data Analysis:

    • From each emission spectrum, determine the fluorescence intensity of the first vibrational peak (I₁) at approximately 372 nm and the third vibrational peak (I₃) at approximately 383 nm.

    • Calculate the I₁/I₃ ratio for each this compound concentration.

    • Plot the I₁/I₃ ratio (y-axis) as a function of the logarithm of the this compound concentration (log C) on the x-axis.

    • The resulting plot will be a sigmoidal curve. The CMC is typically taken as the concentration at the midpoint of the transition in this curve. This can be determined by finding the maximum of the first derivative of the curve.

Expected Results and Interpretation

The plot of the I₁/I₃ ratio versus log [this compound] will show a plateau at a high ratio for low concentrations, followed by a sharp decrease, and then another plateau at a lower ratio for high concentrations. This sigmoidal curve indicates the partitioning of the pyrene probe from the aqueous environment into the hydrophobic micellar cores. The inflection point of this curve corresponds to the CMC.

Comparative Data of Non-ionic Surfactants

To provide context for the expected CMC of this compound, the following table presents the CMC values of some common non-ionic surfactants. Note that the CMC is influenced by the length of the hydrophobic alkyl chain; generally, a longer chain results in a lower CMC.[6]

SurfactantStructureApproximate CMC (mM)
Triton X-100C₈H₁₇(C₆H₄)(OCH₂CH₂)₉₋₁₀OH0.2 - 0.9
Tween 20Polyoxyethylene (20) sorbitan monolaurate~0.06
Octyl glucosideC₈H₁₇O₆H₁₁20 - 25
Dodecyl maltosideC₁₂H₂₅O₁₁C₁₂H₂₁~0.17

Note: These values are approximate and can vary with temperature, pH, and the presence of electrolytes.

Conclusion and Best Practices

The determination of the critical micelle concentration of this compound is an essential step in its characterization for pharmaceutical and drug development applications. Both surface tensiometry and fluorescence spectroscopy with a pyrene probe are robust and reliable methods for this purpose.

Key Best Practices for Accurate CMC Determination:

  • Purity of Materials: Use high-purity this compound and solvents to avoid interferences from impurities.

  • Temperature Control: Maintain a constant temperature throughout the experiment, as the CMC is temperature-sensitive.[10]

  • Equilibration: Allow sufficient time for samples to equilibrate, both thermally and for the surfactant molecules to reach a steady state at interfaces and in the bulk solution.

  • Method Validation: For the highest confidence, consider determining the CMC by both methods. The values obtained should be in good agreement.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately determine the CMC of this compound, paving the way for its effective application in advanced formulation design and drug delivery.

References

  • Agilent Technologies. (2015). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies Application Note. [Link]

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Application Notes & Protocols: Investigating Undecanamide as a Novel Excipient in Drug Delivery Systems for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formulation of hydrophobic active pharmaceutical ingredients (APIs) remains a significant challenge in drug development, with poor aqueous solubility frequently leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] Advanced drug delivery systems, such as lipid- and polymer-based nanoparticles, offer a proven strategy to overcome these limitations.[3][4] This document presents a detailed, exploratory guide for researchers and formulation scientists on the potential use of undecanamide as a novel excipient for developing such delivery systems. While not traditionally cited in this application, the unique physicochemical properties of this compound—specifically its long C11 alkyl chain and polar amide headgroup—present a compelling rationale for its investigation as a core matrix material or hydrophobic anchor. This guide provides the foundational protocols for formulating, characterizing, and evaluating this compound-based nanocarriers, designed to serve as a robust starting point for novel research in this area.

Introduction: The Rationale for this compound

A vast number of new chemical entities are characterized by high lipophilicity, making their delivery via conventional methods challenging.[1] Nanocarrier systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric micelles, are designed to encapsulate these hydrophobic compounds, enhancing their solubility, stability, and pharmacokinetic profiles.[5][6] The choice of excipients is critical to the success of these formulations, dictating drug loading capacity, stability, and release kinetics.

This compound (C₁₁H₂₃NO) is a fatty acid amide featuring a saturated 11-carbon tail and a primary amide headgroup.[7] This structure imparts amphiphilic properties, with a dominant hydrophobic character.[8] We hypothesize that these features make this compound a promising candidate for drug delivery applications for several reasons:

  • Hydrophobic Core Formation: The long alkyl chain can form a solid, crystalline core capable of entrapping hydrophobic APIs, making it a potential primary lipid for SLN formulations.

  • Intermolecular Interactions: The amide group can participate in hydrogen bonding with other excipients or with the encapsulated drug, potentially influencing the drug's solid-state properties within the matrix and modulating its release profile.

  • Biocompatibility: As a derivative of the naturally occurring undecanoic acid, it is predicted to have a favorable biocompatibility profile, although this must be empirically verified for any specific application.

This guide will provide the necessary protocols to test these hypotheses and explore the utility of this compound in modern drug delivery.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is essential for formulation design. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSignificance in Formulation
Molecular Formula C₁₁H₂₃NOIndicates a simple, non-polymeric structure.
Molecular Weight 185.31 g/mol [7]Low molecular weight, relevant for calculating molar ratios in formulations.
Melting Point 54-56 °C[9]Allows for formulation techniques that require a melted lipid phase, such as hot homogenization, well below temperatures that would degrade sensitive drugs.
XLogP3 3.0[7]A measure of lipophilicity, confirming its suitability for forming a hydrophobic core to encapsulate poorly soluble drugs.
Solubility Limited solubility in water; soluble in organic solvents.[8]This dual solubility is key for solvent-based formulation methods like emulsion-evaporation and nanoprecipitation.
Hydrogen Bond Donor/Acceptor Count 1 / 1[7]The presence of the amide group allows for specific molecular interactions, potentially increasing drug-matrix affinity and controlling release.

Formulation Protocols for this compound-Based Nanocarriers

The following protocols are adapted from established methodologies for creating lipid and polymeric nanoparticles. They are presented here as a starting point for investigating this compound. Researchers should optimize parameters such as component concentrations, energy input (sonication/homogenization time), and temperature.

Protocol 3.1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This method relies on dispersing a melted lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-energy homogenization and subsequent cooling to form solid nanoparticles.

Workflow Diagram:

G cluster_oil Lipid Phase (Heated >60°C) cluster_aq Aqueous Phase (Heated >60°C) A This compound (Lipid Matrix) D Coarse Pre-emulsion (High-Shear Mixing) A->D B Hydrophobic Drug (API) B->D C Aqueous Surfactant Solution (e.g., Poloxamer 188, Tween® 80) C->D E High-Pressure Homogenization (Hot, >60°C) D->E F Nanoemulsion (O/W) E->F G Cooling to Room Temperature (Ice Bath) F->G H This compound SLNs (Solidification of Lipid Core) G->H

Caption: Workflow for SLN preparation using hot homogenization.

Step-by-Step Methodology:

  • Preparation of Lipid Phase: Accurately weigh the required amounts of this compound and the hydrophobic drug. Place them in a glass vial and heat to approximately 65-70°C (at least 10°C above the melting point of this compound) until a clear, homogenous lipid melt is formed.

  • Preparation of Aqueous Phase: In a separate beaker, prepare the aqueous phase by dissolving a suitable surfactant (e.g., 1-2% w/v Poloxamer 188 or Tween® 80) in purified water. Heat this solution to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot lipid phase dropwise to the hot aqueous phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 5-10 cycles at a pressure between 500 and 1500 bar. Causality Note: The HPH step is critical for reducing the droplet size to the nanometer range, which directly impacts the stability and in vivo fate of the nanoparticles.

  • Nanoparticle Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. Rapid cooling causes the lipid to recrystallize, forming solid nanoparticles.

  • Storage: Store the resulting SLN dispersion at 4°C for further analysis.

Protocol 3.2: Preparation of this compound-PLGA Hybrid Nanoparticles via Emulsion-Solvent Evaporation

This technique is suitable for creating a hybrid matrix that combines the properties of this compound with a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA).[10]

Workflow Diagram:

G cluster_org Organic Phase cluster_aq Aqueous Phase A This compound D Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) A->D F Emulsification (Probe Sonication) A->F B PLGA Polymer B->D B->F C Hydrophobic Drug (API) C->D C->F E Aqueous Surfactant Solution (e.g., PVA, Poloxamer 188) E->F G Solvent Evaporation (Magnetic Stirring, Open Beaker) F->G H Nanoparticle Hardening G->H I Washing & Collection (Ultracentrifugation) H->I J Lyophilization (Optional) (with Cryoprotectant) I->J K Dry Hybrid Nanoparticle Powder J->K

Caption: Workflow for hybrid nanoparticle preparation via emulsion-solvent evaporation.

Step-by-Step Methodology:

  • Preparation of Organic Phase: Dissolve this compound, PLGA, and the hydrophobic drug in a suitable water-immiscible volatile organic solvent (e.g., dichloromethane or ethyl acetate). Ensure complete dissolution to form a clear solution.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1-2% w/v polyvinyl alcohol (PVA) or Poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a high-energy method like probe sonication. Perform sonication in an ice bath to prevent excessive heating. Causality Note: The choice of surfactant and the energy input during emulsification are the primary determinants of final particle size and stability. PVA, for example, creates a steric barrier that prevents aggregation.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a larger beaker and stir at room temperature for several hours (typically 3-4 hours or overnight) to allow the organic solvent to evaporate completely. This leads to the precipitation and hardening of the nanoparticles.

  • Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in purified water. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried. Resuspend the final pellet in a cryoprotectant solution (e.g., 5% w/v trehalose or sucrose) before freezing and lyophilizing.

Essential Characterization Protocols

Proper characterization is required to ensure the quality, stability, and performance of the formulated nanoparticles.

Protocol 4.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial indicators of the physical stability and biological performance of the nanosuspension.

  • Sample Preparation: Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects (usually a 1:100 or 1:200 dilution is sufficient).

  • Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Analysis: Record the Z-average diameter (particle size), PDI, and Zeta Potential.

    • Ideal Particle Size: Typically 100-300 nm for intravenous delivery.

    • Ideal PDI: < 0.3 indicates a narrow, homogenous size distribution.

    • Ideal Zeta Potential: A value of |ζ| > 20 mV (either positive or negative) is generally desired, as it suggests good colloidal stability due to electrostatic repulsion between particles.

Protocol 4.2: Drug Loading Content (LC) and Encapsulation Efficiency (EE)

These parameters quantify the amount of drug successfully incorporated into the nanoparticles.

  • Separation of Free Drug: Take a known volume of the nanoparticle suspension and separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug. This can be done by ultracentrifugation or using centrifugal filter units (e.g., Amicon® Ultra).

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Quantification of Total Drug: Take the same known volume of the un-centrifuged nanoparticle suspension. Add a suitable solvent (e.g., acetonitrile, methanol) to dissolve the nanoparticles completely and release the encapsulated drug. Measure the total drug concentration using the same analytical method.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] * 100

    • Loading Content (%LC): First, determine the weight of the nanoparticles in the analyzed volume (this can be done by lyophilizing a known volume of the washed suspension). %LC = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] * 100

Protocol 4.3: In Vitro Drug Release Study

This assay evaluates the rate and extent of drug release from the formulation, which is predictive of its in vivo behavior. The dialysis bag method is a common approach.[11][12]

  • Preparation: Take a known volume (e.g., 1-2 mL) of the nanoparticle suspension and place it inside a dialysis bag with a suitable molecular weight cut-off (MWCO). The MWCO should be low enough to retain the nanoparticles but high enough to allow the free drug to diffuse out.

  • Setup: Place the sealed dialysis bag into a larger volume of release medium (e.g., 100 mL of Phosphate Buffered Saline (PBS), pH 7.4, containing a small amount of a surfactant like 0.5% Tween® 80 to maintain sink conditions for the hydrophobic drug). The entire setup should be maintained at 37°C with constant, gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Presentation: Plot the cumulative percentage of drug released versus time.

Expected Data and Interpretation

The following table provides a hypothetical set of results for a successful this compound-based SLN formulation.

ParameterTarget ValueInterpretation & Causality
Z-Average Diameter 180 ± 10 nmSize is suitable for potential passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
PDI 0.15 ± 0.05A low PDI indicates a uniform population, which is crucial for predictable and reproducible in vivo performance.
Zeta Potential -25 ± 5 mVThe negative surface charge, likely imparted by the surfactant, provides strong electrostatic repulsion, preventing particle aggregation and ensuring good colloidal stability.
Encapsulation Efficiency > 90%High EE suggests strong affinity between the hydrophobic drug and the this compound core, minimizing drug loss during formulation and administration.
Drug Loading 5-10%A therapeutically relevant amount of drug is loaded per unit weight of the carrier.
In Vitro Release Biphasic Profile (Initial burst of <20% in 4h, followed by sustained release over 48h)An initial burst may be due to drug adsorbed on the nanoparticle surface. The subsequent slow release is characteristic of diffusion from a solid lipid matrix, indicating potential for prolonged therapeutic action.

Conclusion and Future Directions

This guide outlines a systematic and scientifically grounded approach for the initial exploration of this compound as a novel excipient in drug delivery systems for hydrophobic compounds. The provided protocols for formulation and characterization establish a foundation for determining its feasibility. Positive outcomes from these in vitro studies, demonstrating high encapsulation efficiency and controlled release, would strongly warrant further investigation into the solid-state characterization (via DSC and XRD), long-term stability, and, ultimately, in vitro cell studies and in vivo pharmacokinetic and efficacy models.[13][14] The unique chemical structure of this compound offers an intriguing, unexplored avenue for innovation in the formulation of challenging APIs.

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Characterization of Undecanamide using Nuclear Magnetic Resonance (NMR) Spectroscopy: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the characterization of Undecanamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the fundamental principles of ¹H and ¹³C NMR spectroscopy as applied to long-chain primary amides, provides detailed, field-proven protocols for sample preparation, data acquisition, and processing, and offers insights into the interpretation of the resulting spectra. The methodologies described herein are intended to ensure the generation of high-quality, reproducible NMR data for the unambiguous structural elucidation and purity assessment of this compound.

Introduction: The Role of NMR in the Analysis of Amides

This compound (C₁₁H₂₃NO) is a long-chain primary amide with applications in various industrial and research fields.[1] Its molecular structure, consisting of a long hydrophobic alkyl chain and a polar amide head group, imparts specific chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural characterization of such organic molecules in solution. It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei), their connectivity, and the overall molecular structure.

A key structural feature of amides that influences their NMR spectra is the partial double bond character of the C-N bond, which arises from the delocalization of the lone pair of electrons from the nitrogen atom to the carbonyl group.[2] This restricted rotation around the C-N bond can lead to magnetic inequivalence of the amide protons and distinct chemical shifts for the carbon atoms within the molecule.

This guide will walk through the necessary steps to obtain and interpret high-quality ¹H and ¹³C NMR spectra of this compound, ensuring accurate and reliable characterization.

Experimental Workflow Overview

The process of characterizing this compound by NMR spectroscopy involves a series of sequential steps, from sample preparation to the final analysis of the spectral data. The following diagram illustrates this comprehensive workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Weighing & Dissolution of this compound Setup Instrument Setup (Locking, Tuning, Shimming) Prep->Setup Sample Insertion Solvent Selection of Deuterated Solvent Transfer Transfer to NMR Tube H1_Acq ¹H NMR Acquisition Setup->H1_Acq C13_Acq ¹³C NMR Acquisition Setup->C13_Acq FT Fourier Transformation H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing Phase->Reference Peak_Picking Peak Picking Reference->Peak_Picking Integration Integration (¹H) Peak_Picking->Integration Assignment Peak Assignment Integration->Assignment Report Reporting Assignment->Report

Caption: Experimental workflow for the NMR characterization of this compound.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the proper preparation of the sample.

Materials:

  • This compound (95% purity or higher)[3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool

  • Analytical balance

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. CDCl₃ is a common choice for non-polar to moderately polar compounds. For compounds with stronger hydrogen bonding capabilities, DMSO-d₆ can be used.

  • Dissolution: Transfer the weighed this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently agitate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube. The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Data Acquisition

The following protocols are generalized for modern NMR spectrometers and can be adapted for specific instruments (e.g., Bruker with TopSpin software).

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

    • Receiver Gain (RG): Set automatically by the instrument.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate.

    • Temperature: 298 K.

  • Data Acquisition: Start the acquisition using the appropriate command (e.g., zg).

  • Instrument Setup: The lock and shim from the ¹H experiment can typically be used. Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

    • Receiver Gain (RG): Set automatically.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard for most organic molecules.

    • Temperature: 298 K.

  • Data Acquisition: Initiate the acquisition (e.g., zg).

Data Processing

The raw free induction decay (FID) data must be processed to generate the final frequency-domain NMR spectrum. The following steps can be performed using software such as MestreNova or Bruker's TopSpin.[4][5][6][7][8][9][10][11]

Step-by-Step Processing in MestreNova (for ¹H NMR):

  • Open Data: Load the raw FID file into MestreNova.

  • Fourier Transform (FT): The software typically performs an automatic Fourier transform upon opening the data.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: Apply a baseline correction algorithm (e.g., Whittaker Smoother) to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12]

  • Peak Picking: Manually or automatically pick the peaks to determine their chemical shifts.

  • Integration: Integrate the peaks to determine the relative ratios of the different types of protons in the molecule. Calibrate the integration by setting the integral of a known number of protons (e.g., the terminal methyl group) to its expected value (e.g., 3H).

Step-by-Step Processing in TopSpin (for ¹³C NMR):

  • Open Data: Load the raw FID file.

  • Fourier Transform: Type efp to perform an exponential multiplication, Fourier transform, and automatic phase correction.

  • Phase Correction: If necessary, manually correct the phase using the phase correction tool.

  • Baseline Correction: Apply a baseline correction using the abs command.

  • Referencing: Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking: Use the peak picking tool to identify the chemical shifts of the carbon signals.

Spectral Interpretation and Data Analysis

The interpretation of the NMR spectra is crucial for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to show the following key signals:

  • Amide Protons (-CONH₂): Two broad signals in the region of 5.0-8.0 ppm. The broadness is due to the quadrupole moment of the nitrogen atom and potential hydrogen exchange.

  • α-Methylene Protons (-CH₂-CONH₂): A triplet around 2.2 ppm, deshielded by the adjacent carbonyl group.

  • Alkyl Chain Methylene Protons (-CH₂-): A large, complex multiplet in the region of 1.2-1.6 ppm.

  • Terminal Methyl Protons (-CH₃): A triplet around 0.9 ppm.

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.[13]

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 173-178 ppm for a primary amide.[14]

  • α-Carbon (-CH₂-CONH₂): A signal around 35-40 ppm.

  • Alkyl Chain Carbons (-CH₂-): A series of signals in the range of 22-32 ppm.

  • Terminal Methyl Carbon (-CH₃): A signal in the most upfield region, around 14 ppm.

Data Summary Table

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-CONH₂~ 5.0 - 8.0Broad singlet2H-
-CH₂ -CONH₂~ 2.2Triplet2H~ 36
-CH₂-CH₂ -CONH₂~ 1.6Multiplet2H~ 26
-(CH₂)₇-~ 1.2-1.4Multiplet14H~ 22-32
-CH₃~ 0.9Triplet3H~ 14
-C =O---~ 176

Conclusion

This application note provides a comprehensive and practical guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reliable NMR data. The provided information on spectral interpretation and expected chemical shifts will aid in the accurate structural elucidation and purity assessment of this compound. The methodologies outlined are robust and can be adapted for the analysis of other long-chain primary amides.

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Decanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • 1 H NMR Spectrum of Amide Compounds. (n.d.). DaXue HuaXue. Retrieved from [Link]

  • Senpai Learn. (2017, May 5). -- MestreNova Tutorial : A quick guide on NMR analysis processing [Video]. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Young, D. (2023, January 17). How to Process NMR data using MestreNova [Video]. YouTube. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000947). Retrieved from [Link]

  • University of South Carolina. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]

  • Abraham, R. J., et al. (2009). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 47(11), 935-42.
  • Abraham, R. J., et al. (2008). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 46(6), 543-51.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Mestrelab Research. (n.d.). MestreNova Quick Guide. Retrieved from [Link]

  • C13 Setup Acquisition & Processing. (2024, January 26). [Video]. YouTube. [Link]

  • LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Stein, R. (n.d.). Processing and Plotting with TopSpin. McGill University. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0314670). Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Processing data with Mestrelab Mnova. McGill University. Retrieved from [Link]

  • Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Korovina, N. (2022, March 2). How to process 1H NMR data using Mnova [Video]. YouTube. [Link]

  • Hassar, A. J., et al. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450.
  • University of Cambridge. (2016, October 31). Processing With Topspin. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Nowick, J. S. (2011, November 30). Lecture 10. 13C NMR Chemical Shifts. Chemical Equivalence and Spin-Spin Coupling. [Video]. YouTube. [Link]

  • University of South Carolina. (n.d.). Bruker Topspin NMR Training Manual. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigational Use of Undecanamide in Lipid Solubilization for Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aqueous insolubility of lipids presents a significant hurdle in the development and execution of a wide range of biochemical assays. Effective solubilization is paramount for studying lipid-protein interactions, enzyme kinetics, and for the screening of therapeutic compounds that target lipid metabolism. While a variety of detergents are commercially available, the identification of novel solubilizing agents with unique properties remains a key objective for assay development. This document provides a comprehensive guide for the investigation and validation of undecanamide, a long-chain primary amide, as a potential non-ionic surfactant for the solubilization of lipids in biochemical assays. Due to the limited availability of published data on this specific application, this guide is structured as a framework for empirical validation, empowering researchers to determine the suitability of this compound for their specific experimental needs.

Introduction: The Challenge of Lipid Insolubility and the Potential of this compound

Lipids are a diverse class of molecules that are largely insoluble in aqueous solutions due to their hydrophobic nature. This property complicates the study of their biological functions in vitro, as many biochemical assays are conducted in aqueous buffers. To overcome this, detergents or surfactants are employed to disperse lipids into smaller, more soluble structures, such as micelles or mixed micelles, that can interact with other soluble components of the assay, like enzymes and their substrates.

This compound is a primary amide with an 11-carbon alkyl chain (Figure 1). Its structure comprises a polar amide head group and a long, nonpolar hydrocarbon tail, conferring it with amphipathic properties. While this compound is noted for its use in the synthesis of surfactants and emulsifiers, its direct application as a solubilizing agent in biochemical assays is not well-documented in scientific literature[1]. Based on its chemical structure, this compound is hypothesized to function as a non-ionic surfactant. Non-ionic surfactants are often favored in biochemical applications as they are generally less denaturing to proteins than their ionic counterparts[2].

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₂₃NO Molecular Weight: 185.31 g/mol

The proposed mechanism of lipid solubilization by this compound involves the formation of mixed micelles. Below its critical micelle concentration (CMC), this compound monomers would exist in solution. As the concentration increases to and above the CMC, this compound molecules are expected to self-assemble into micelles. In the presence of lipids, these micelles would incorporate the lipid molecules, forming mixed micelles where the hydrophobic tails of both this compound and the lipid are sequestered from the aqueous environment, and the polar head groups are exposed. This process effectively renders the lipid "soluble" in the aqueous buffer.

Safety and Handling Precautions

While this compound is considered to have relatively low toxicity, it is crucial to handle it with appropriate care in a laboratory setting.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

General Handling Guidelines:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Investigational Protocols for the Use of this compound

The following protocols are designed to guide the researcher in systematically evaluating this compound for a specific lipid-dependent biochemical assay.

Preparation of this compound Stock Solutions

This compound has limited solubility in water.[1] Therefore, a stock solution in an organic solvent is recommended.

Materials:

  • This compound powder

  • Ethanol (or other suitable organic solvent, e.g., DMSO)

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Weigh out the desired amount of this compound powder.

  • Add a small volume of the chosen organic solvent to the powder.

  • Vortex thoroughly to dissolve the this compound. Gentle warming in a water bath or sonication may aid in dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with the organic solvent.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

Causality Behind Experimental Choices:

  • The use of an organic solvent is necessary to overcome the poor aqueous solubility of the long hydrocarbon chain of this compound.

  • Creating a concentrated stock solution allows for the addition of small volumes to the aqueous assay buffer, minimizing the final concentration of the organic solvent, which could otherwise interfere with the assay.

Workflow for Evaluating this compound in a Biochemical Assay

The following diagram outlines the key steps to validate this compound for your specific application.

G cluster_0 Phase 1: Solubilization Efficacy cluster_1 Phase 2: Assay Compatibility cluster_2 Phase 3: Protein Quantification Compatibility A Prepare this compound Stock Solution B Select a Model Lipid (e.g., fluorescently labeled or relevant to the assay) A->B C Titrate this compound into Lipid Suspension B->C D Monitor Solubilization (e.g., decrease in turbidity, increase in fluorescence) C->D E Determine Empirical Optimal Concentration Range D->E F Run Assay with Solubilized Lipid E->F J Compare Assay Performance (e.g., enzyme activity, signal-to-noise ratio) F->J G Control 1: Assay with established detergent G->J H Control 2: Assay with organic solvent alone H->J I Control 3: Assay with this compound alone (no lipid) I->J K Perform Protein Quantification Assay (e.g., Bradford, BCA) L Include this compound at working concentration K->L M Compare to standard curve without this compound L->M N Assess for Interference M->N

Caption: Workflow for the evaluation of this compound.

Protocol: Determining the Empirical Optimal Concentration of this compound for Lipid Solubilization

This protocol uses the change in turbidity of a lipid suspension to estimate the concentration range of this compound required for solubilization.

Materials:

  • Lipid of interest (e.g., oleic acid, a phospholipid)

  • Aqueous buffer (relevant to your biochemical assay)

  • This compound stock solution (from section 3.1)

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (OD₆₀₀)

  • 96-well plate or cuvettes

Protocol:

  • Prepare a suspension of the lipid in the aqueous buffer at a concentration relevant to your assay. This will likely be a cloudy suspension.

  • In a 96-well plate or cuvettes, add a fixed volume of the lipid suspension to each well/cuvette.

  • Create a serial dilution of the this compound stock solution in the aqueous buffer.

  • Add increasing concentrations of this compound to the lipid suspensions. Include a control with no this compound.

  • Incubate the samples for a set period (e.g., 15-30 minutes) at a temperature relevant to your assay, with gentle mixing.

  • Measure the absorbance at 600 nm. A decrease in OD₆₀₀ indicates solubilization of the lipid suspension.

  • Plot OD₆₀₀ versus the concentration of this compound. The concentration range where the OD₆₀₀ plateaus at a minimum value is the empirical optimal concentration range for solubilization.

Data Presentation:

This compound Concentration (µM)OD₆₀₀ (Replicate 1)OD₆₀₀ (Replicate 2)OD₆₀₀ (Replicate 3)Mean OD₆₀₀Std. Dev.
0 (Control)
X
2X
...

Interpretation:

  • A sharp decrease in turbidity suggests the formation of mixed micelles and successful solubilization.

  • The concentration at which this occurs can be considered the empirical critical micelle concentration (CMC) for this specific lipid-buffer system.

Protocol: Assessing the Compatibility of this compound with an Enzyme Assay

This protocol is a general guideline to test for interference of this compound in a typical enzyme-catalyzed reaction.

Materials:

  • Enzyme and substrate for your assay of interest

  • Aqueous assay buffer

  • This compound at the determined optimal solubilization concentration

  • An established detergent for your assay (positive control)

  • Organic solvent used for this compound stock (vehicle control)

  • Plate reader or spectrophotometer for detecting the assay signal

Protocol:

  • Set up your standard enzyme assay in a multi-well plate or cuvettes.

  • Include the following conditions:

    • Condition A (Positive Control): Assay with the lipid substrate solubilized in the established detergent.

    • Condition B (Test): Assay with the lipid substrate solubilized in this compound at its optimal concentration.

    • Condition C (Vehicle Control): Assay with the lipid substrate and the equivalent amount of organic solvent used to deliver the this compound.

    • Condition D (Interference Control): Assay with this compound at its optimal concentration but without the lipid substrate.

    • Condition E (No Enzyme Control): Assay with the lipid substrate solubilized in this compound but without the enzyme.

  • Initiate the reaction (e.g., by adding the enzyme or substrate).

  • Monitor the reaction progress over time by measuring the appropriate signal (e.g., absorbance, fluorescence).

  • Calculate the initial reaction rates for each condition.

Data Presentation:

ConditionDescriptionInitial Reaction Rate (units/min)
A (Positive Control)Lipid + Established Detergent + Enzyme
B (Test)Lipid + this compound + Enzyme
C (Vehicle Control)Lipid + Organic Solvent + Enzyme
D (Interference Control)This compound + No Lipid + Enzyme
E (No Enzyme Control)Lipid + this compound + No Enzyme

Interpretation:

  • If the reaction rate in Condition B is comparable to Condition A, this compound is likely a suitable solubilizing agent for this assay.

  • A significantly lower rate in Condition B may indicate that this compound is inhibiting the enzyme.

  • A high signal in Condition D suggests that this compound itself is interfering with the detection method.

  • A signal in Condition E indicates a non-enzymatic reaction is occurring.

Troubleshooting and Considerations

  • Potential for Assay Interference: Primary amides, such as oleamide (a C18 primary amide), have been reported to leach from plastic labware and interfere with biological assays.[3] It is crucial to run the proper controls outlined in section 3.4 to rule out any such interference from this compound.

  • Protein Denaturation: While non-ionic surfactants are generally mild, high concentrations can still lead to protein denaturation. If enzyme inhibition is observed, it may be necessary to re-evaluate the optimal this compound concentration to find a balance between lipid solubilization and maintaining protein activity.

  • Compatibility with Other Assay Components: this compound may interact with other components in your assay, such as cofactors or detection reagents. Empirical testing is the most reliable way to confirm compatibility.

Conclusion

This compound presents a potential, yet largely unexplored, option as a non-ionic surfactant for the solubilization of lipids in biochemical assays. Its simple chemical structure and amphipathic nature are promising characteristics. However, due to the lack of established protocols, a systematic and rigorous validation process, as outlined in this guide, is essential for any researcher considering its use. By carefully determining its empirical optimal concentration and thoroughly assessing its compatibility with the specific assay system, researchers can confidently evaluate the suitability of this compound as a novel tool for their lipid-based biochemical studies.

References

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Application Note: Undecanamide as a Novel Blocking Agent for the Reduction of Non-Specific Binding in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-specific binding (NSB) remains a significant challenge in the development of sensitive and specific immunoassays, leading to high background and reduced signal-to-noise ratios. Traditional protein-based blocking agents such as Bovine Serum Albumin (BSA) and casein, while widely used, have inherent limitations including lot-to-lot variability, potential cross-reactivity, and incompatibility with certain detection systems. This application note introduces undecanamide, a C11 alkylamide, as a promising synthetic alternative for mitigating NSB in a variety of immunoassay platforms. We will explore the theoretical mechanism of action, present protocols for its application in ELISA, Western Blot, and Immunohistochemistry, and provide a framework for its validation and optimization.

The Persistent Challenge of Non-Specific Binding

At its core, an immunoassay relies on the highly specific interaction between an antibody and its antigen. However, the solid phases used in these assays (e.g., polystyrene plates, nitrocellulose membranes) and the detection reagents themselves often possess reactive surfaces that can adsorb proteins and other macromolecules in a non-specific manner. This unwanted binding is driven by a combination of hydrophobic and electrostatic interactions.[1]

Non-specific binding can lead to:

  • High Background: Detection antibodies or other reagents may bind directly to the assay surface, generating a signal that is independent of the analyte concentration.

  • False Positives: Unrelated proteins in the sample matrix can adhere to the surface and be recognized by the detection system.[2]

  • Reduced Sensitivity: The overall signal-to-noise ratio is decreased, limiting the assay's ability to detect low concentrations of the target analyte.

Effective blocking of all unoccupied sites on the solid phase is therefore a critical step in any immunoassay protocol.[3]

Limitations of Conventional Blocking Agents

The most commonly employed blocking agents are protein-based solutions, such as Bovine Serum Albumin (BSA) and non-fat dry milk (casein).[4] While effective in many scenarios, they are not without their drawbacks:

FeatureBovine Serum Albumin (BSA)Non-Fat Dry Milk (Casein)
Primary Component Purified albumin from bovine serumA mixture of proteins, primarily casein
Advantages Well-characterized, single proteinInexpensive and readily available
Disadvantages Can be expensive; some antibodies may cross-react with BSA; potential for lot-to-lot variability.[4]Contains a heterogeneous mix of proteins, including phosphoproteins and biotin, which can interfere with specific assays; prone to microbial growth.[5]

These limitations highlight the need for a chemically defined, consistent, and effective blocking agent that can be universally applied across different immunoassay platforms.

This compound: A Novel Amphipathic Blocking Agent

We propose the use of this compound (C₁₁H₂₃NO), a fatty acid amide, as a novel blocking agent. Its potential efficacy stems from its amphipathic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic amide headgroup.

Proposed Mechanism of Action

The blocking efficacy of this compound is predicated on its ability to form a dense, self-assembled monolayer on the hydrophobic surfaces commonly used in immunoassays, such as polystyrene ELISA plates and nitrocellulose or PVDF membranes.

  • Hydrophobic Interaction: The 11-carbon alkyl chain is expected to interact strongly with the hydrophobic regions of the assay's solid phase, effectively masking them from interacting with assay proteins.

  • Hydrophilic Shield: The exposed hydrophilic amide headgroups would then form a neutral, hydrated layer. This layer acts as a physical and energetic barrier, preventing the non-specific adsorption of antibodies and other proteins from the sample matrix or detection reagents.

This proposed mechanism is visualized in the diagram below:

cluster_0 Unblocked Hydrophobic Surface cluster_1 Surface Blocked with this compound Surface Hydrophobic Surface Ab Antibody Ab->Surface Non-Specific Binding Protein Non-specific Protein Protein->Surface (Hydrophobic Interaction) BlockedSurface Hydrophobic Surface This compound Monolayer Ab2 Antibody BlockedSurface:f1->Ab2 Repulsion Protein2 Non-specific Protein BlockedSurface:f1->Protein2 (Hydration Layer)

Caption: Proposed mechanism of this compound in preventing non-specific binding.

Potential Advantages of this compound
  • Chemical Definition and Consistency: As a synthetic compound, this compound offers high purity and eliminates the lot-to-lot variability associated with biological blockers.

  • Inertness: It is a single, small molecule that is unlikely to cross-react with antibodies or interfere with detection systems (e.g., biotin-avidin).

  • Robustness: The formation of a stable monolayer can provide a durable blocking effect throughout multiple incubation and wash steps.

  • Simplicity: It can be easily dissolved in aqueous buffers, potentially with a small amount of co-solvent, for straightforward application.

Protocols for Application and Validation

The following protocols are provided as a starting point for the evaluation of this compound as a blocking agent. Optimization of this compound concentration and incubation times is highly recommended for each specific application and assay system.

Preparation of this compound Blocking Buffer

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Prepare a 10X stock solution of this compound. Due to its hydrophobic nature, it may be necessary to first dissolve the this compound in a small amount of ethanol before bringing it to the final volume with buffer. For example, to make a 10 mM stock solution, dissolve 18.5 mg of this compound in 1 ml of ethanol, then add 9 ml of PBS.

  • For the working blocking buffer, dilute the stock solution to the desired concentration (e.g., 0.1 mM to 1 mM) in your chosen assay buffer (PBS or TBS). A final concentration of 0.1% Tween-20 can be included to enhance blocking efficiency.[3]

Protocol for ELISA

ELISA_Workflow A 1. Antigen Coating (e.g., 1-10 µg/mL in PBS, overnight at 4°C) B 2. Washing (3x with PBST) A->B C 3. Blocking (200 µL/well of this compound Blocking Buffer, 1-2h at RT) B->C D 4. Washing (3x with PBST) C->D E 5. Primary Antibody Incubation (As per standard protocol) D->E F 6. Washing (3x with PBST) E->F G 7. Secondary Antibody Incubation (Enzyme-conjugated, as per standard protocol) F->G H 8. Washing (5x with PBST) G->H I 9. Substrate Addition & Detection H->I

Caption: ELISA workflow incorporating this compound as a blocking agent.

Detailed Steps:

  • Coat ELISA plate wells with antigen/antibody as per your standard protocol.

  • Wash wells three times with 200 µL of wash buffer (e.g., PBST: PBS with 0.05% Tween-20).

  • Add 200 µL of this compound Blocking Buffer to each well. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Wash wells three times with wash buffer.

  • Proceed with the addition of primary antibody, secondary antibody, and substrate as per your standard ELISA protocol.

Protocol for Western Blot

Detailed Steps:

  • Following protein transfer to a nitrocellulose or PVDF membrane, briefly wash the membrane in TBST (TBS with 0.1% Tween-20).

  • Place the membrane in a sufficient volume of this compound Blocking Buffer to ensure it is fully submerged.

  • Incubate for 1 hour at room temperature with gentle agitation.

  • Wash the membrane 3 times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody, diluted in this compound Blocking Buffer or standard antibody diluent.

  • Proceed with washing steps and secondary antibody incubation as per your standard Western Blot protocol.

Protocol for Immunohistochemistry (IHC)

Detailed Steps:

  • Deparaffinize and rehydrate tissue sections on slides.

  • Perform antigen retrieval as required by your specific antibody and protocol.

  • Wash slides in buffer (e.g., TBST).

  • Cover the tissue section with this compound Blocking Buffer and incubate in a humidified chamber for 30-60 minutes at room temperature.

  • Gently tap off the blocking buffer (do not wash).

  • Apply the primary antibody, diluted in an appropriate antibody diluent.

  • Proceed with the remaining IHC steps (washing, secondary antibody, detection, and counterstaining) as per your standard protocol.

Validation and Optimization

To validate the efficacy of this compound, we recommend a side-by-side comparison with your current blocking agent (e.g., 5% non-fat milk or 3% BSA).

Parameter to EvaluateExperimental SetupExpected Outcome with this compound
Background Reduction Run a negative control (no primary antibody) on membranes/plates blocked with this compound vs. a standard blocker.Significantly lower background signal.
Signal-to-Noise Ratio Compare the signal intensity of a positive control to the background for both blocking conditions.A higher signal-to-noise ratio.
Antibody Compatibility Test with a range of primary and secondary antibodies.No interference with specific antibody binding.
Concentration Optimization Titrate the concentration of this compound in the blocking buffer (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).Determine the lowest effective concentration that minimizes background without affecting the specific signal.

Conclusion

This compound presents a compelling, chemically-defined alternative to traditional protein-based blocking agents. Its amphipathic structure is ideally suited to passivate the hydrophobic surfaces used in immunoassays, offering the potential for reduced background, enhanced sensitivity, and improved consistency. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to explore the utility of this compound in their specific immunoassay applications. Through systematic validation and optimization, this compound may prove to be a valuable tool in the development of next-generation immunoassays.

References

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]

  • Patsnap. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Synapse. Retrieved from [Link]

  • Han, B., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Center for Biotechnology Information. Retrieved from [Link]

  • Frey, A., et al. (2020). Polyethylene glycol-conjugated alkylamines - A novel class of surfactants for the saturation of immunoassay solid phase surfaces. Talanta. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256598, this compound. PubChem. Retrieved from [Link]

  • DC Chemicals. (2026, January 6). Safety Data Sheet: this compound. Retrieved from [Link]

  • Rocchitta, G., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Patent No. US20150038355A1. (2015). Multiplex blocker beads for immunoassays. Google Patents.
  • U.S. Patent No. US6984497B2. (2006). Reducing non-specific binding in immunoassays performed on polymeric solid phases. Google Patents.
  • U.S. Patent No. EP0331327A2. (1989). Agent for blocking nonspecific adsorption, process for preparing thereof. Google Patents.
  • U.S. Patent No. US20060029926A1. (2006). Blocking compositions for immunoassays. Google Patents.

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Application Notes and Protocols: Undecanamide in Biotechnology and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Undecanamide, a Simple Lipid Amide

This compound (C11H23NO) is a saturated fatty acid amide with a simple yet intriguing structure.[1] Comprising an eleven-carbon chain attached to an amide group, it is soluble in organic solvents with limited solubility in water.[1] While its primary industrial applications have been in the manufacturing of surfactants and lubricants, its potential in the realms of biotechnology and pharmaceutical research remains largely unexplored.[1] This document aims to bridge this gap by providing a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound.

Drawing upon the known biological activities of structurally similar fatty acid amides, such as the endocannabinoid anandamide, we will explore hypothetical yet scientifically grounded applications for this compound. This guide will provide detailed protocols to investigate its potential as an antimicrobial agent, a modulator of the endocannabinoid system, and an influencer of ion channel activity. We will also delve into its use as a chemical probe in cellular assays and for the synthesis of novel bioactive derivatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount for designing robust and reproducible experiments.

PropertyValueSource
Molecular Formula C11H23NO[1]
Molecular Weight 185.31 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents, limited in water[2]
CAS Number 2244-06-6[1]

Section 1: Potential Antimicrobial and Antifungal Applications

Rationale: Structurally related long-chain alkanes and their derivatives have demonstrated antimicrobial properties. For instance, undecan-2-one and undecan-3-one have shown notable activity against the yeast Candida mycoderma and the mold Aspergillus niger.[3][4] This provides a strong rationale for investigating the potential of this compound as an antimicrobial or antifungal agent.

Protocol 1.1: Screening for Antimicrobial Activity using the Broth Microdilution Method

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Create a series of twofold dilutions of the this compound stock solution in the appropriate growth medium (MHB or RPMI-1640) in a 96-well plate. The final concentrations should typically range from 0.1 µg/mL to 1024 µg/mL.

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in the appropriate medium.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the this compound dilutions. Include positive controls (microbes in medium without this compound) and negative controls (medium only).

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 30°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Section 2: Exploration of this compound as a Modulator of the Endocannabinoid System

Rationale: The endocannabinoid system (ECS) is a crucial neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide, and the enzymes that synthesize and degrade them.[5][6] Anandamide, a well-characterized endocannabinoid, is a fatty acid amide. The primary enzyme responsible for its degradation is Fatty Acid Amide Hydrolase (FAAH).[7][8][9] Given its structural similarity to anandamide, this compound is a compelling candidate for interaction with FAAH, potentially acting as a substrate or an inhibitor. Inhibition of FAAH would lead to increased endogenous anandamide levels, a therapeutic strategy being explored for pain and anxiety.[10]

Workflow for Investigating this compound's Interaction with FAAH

FAAH_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays FAAH_Assay FAAH Inhibition Assay Kinetic_Analysis Enzyme Kinetic Studies FAAH_Assay->Kinetic_Analysis Determine inhibition mechanism (competitive, non-competitive) Outcome Conclusion: This compound's effect on FAAH Kinetic_Analysis->Outcome Cytotoxicity Cytotoxicity Assay Anandamide_Levels Anandamide Level Measurement Cytotoxicity->Anandamide_Levels Treat cells with non-toxic dose Anandamide_Levels->Outcome Start Hypothesis: This compound modulates FAAH activity Start->FAAH_Assay Test direct inhibition Start->Cytotoxicity Determine non-toxic concentration range

Caption: Workflow for investigating this compound's effect on FAAH.

Protocol 2.1: In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to screen for FAAH inhibitory activity of this compound.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., N-(1,1,1,3,3,3-hexafluoropropan-2-yl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide)

  • This compound

  • Positive control FAAH inhibitor (e.g., URB597)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant FAAH in the assay buffer to the desired concentration.

  • Assay Reaction: In a 96-well plate, add the assay buffer, FAAH enzyme, and the this compound dilutions or control. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the FAAH substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the FAAH activity.

Protocol 2.2: Cellular Assay for Anandamide Levels

This protocol details how to measure changes in intracellular anandamide levels in a neuronal cell line (e.g., Neuro2a) after treatment with this compound.

Materials:

  • Neuro2a cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Internal standard (e.g., anandamide-d4)

Procedure:

  • Cell Culture and Treatment: Plate Neuro2a cells and allow them to adhere. Treat the cells with a non-toxic concentration of this compound (determined from a cytotoxicity assay) for a specified time (e.g., 24 hours).

  • Cell Lysis and Lipid Extraction: Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer extraction. Add the internal standard at the beginning of the extraction.

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an LC-MS system equipped with a C18 column. Use a gradient elution method to separate anandamide from other lipids.

  • Quantification: Quantify the amount of anandamide in each sample by comparing the peak area of anandamide to that of the internal standard.

Section 3: Investigating this compound as a Modulator of TRPV1 Ion Channels

Rationale: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception.[11] Anandamide is a known endogenous agonist of TRPV1.[12][13] The structural similarity between this compound and anandamide suggests that this compound might also interact with and modulate TRPV1 channels.

Signaling Pathway of TRPV1 Activation

TRPV1_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Channel Opens This compound This compound (Potential Modulator) This compound->TRPV1 Binds to channel Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Pain Signal) Downstream->Response

Caption: Potential modulation of the TRPV1 signaling pathway by this compound.

Protocol 3.1: Calcium Imaging Assay for TRPV1 Modulation

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels in cells expressing TRPV1 upon treatment with this compound.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium

  • This compound

  • Capsaicin (positive control agonist)

  • Capsazepine (positive control antagonist)

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader with injection capabilities

Procedure:

  • Cell Plating: Plate TRPV1-expressing HEK293 cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with Fluo-4 AM mixed with Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add this compound at various concentrations to the wells. To test for antagonistic activity, pre-incubate the cells with this compound before adding capsaicin.

  • Fluorescence Monitoring: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV1.

  • Data Analysis: Quantify the change in fluorescence intensity and determine if this compound acts as an agonist or antagonist of TRPV1.

Section 4: this compound in Drug Discovery and as a Chemical Probe

Rationale: this compound's simple structure makes it an attractive starting point for the synthesis of more complex derivatives with potentially enhanced biological activities. Additionally, it can be used as a chemical probe to study cellular processes, provided its own biological activity and potential off-target effects are well-characterized.

Protocol 4.1: Cytotoxicity Assessment using MTT Assay

Before using this compound in cellular assays, it is crucial to determine its cytotoxic profile to establish a working concentration range that does not induce cell death.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration at which 50% of the cells are no longer viable.

Conclusion and Future Directions

While direct evidence for the applications of this compound in biotechnology and pharmaceutical research is currently limited, its structural similarity to known bioactive fatty acid amides provides a strong foundation for its exploration. The protocols outlined in this guide offer a starting point for researchers to investigate the potential of this compound as an antimicrobial agent, a modulator of the endocannabinoid system, and an influencer of TRPV1 ion channel activity. Furthermore, its utility as a scaffold for the synthesis of novel therapeutic agents warrants investigation. Rigorous and systematic studies based on these proposed applications will be instrumental in unlocking the full potential of this simple yet promising molecule.

References

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  • Fowler, C. J. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals, 5(7), 735–758.
  • Baillie, G. L., & Razdan, R. K. (2021). A Closer Look at Anandamide Interaction With TRPV1. Frontiers in Molecular Biosciences, 8, 706345.
  • Dahlin, J. L., Auld, D. S., Baell, J. B., Batra, S., Comess, K. M., Devanaryan, V., ... & Walters, M. A. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 293–306.
  • Moran, M. M., McAlexander, M. A., Bíró, T., & Szallasi, A. (2011). Transient receptor potential channels as therapeutic targets. Nature Reviews Drug Discovery, 10(8), 601–620.
  • Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological Reviews, 58(3), 389–462.
  • Ni, R., Bhandari, S., Mitchell, P. R., Suarez, G., Patel, N. B., Lamb, K., ... & Merkler, D. J. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543.
  • Farrell, E. K. (2015). Biosynthesis of Fatty Acid Amides.
  • Maccarrone, M., Di Rienzo, M., Finazzi-Agrò, A., & Rossi, A. (2002). The endocannabinoid system, anandamide and the regulation of mammalian cell apoptosis.
  • Cravatt, B. F., & Lichtman, A. H. (2004). The endocannabinoid system and its role in Cravatt, B. F., & Lichtman, A. H. (2004). The endocannabinoid system and its role in regulating pain. Journal of Neurobiology, 61(1), 149-160.
  • Lu, H. C., & Mackie, K. (2016). An Introduction to the Endocannabinoid System.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a target for treating pain. Trends in Pharmacological Sciences, 30(2), 79–85.
  • De Petrocellis, L., & Di Marzo, V. (2010). Non-CB1, non-CB2 receptors for endocannabinoids, plant cannabinoids, and synthetic cannabimimetics: focus on G-protein-coupled receptors and transient receptor potential channels. Journal of Neuroimmune Pharmacology, 5(1), 103–121.
  • Zygmunt, P. M., Petersson, J., Andersson, D. A., Chuang, H., Sørgård, M., Di Marzo, V., ... & Högestätt, E. D. (1999). Vanilloid receptors on sensory nerves mediate the vasodilator action of anandamide.
  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological Reviews, 65(2), 849–871.
  • Balleza-Tapia, H., & Almanza, A. (2020). Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors. bioRxiv.
  • Cano, C., Páez, J. A., Goya, P., Serrano, A., Pavón, J., Rodríguez de Fonseca, F., ... & Martín, M. I. (2009). Synthesis and pharmacological evaluation of sulfamide-based analogues of anandamide. European Journal of Medicinal Chemistry, 44(12), 4889–4895.
  • Ross, R. A. (2003). Anandamide and vanilloid TRPV1 receptors. British Journal of Pharmacology, 140(5), 790–801.
  • Lee, J., & Jung, M. E. (2017). Drug Discovery/Medicinal Chemistry at UCLA: Xtandi and Others. YouTube. [Link]

  • Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873–884.
  • Gibka, J., Styczyńska, M., & Nockute, D. (2009). Antimicrobial activity of undecan-3-one, undecan-3-ol and undec-3-yl acetate. Central European Journal of Immunology, 34(3), 154–157.
  • Tan, L. T. (2007). Bioactive natural products from marine cyanobacteria for drug discovery. Phytochemistry, 68(7), 954–979.
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  • Bruker Daltonics. (2019). 4D-Lipidomics-Confident lipid identification based on pos. and neg. ion mode fragment information. YouTube. [Link]

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  • Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Bioorganic & Medicinal Chemistry Letters, 15(18), 4157–4160.
  • Di Marzo, V., & De Petrocellis, L. (2012). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. International Journal of Molecular Sciences, 13(12), 16671–16698.
  • El-Naggar, M., El-Hashash, M. A., Al-Salahy, M. K., & El-Sehesy, A. A. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1–18.
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  • Justinova, Z., & Panlilio, L. V. (2008). The endocannabinoid system as a target for the treatment of cannabis dependence. Current Pharmaceutical Design, 14(23), 2321–2335.
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Troubleshooting & Optimization

Technical Support Center: Undecanamide Interference with Bradford Protein Assay

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Bradford protein assay in the presence of undecanamide. This resource provides in-depth troubleshooting, mechanistic explanations, and practical solutions to ensure the accuracy and integrity of your protein quantification experiments.

Frequently Asked Questions (FAQs)

Q1: My Bradford assay is giving unexpectedly high (or variable) background readings in samples containing this compound. What is the likely cause?

A1: The issue likely stems from the chemical properties of this compound and its interaction with the Coomassie Brilliant Blue G-250 dye used in the Bradford assay. This compound (C11H23NO) is a long-chain fatty amide with surfactant-like properties due to its hydrophobic carbon tail and hydrophilic amide head.[1]

The Bradford assay's mechanism relies on the binding of the Coomassie dye to proteins, primarily through interactions with basic amino acid residues like arginine and lysine, as well as aromatic residues.[2] This binding is driven by both ionic and hydrophobic interactions.[3]

Detergents are well-known interfering substances in the Bradford assay because they can also interact with the dye, leading to a false-positive signal or variability in readings.[4][5] Given this compound's structural similarity to some detergents, it is plausible that it interferes in a similar manner. The hydrophobic tail of this compound can interact with the non-polar regions of the dye, while the amide group might participate in hydrogen bonding, collectively stabilizing the blue, anionic form of the dye, even in the absence of protein. This leads to an elevated background absorbance at 595 nm.

Q2: How does the chemical structure of this compound contribute to its interference with the Bradford assay?

A2: this compound possesses a long, 11-carbon aliphatic chain and a terminal amide group.[1][6] This amphipathic nature is central to its interference. The Bradford assay operates under acidic conditions, where the Coomassie dye exists in a cationic, reddish-brown form.[5] Upon binding to a protein, the dye is stabilized in its anionic, blue form.

This compound can mimic this interaction. Its long hydrophobic tail can create localized non-polar environments, similar to the hydrophobic pockets of a protein, which can stabilize the blue form of the dye through van der Waals forces.[3] Furthermore, the amide group, while not as basic as the side chains of arginine or lysine, can potentially interact with the dye, contributing to the conformational change that results in a color shift.

Q3: Are there specific concentrations of this compound that are known to cause interference?

A3: While specific inhibitory concentrations for this compound in the Bradford assay are not extensively documented in peer-reviewed literature, it is a general principle that the interference from detergent-like molecules is concentration-dependent.[7] Even at low concentrations, the cumulative effect of this compound molecules can lead to a significant increase in background absorbance. It is crucial to perform a buffer blank control containing the same concentration of this compound as your samples to quantify the extent of this interference.

Troubleshooting Guide

If you suspect this compound is interfering with your Bradford assay, follow these troubleshooting steps to mitigate the issue and obtain more accurate protein concentration measurements.

Problem: High Background or Inaccurate Readings

1. Confirm Interference with a Control:

  • Step 1: Prepare a blank solution containing your sample buffer and the same concentration of this compound used in your protein samples.

  • Step 2: Add the Bradford reagent to this blank as you would with your samples.

  • Step 3: Measure the absorbance at 595 nm. A significant absorbance value in the absence of any protein confirms that this compound is interfering with the assay.

2. Mitigating Interference from this compound:

If interference is confirmed, you have several options:

  • Option A: Sample Dilution:

    • Rationale: Diluting your sample will reduce the concentration of this compound to a level that may no longer significantly interfere with the assay. However, ensure that your protein concentration remains within the linear range of the Bradford assay (typically 1-200 µg/mL).

    • Protocol:

      • Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using a buffer that does not contain this compound.

      • Run the Bradford assay on these diluted samples.

      • Remember to account for the dilution factor when calculating the final protein concentration.

  • Option B: Protein Precipitation:

    • Rationale: This method separates the protein from the interfering this compound.

    • Protocol (Acetone Precipitation):

      • Add four volumes of ice-cold acetone to your protein sample.

      • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

      • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

      • Carefully decant the supernatant containing the this compound.

      • Wash the pellet with a small volume of ice-cold acetone and centrifuge again.

      • Air-dry the pellet to remove residual acetone.

      • Resuspend the protein pellet in a buffer compatible with the Bradford assay.

  • Option C: Use an Alternative Protein Assay:

    • Rationale: Some protein assays are less susceptible to interference by detergents and other amphipathic molecules.

    • Recommended Alternatives:

      • Bicinchoninic Acid (BCA) Assay: While also susceptible to some interfering substances, the BCA assay is generally more robust in the presence of detergents than the Bradford assay. However, it's important to note that substances that chelate copper ions can interfere.[8]

      • Modified Lowry Assay: Certain modified Lowry assays are designed to be compatible with detergents.[9]

      • Detergent-Compatible Bradford Assays: Some commercial Bradford assay kits are formulated with additives that reduce interference from detergents. Check the manufacturer's specifications for compatibility.

Data Presentation: Comparing Protein Assays in the Presence of Interfering Substances
Assay TypePrincipleAdvantagesDisadvantages in the Context of this compound
Bradford Coomassie dye binding to proteinFast, sensitiveHighly susceptible to interference by detergents and amphipathic molecules like this compound.[5]
BCA Protein reduces Cu2+ to Cu+, which is detected by BCALess protein-to-protein variation, compatible with some detergents.Slower than Bradford, susceptible to reducing agents and chelators.
Modified Lowry Protein reduces Cu2+ to Cu+, which then reduces Folin reagentHigh sensitivitySusceptible to a wide range of interfering substances, but some modifications improve detergent compatibility.[10]

Visualizing the Interference Mechanism

The following diagrams illustrate the mechanism of the Bradford assay and the proposed interference by this compound.

Bradford_Mechanism cluster_0 Bradford Assay Principle Coomassie Dye (Cationic, Red-Brown) Coomassie Dye (Cationic, Red-Brown) Dye-Protein Complex (Anionic, Blue) Dye-Protein Complex (Anionic, Blue) Coomassie Dye (Cationic, Red-Brown)->Dye-Protein Complex (Anionic, Blue) + Protein Protein Protein Protein->Dye-Protein Complex (Anionic, Blue)

Caption: The basic principle of the Bradford protein assay.

Undecanamide_Interference cluster_1 Proposed Interference by this compound Coomassie Dye (Cationic, Red-Brown) Coomassie Dye (Cationic, Red-Brown) Stabilized Dye (Anionic, Blue) Stabilized Dye (Anionic, Blue) Coomassie Dye (Cationic, Red-Brown)->Stabilized Dye (Anionic, Blue) + this compound This compound Amide Head Hydrophobic Tail This compound->Stabilized Dye (Anionic, Blue) Hydrophobic Interactions

Caption: Proposed mechanism of this compound interference.

Experimental Protocols

Standard Bradford Assay Protocol
  • Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with concentrations ranging from 0.1 to 1.0 mg/mL.[11]

  • Prepare Samples: Dilute your unknown protein samples to fall within the linear range of the assay.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate microplate wells or cuvettes.

    • Add 200 µL of Bradford reagent to each well/cuvette.

    • Incubate at room temperature for 5-10 minutes.[11]

    • Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.

References

  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Bradford protein assay. Retrieved from [Link]

  • Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry, 151(2), 369-374. Retrieved from [Link]

  • PubChem. (n.d.). Decanamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Marshall, T., & Williams, K. M. (1992). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Analytical Biochemistry, 204(1), 107-111. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference of detergent-containing buffers with the Bradford protein assay. Retrieved from [Link]

  • G-Biosciences. (2017, November 7). Overcome effects of detergents & reducing agents in protein estimation. Retrieved from [Link]

  • Hancock Lab. (n.d.). Protein Assay for Detergent Solubilized Proteins. Retrieved from [Link]

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Technical Support Center: A Framework for Evaluating Undecanamide in Cell Lysis Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing Undecanamide. This document is structured to assist researchers, scientists, and drug development professionals in exploring the potential application of this compound for cell lysis. It is important to note that this compound is not a conventional cell lysis agent, and established, validated protocols for this specific application are not present in scientific literature. Its primary industrial use is as a slip agent in polymers.

Therefore, this guide deviates from a standard troubleshooting format. Instead, it provides a rigorous scientific framework for methodology development. It will equip you with the foundational principles, a step-by-step experimental workflow, and the troubleshooting logic required to systematically evaluate this compound's efficacy and optimize its concentration for your specific cell type and downstream application.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions a researcher should consider before designing an experiment with a novel lysis agent like this compound.

Q1: What is this compound and why is it not a standard lysis buffer component?

A1: this compound is a fatty acid amide with an 11-carbon alkyl chain (C11H23CONH2). Structurally, it possesses a long, nonpolar hydrocarbon tail and a polar amide head group. This amphipathic nature is a characteristic feature of detergents, which are the primary active components in most lysis buffers. However, common laboratory detergents like SDS, Triton™ X-100, or CHAPS have been extensively characterized for their lytic efficiency, protein solubilization capabilities, and compatibility with downstream assays. This compound lacks this history of characterization and validation in the biological research field, making its use exploratory.

Q2: What is the theoretical mechanism by which this compound might lyse cells?

A2: If this compound can function as a detergent, its mechanism would follow the general principles of detergent-based cell lysis. At a specific concentration known as the Critical Micelle Concentration (CMC), detergent monomers aggregate to form micelles. The process of cell lysis is thought to occur in three stages:

  • Monomer Partitioning: this compound monomers would first insert themselves into the cell's lipid bilayer.

  • Membrane Saturation: As the concentration in the membrane increases, the bilayer becomes destabilized, leading to the formation of pores and loss of membrane integrity.

  • Solubilization: At or above the CMC, the detergent molecules would fully solubilize the lipid bilayer and associated membrane proteins, forming mixed micelles (lipid-protein-detergent complexes) and lysing the cell.

Q3: How do I determine if the lysate generated by this compound is suitable for my downstream application?

A3: Suitability depends entirely on your specific assay. Key considerations include:

  • Protein Quantification: Many common protein assays, like the Bradford assay, show significant interference from detergents. The Bicinchoninic acid (BCA) assay is generally more resistant to non-ionic detergents, but compatibility must be empirically tested. You should always run a control with lysis buffer alone to assess its background signal.

  • Enzyme Activity: If you are performing an enzyme activity assay (e.g., kinase or phosphatase assay), it is crucial to determine if this compound denatures or inhibits your enzyme of interest.

  • Immunoassays (ELISA, Western Blot): Detergents can interfere with antibody-antigen binding. For Western blotting, strong ionic detergents like SDS are intentionally used to denature proteins. The effect of this compound on protein conformation and epitope availability would need to be determined.

  • Nucleic Acid Extraction: The lysis agent must not degrade DNA or RNA, and it should be compatible with downstream purification chemistries (e.g., silica columns, magnetic beads).

Part 2: Experimental Workflow for Optimization

This section provides a detailed, step-by-step protocol to determine the optimal concentration of this compound for lysing a specific cell line.

Workflow Overview Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Titration Experiment cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision prep_stock Prepare High-Conc. This compound Stock (e.g., in DMSO or Ethanol) setup_gradient Create Concentration Gradient (e.g., 0.001% to 1.0% w/v) in a base buffer (PBS/Tris) prep_stock->setup_gradient prep_cells Culture & Harvest Adherent or Suspension Cells incubate Add Cells to Buffers Incubate (e.g., 15 min, RT) prep_cells->incubate add_controls Include Controls: - No Lysis Agent (Negative) - Triton X-100 (Positive) setup_gradient->add_controls add_controls->incubate assess_lysis Assess Lysis Efficiency (Trypan Blue, LDH Assay) incubate->assess_lysis quantify_protein Quantify Total Protein Yield (BCA Assay) incubate->quantify_protein check_integrity Assess Protein Integrity (SDS-PAGE / Coomassie) incubate->check_integrity optimize Select Optimal Concentration (Max Lysis, Max Yield, Intact Protein) assess_lysis->optimize quantify_protein->optimize check_integrity->optimize

Caption: Workflow for optimizing a novel lysis agent.

Step-by-Step Protocol

Objective: To determine the working concentration of this compound that provides the most efficient cell lysis while preserving protein yield and integrity.

Materials:

  • This compound powder

  • Solvent (e.g., DMSO or Ethanol)

  • Base buffer (e.g., 1x PBS or 50 mM Tris-HCl, pH 7.4)

  • Cultured cells (e.g., HEK293T or Jurkat)

  • Positive control lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in base buffer)

  • Microcentrifuge tubes

  • Assay reagents for lysis efficiency (e.g., Trypan Blue dye, LDH Cytotoxicity Assay Kit)

  • Assay reagents for protein quantification (e.g., BCA Protein Assay Kit)

  • SDS-PAGE materials (gels, running buffer, loading dye, Coomassie stain)

Procedure:

  • Prepare a 10% (w/v) this compound Stock Solution:

    • Dissolve 1 g of this compound in 10 mL of an appropriate solvent like DMSO. Gentle heating may be required.

    • Note: The solubility of this compound must be empirically determined. If it does not dissolve, a lower concentration stock must be prepared.

  • Prepare a Dilution Series:

    • In separate microcentrifuge tubes, prepare a series of this compound dilutions in your chosen base buffer. A good starting range would be: 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and 0.001%.

    • Prepare two control tubes: one with base buffer only (Negative Control) and one with 1% Triton X-100 (Positive Control).

  • Cell Preparation:

    • Harvest your cells. For adherent cells, wash with PBS and detach using a cell scraper (avoid trypsin if possible, as it can affect cell surface proteins). For suspension cells, pellet by centrifugation.

    • Wash the cell pellet once with cold 1x PBS to remove culture media.

    • Resuspend the cell pellet in 1x PBS to a concentration of 2 x 10^6 cells/mL.

  • Lysis Reaction:

    • Aliquot 100 µL of your cell suspension into each of the prepared lysis buffer tubes.

    • Vortex briefly and incubate for 15-30 minutes on ice or at room temperature (consistency is key).

    • Pellet the cell debris by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (lysate) to a new, clean tube.

  • Analysis of Lysis Efficiency:

    • Method A: Trypan Blue Staining: Mix a small aliquot of the un-centrifuged lysate with Trypan Blue and count the percentage of blue (lysed) cells using a hemocytometer. This gives a direct measure of plasma membrane rupture.

    • Method B: LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon membrane damage. Use a commercial LDH assay kit to measure its activity in your cleared lysate supernatant. This is a more quantitative measure of lysis.

  • Analysis of Protein Yield and Integrity:

    • Protein Quantification: Use a BCA assay to determine the total protein concentration in each lysate. Remember to include the corresponding lysis buffer as a blank for each concentration to subtract any background interference.

    • SDS-PAGE: Normalize the protein amount for each lysate condition (e.g., load 20 µg of total protein per lane). Run the gel and stain with Coomassie Blue. Visually inspect the banding patterns. Look for signs of protein degradation (smearing) or aggregation (protein stuck in the wells) compared to the positive control.

Data Interpretation Table
This compound Conc. (% w/v)Lysis Efficiency (% LDH Release)Total Protein Yield (µg/mL)SDS-PAGE Quality (Observations)
0 (Negative Control)BaselineLowFaint bands from passive leakage
0.001
0.01
0.05
0.1
0.25
0.5
1.0
1% Triton (Positive Control)~100%HighSharp, distinct protein bands

Goal: Identify the lowest concentration of this compound that maximizes both LDH release and protein yield, while showing a clean, undegraded banding pattern on SDS-PAGE, similar to the positive control.

Part 3: Troubleshooting Guide for Methodology Development

This section addresses potential problems you might encounter while testing this compound and provides logical next steps.

Troubleshooting Workflow Diagram

G start Problem Encountered p1 Incomplete Lysis (Low LDH Release) start->p1 p2 Low Protein Yield (Despite Good Lysis) start->p2 p3 Assay Interference (High BCA Background) start->p3 p4 Protein Degradation (Smearing on SDS-PAGE) start->p4 s1a Increase this compound Conc. p1->s1a s1b Increase Incubation Time/Temp. p1->s1b s1c Add Mechanical Disruption (Sonication, Douncing) p1->s1c s2a Protein is Precipitating. Test Different pH/Salt Conc. p2->s2a s2b This compound is Denaturing Protein. Lower Concentration. p2->s2b s3a Run Buffer-Only Blanks. Subtract Background. p3->s3a s3b Consider Alternative Assay (e.g., 660nm Protein Assay) p3->s3b s4a Work Quickly at 4°C p4->s4a s4b Add Protease Inhibitor Cocktail to Lysis Buffer p4->s4b end Re-Analyze s1a->end s1b->end s1c->end s2a->end s2b->end s3a->end s3b->end s4a->end s4b->end

Caption: A logical troubleshooting flowchart for common issues.

Scenario 1: Incomplete Cell Lysis at All Tested Concentrations

  • Observation: LDH release is low, and protein yield is minimal compared to the positive control. A large pellet is visible after centrifugation.

  • Causality: this compound, at the tested concentrations, is not a sufficiently potent detergent to disrupt the membranes of your specific cell type. Some cell lines (e.g., those with robust cytoskeletons) are more resistant to lysis than others.

  • Solutions:

    • Increase Incubation Time or Temperature: Extend the lysis incubation from 15 minutes to 30 or 60 minutes. You can also try performing the lysis at room temperature instead of on ice (but be mindful of potential protease activity).

    • Incorporate Mechanical Disruption: Supplement the detergent action with gentle physical disruption. Methods include brief probe sonication, syringe-based lysis (passing the cells through a narrow-gauge needle), or using a Dounce homogenizer.

    • Modify Buffer Composition: The efficiency of some detergents can be modulated by salt concentration. Try including 150 mM NaCl in your base buffer.

Scenario 2: High Lysis Efficiency but Low Protein Yield

  • Observation: The LDH assay shows high levels of release, indicating membrane rupture, but the BCA assay results in a low protein concentration. SDS-PAGE may show protein aggregated in the stacking gel or well.

  • Causality: this compound may be effectively lysing the cells but simultaneously causing proteins to precipitate or aggregate, possibly by denaturing them in a way that exposes hydrophobic regions.

  • Solutions:

    • Decrease this compound Concentration: You may be using a concentration that is far above the optimal range. Re-test at lower concentrations to find a balance between lysis and protein solubility.

    • Screen Buffer Additives: Test the addition of stabilizing agents to your lysis buffer. This could include glycerol (5-10%), chelating agents like EDTA (if metalloproteases are an issue), or different salts.

    • Assess pH: Ensure the pH of your base buffer is appropriate for your target proteins. A standard physiological pH of 7.4 is a good starting point, but some proteins are more stable at slightly acidic or basic pH.

Scenario 3: Evidence of Protein Degradation

  • Observation: The SDS-PAGE gel shows smearing below the main protein bands, and high-molecular-weight bands appear diminished compared to the positive control.

  • Causality: The lysis process releases endogenous proteases from cellular compartments (like lysosomes), which then begin to degrade the protein content of the lysate. This is a common issue in all lysis protocols.

  • Solutions:

    • Add a Protease Inhibitor Cocktail: This is a critical step. Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.

    • Work at Low Temperatures: Perform all lysis steps on ice or at 4°C to reduce the activity of proteases and other enzymes.

References

As this compound is not a standard lysis agent, these references provide foundational knowledge on the principles and assays discussed in this guide.

  • General Principles of Cell Lysis: This resource provides an overview of different lysis methods. Title: Cell Lysis Source: Thermo Fisher Scientific
  • BCA Protein Assay: This article details the principles of the BCA assay and its compatibility with various substances, including detergents. Title: BCA Assay Source: Thermo Fisher Scientific
  • LDH Cytotoxicity Assay: This provides the mechanism for using LDH release as a marker for cell lysis or cytotoxicity. Title: LDH Cytotoxicity Assay Source: Thermo Fisher Scientific

Undecanamide stability in acidic vs basic buffer conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for understanding the stability of Undecanamide in aqueous buffer systems. This resource is designed for researchers, scientists, and drug development professionals who are working with this long-chain fatty acid amide and need to ensure its integrity during experiments. Here, we will explore the fundamental principles of amide stability and provide practical guidance for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond in this compound?

A: The amide bond is the most stable among carboxylic acid derivatives, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[1][2][3] This resonance imparts a significant double-bond character to the carbon-nitrogen (C-N) bond, increasing its stability and resistance to hydrolysis under neutral conditions.[2][4] Consequently, this compound, like other amides, is generally stable at neutral pH and ambient temperatures. However, its stability is significantly influenced by pH, temperature, and buffer composition.[5][6]

Q2: Why does pH affect the stability of this compound?

A: The hydrolysis of the amide bond in this compound is subject to catalysis under both acidic and basic conditions, although the mechanisms differ.[4][7]

  • Acidic Conditions (pH < 5): In an acidic environment, the carbonyl oxygen of the amide is protonated.[4] This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient), facilitating a nucleophilic attack by a water molecule. This process initiates the hydrolysis of the amide bond to yield undecanoic acid and an ammonium ion.[4][7] The reaction rate is generally dependent on the concentration of hydrogen ions.[8][9]

  • Basic Conditions (pH > 8): Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond to produce a carboxylate salt (undecanoate) and ammonia. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the strong base.[10]

For many amides, hydrolysis is dominated by acid catalysis at pH values below 5 and by base catalysis at pH values above 6-8.[11]

Q3: What is the degradation pathway for this compound at different pH values?

A: The primary degradation pathway for this compound in both acidic and basic buffers is hydrolysis, which cleaves the amide bond.

  • Acid-Catalyzed Hydrolysis: This pathway involves the direct hydrolysis of the amide to form undecanoic acid and the corresponding ammonium salt.[5][7]

  • Base-Catalyzed Hydrolysis: This pathway results in the formation of the sodium or potassium salt of undecanoic acid (depending on the base used) and ammonia gas.[7]

The mechanisms are visualized in the diagrams below.

Diagram 1: Acid-Catalyzed Hydrolysis of this compound

AcidHydrolysis Acid-Catalyzed Hydrolysis Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination & Deprotonation A This compound (R-CONH2) A_H Protonated Amide (Oxygen Protonated) A->A_H + H+ H_plus H+ Tetra_Int_1 Tetrahedral Intermediate A_H->Tetra_Int_1 + H2O H2O H2O Tetra_Int_2 Protonated Amine Intermediate Tetra_Int_1->Tetra_Int_2 Products Undecanoic Acid (R-COOH) + Ammonium Ion (NH4+) Tetra_Int_2->Products - H+

Caption: Workflow for acid-catalyzed hydrolysis of this compound.

Diagram 2: Base-Catalyzed Hydrolysis of this compound

BaseHydrolysis Base-Catalyzed Hydrolysis Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Acid-Base Reaction A This compound (R-CONH2) Tetra_Int Tetrahedral Intermediate A->Tetra_Int + OH- OH_minus OH- Carboxylic_Acid Undecanoic Acid (R-COOH) + Amide Anion (NH2-) Tetra_Int->Carboxylic_Acid Products Carboxylate Anion (R-COO-) + Ammonia (NH3) Carboxylic_Acid->Products Fast

Caption: Step-by-step workflow for this compound stability testing.

Methodology:

  • Buffer Preparation:

    • Acidic Buffer: Prepare a 0.01 M HCl solution. Adjust pH to 2.0 if necessary.

    • Neutral Buffer: Use a standard PBS solution at pH 7.4.

    • Basic Buffer: Prepare a 0.01 M NaOH solution. Adjust pH to 10.0 if necessary.

    • Causality: These pH values represent conditions of acid-catalysis, near-neutrality, and base-catalysis, allowing for a comprehensive stability profile. [11]

  • Stock Solution Preparation:

    • Accurately weigh this compound and dissolve it in HPLC-grade acetonitrile or ethanol to create a 10 mg/mL stock solution.

    • Causality: An organic stock solution is necessary due to the poor aqueous solubility of this compound. [12]

  • Sample Preparation:

    • For each pH condition, prepare triplicate samples.

    • Warm the buffers to the desired test temperature (e.g., 40°C).

    • Spike the this compound stock solution into each buffer to achieve a final concentration of 100 µg/mL. The final concentration of organic solvent should be kept low (e.g., 1%).

    • Vortex each solution briefly to ensure homogeneity.

  • Incubation and Sampling:

    • Immediately take a "time zero" (T=0) sample from each solution. Quench the reaction by neutralizing the pH (for acidic/basic samples) or by freezing at -20°C or below.

    • Place the remaining sample vials in an incubator or water bath set to the desired temperature.

    • Collect subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours), quenching each immediately after collection.

  • HPLC Analysis:

    • Analyze the samples using a validated reverse-phase HPLC method to quantify the remaining percentage of this compound. [13] * A typical mobile phase might consist of a gradient of acetonitrile and water.

    • Monitor the peak area of this compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot % this compound Remaining vs. Time for each pH condition.

    • The results will demonstrate the relative stability of this compound, with the steepest decline indicating the least stable condition.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

  • Kitchin, J. P., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. ResearchGate. [Link]

  • Khan Academy. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Al-hader, A. A., et al. (1995). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. PMC - NIH. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. [Link]

  • Ho, D. M., et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central. [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

  • ResearchGate. (n.d.). Amides, Fatty Acid. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • SciELO. (2020). Article. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research.
  • da Silva, A. F., et al. (2012). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC - NIH. [Link]

  • Mohr, A. L. A., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. [Link]

  • El-semongy, M. M., & Abu-el-nader, Z. M. (1976). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video). [Link]

Sources

Technical Support Center: Analysis of Undecanamide and Its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the identification and analysis of Undecanamide and its potential degradation products using High-Performance Liquid Chromatography (HPLC).

I. Foundational Knowledge: FAQs on this compound Stability and Analysis

This section addresses common preliminary questions regarding the chemical properties and analytical considerations for this compound.

Q1: What is this compound and what are its key chemical properties?

A1: this compound, also known as undecanoic acid amide, is a long-chain primary fatty acid amide.[1][2] Its structure consists of an eleven-carbon aliphatic chain attached to an amide functional group.[2] This long hydrophobic carbon chain makes it soluble in organic solvents but gives it limited solubility in water.[2] It typically appears as a colorless to pale yellow solid or liquid, depending on the temperature.[2]

Q2: What are the primary pathways through which this compound might degrade?

A2: As an amide, this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions and with heat, to yield undecanoic acid and ammonia (or an ammonium salt).[3][4]

  • Oxidative Degradation: Exposure to oxidizing agents can lead to a variety of degradation products. The specific products would depend on the oxidant and reaction conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For N-alkyl amides, photo-oxidation has been shown to result in cleavage of the molecule, forming aldehydes and carboxylic acids.[5]

  • Thermal Degradation: While generally stable, high temperatures can cause decomposition. The degradation pathway at elevated temperatures can be complex.

Q3: Why is HPLC a suitable technique for analyzing this compound and its degradation products?

A3: HPLC is a powerful tool for this analysis for several reasons:

  • Versatility: It can separate a wide range of compounds with varying polarities, which is ideal for resolving the nonpolar this compound from its potentially more polar degradation products (like undecanoic acid).

  • Ambient Temperature Operation: Unlike gas chromatography (GC), HPLC typically operates at or near room temperature, which minimizes the risk of thermal degradation of sensitive samples during analysis.[6]

  • Preparative Capabilities: HPLC can be used not only for analysis but also to isolate and purify degradation products for further structural elucidation by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6]

Q4: this compound lacks a strong UV chromophore. What HPLC detection methods are recommended?

A4: For compounds like this compound that do not absorb UV light well, several "universal" detection methods are highly effective:

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and evaporates the solvent, leaving behind a fine mist of analyte particles that scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.[7]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the column eluent. The charge is measured by an electrometer, providing a response that is proportional to the mass of the non-volatile analyte.[8]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for both detection and identification of this compound and its degradation products by providing mass-to-charge ratio information.

II. Experimental Protocols and Methodologies

This section provides detailed protocols for conducting forced degradation studies and a starting point for developing a stability-indicating HPLC method.

A. Forced Degradation Protocol

Forced degradation studies are essential to intentionally degrade the sample to generate potential degradation products.[9][10][11] This helps in understanding the degradation pathways and developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, heat a solution of this compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified stress period, dilute the samples appropriately with the mobile phase and analyze by HPLC.

B. Recommended Starting HPLC Method

This method provides a robust starting point for the separation of this compound and its degradation products. Optimization will likely be necessary based on the specific degradation products formed.

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
Mobile Phase A HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 90°C, Gas Flow: 1.5 SLM) or CAD

III. Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound and its degradation products.

Q: My this compound peak is broad and/or tailing. What could be the cause and how can I fix it?

A: Peak tailing for amide compounds is a common issue in reversed-phase HPLC.[13]

  • Cause 1: Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar amide group of this compound, leading to peak tailing.

    • Solution:

      • Use a Modern, High-Purity Column: Employ a column with end-capping to minimize exposed silanol groups.

      • Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.

      • Use a Different Stationary Phase: Consider a column with an embedded polar group which can help shield the silanol groups.

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to broad, tailing, or fronting peaks.

    • Solution: Dilute your sample and reinject.

  • Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak shape issues.

    • Solution:

      • Wash the Column: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.

      • Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained sample components.

G cluster_problem Problem: Peak Tailing/Broadening cluster_causes Potential Causes cluster_solutions Solutions Problem Broad/Tailing Peak for this compound Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Sol1a Use End-Capped Column Cause1->Sol1a Sol1b Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Sol1b Sol2 Dilute Sample Cause2->Sol2 Sol3a Wash Column with Strong Solvent Cause3->Sol3a Sol3b Use Guard Column Cause3->Sol3b

Figure 1: Troubleshooting workflow for peak tailing.

Q: I'm observing a drift in the retention time of this compound over a sequence of injections. What's happening?

A: Retention time drift can be caused by several factors.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.

    • Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause 2: Mobile Phase Composition Change: The composition of your mobile phase may be changing over time due to evaporation of the more volatile component (usually the organic solvent).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Cause 3: Temperature Fluctuations: Changes in the ambient temperature around the column can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Cause 4: Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If other causes have been ruled out, it may be time to replace the column.

Q: I'm not seeing any peaks for my degradation products, or they are very small. How can I improve their detection?

A: This is a common challenge, especially with non-chromophoric compounds.

  • Cause 1: Degradation Products are Volatile: If using ELSD or CAD, volatile degradation products may be lost during the solvent evaporation step.

    • Solution:

      • Optimize Detector Settings: For ELSD, try lowering the evaporator and nebulizer temperatures to minimize the loss of semi-volatile compounds.[14]

      • Consider an Alternative Detector: If volatility is a major issue, LC-MS may be a better option.

  • Cause 2: Low Concentration of Degradation Products: The extent of degradation may be very low.

    • Solution:

      • Increase Stress Conditions: Use more harsh conditions (e.g., higher temperature, longer exposure time, higher concentration of stress agent) in your forced degradation study to generate a higher concentration of degradation products.

      • Increase Sample Concentration: Inject a more concentrated sample, but be mindful of potential column overload for the parent compound.

  • Cause 3: Poor Detector Response: The detector may not be sensitive enough for the low levels of degradation products.

    • Solution:

      • Optimize Detector Parameters: For ELSD and CAD, ensure that the gas flow and temperature settings are optimized for your mobile phase and flow rate.

      • Improve Mobile Phase Quality: For CAD, using high-purity solvents is crucial as impurities can increase background noise and reduce sensitivity.[8]

IV. Understanding this compound Degradation Pathways

The following diagram illustrates the most probable primary degradation pathway for this compound based on general amide chemistry.

G cluster_hydrolysis Hydrolysis (Acid or Base, Heat) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV/Visible Light) This compound This compound (C11H23NO) Undecanoic_Acid Undecanoic Acid (C11H22O2) This compound->Undecanoic_Acid H2O Ammonia Ammonia (NH3) This compound->Ammonia H2O Oxidation_Products Various Oxidized Products (e.g., shorter chain amides, carboxylic acids) This compound->Oxidation_Products [O] Photo_Products Cleavage Products (e.g., aldehydes, smaller amides) This compound->Photo_Products

Figure 2: Potential degradation pathways of this compound.

V. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Photodegradation and Yellowing of Polyamides. [Link]

  • Waters. Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. [Link]

  • Patel, et al. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. 2022.

  • Patel, et al. Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. ResearchGate. 2017.

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ResearchGate. How is it possible to identify and quantify unspecified impurities in a pharmaceutical finished product containing 4 active ingredients? [Link]

  • HMASROUR, H. On the hydrolysis mechanisms of amides and peptides. University of Regina. 2018.

  • Mulay, R. S., & Bachhav, R. S. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. 2021.

  • PubMed. Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. [Link]

  • Singh, R., & Rehman, Z. U. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. 2017.

  • ACS Publications. Photochemistry of aliphatic polyamides. 4. Mechanisms of photooxidation of polyamides 6, 11, and 12 at long wavelengths. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PubMed. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]

  • Agilent. Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. [Link]

  • The Pharma Innovation. Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. [Link]

  • Kumar, A., et al. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. PMC. 2014.

  • MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • MDPI. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. [Link]

  • Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]

  • Chromatography Online. Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. [Link]

  • ResearchGate. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. [Link]

  • PubMed Central. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. [Link]

  • American Laboratory. Optimizing the Sensitivity of an Evaporative Light Scattering Detector. [Link]

  • ResearchGate. Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. [Link]

  • Google Patents. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography.

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]

  • PubMed Central. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. [Link]

  • SciSpace. A Stability Indicating Liquid Chromatography Method for the Assay of Rufinamide Bulk Material and Tablets. [Link]

  • ResearchGate. A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]

  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. [Link]

  • ACS Publications. Deep Investigation of the Effect of DAC Modified by Horner- Wadsworth-Emmons Olefination on the Water Swelling Properties and. [Link]

  • Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Agilent. Sensitive Detection Technique for Analysis of Lipids in Liposomal Formulations Using an Agilent 1290 Infinity II ELSD. [Link]

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • PubMed. Identification of intact oxidation products of glycerophospholipids in vitro and in vivo using negative ion electrospray iontrap mass spectrometry. [Link]

  • PubChem. Decanamide. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Guidelines. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • AOCS. Fatty Acid Analysis by HPLC. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

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Troubleshooting insolubility of Undecanamide in experimental setups.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Undecanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As a long-chain primary amide, this compound's unique physicochemical properties require a nuanced approach to achieve successful dissolution and maintain stability in various experimental systems. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Fundamental Properties & Solubility Profile

This section addresses the core chemical characteristics of this compound that govern its solubility behavior.

FAQ 1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in troubleshooting. It is a primary amide with a long aliphatic chain, which dictates its solubility.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₂₃NO [1][3]
Molecular Weight 185.31 g/mol [3]
Appearance Colorless to pale yellow solid or liquid (temperature-dependent) [1]
Melting Point 54-56 °C [4]

| Structure | A polar amide head group attached to a nonpolar 11-carbon tail |[1] |

FAQ 2: Why is this compound poorly soluble in aqueous solutions?

The insolubility of this compound in water is a classic example of molecular amphipathy, where different parts of the molecule have conflicting affinities for a solvent.

  • The Hydrophilic Head: The molecule contains a polar amide functional group (-CONH₂). The presence of the C=O dipole and N-H dipoles allows this group to act as both a hydrogen bond acceptor (at the oxygen) and a hydrogen bond donor (at the N-H groups).[2][5] This enables favorable interactions with polar protic solvents like water.

  • The Hydrophobic Tail: The critical factor is the long, 11-carbon aliphatic chain (C₁₁H₂₃-). This chain is nonpolar and hydrophobic ("water-fearing"). As the length of the nonpolar carbon chain increases in a homologous series, the molecule becomes progressively less polar and its aqueous solubility decreases significantly.[5][6][7]

In this compound, the energetic cost of disrupting the hydrogen-bonding network of water to accommodate the large hydrophobic tail outweighs the favorable interactions of the small polar headgroup. This results in very limited solubility in water and aqueous buffers.[1]

Section 2: First-Line Troubleshooting for Dissolution Failure

This section provides a systematic approach for when you first encounter solubility issues with this compound.

FAQ 3: My this compound is not dissolving in my aqueous buffer. What is the first step?

When this compound fails to dissolve in an aqueous medium, do not continue adding more solid. The primary cause is the mismatch in polarity. The immediate strategy is to use a small amount of a water-miscible organic solvent as a "bridge" to create a concentrated stock solution. The principle of "like dissolves like" is paramount.[8]

Below is a logical workflow to diagnose and solve the initial problem.

G cluster_0 cluster_1 start Start: this compound powder and aqueous buffer insoluble Observation: Compound is insoluble or forms suspension start->insoluble stop STOP! Do not add more solid or heat aqueous mixture insoluble->stop Incorrect Path rethink Correct Path: Rethink Solvent Strategy insoluble->rethink choose_org 1. Select a water-miscible organic solvent (e.g., DMSO, Ethanol) rethink->choose_org make_stock 2. Create a high-concentration stock solution in the organic solvent choose_org->make_stock dilute 3. Serially dilute stock solution into the final aqueous buffer make_stock->dilute check Observe for precipitation. Is the solution clear? dilute->check success Success: Proceed with experiment check->success Yes precip Precipitation Occurs check->precip No troubleshoot Go to Advanced Troubleshooting (e.g., lower concentration, add surfactant) precip->troubleshoot

Initial troubleshooting workflow for this compound insolubility.
FAQ 4: What are the recommended starting solvents for preparing a stock solution of this compound?

This compound is soluble in organic solvents.[1] For biological applications, it is critical to select a solvent that is miscible with your final aqueous medium and has low toxicity at the final working concentration.

Table 2: Recommended Solvents for this compound Stock Solutions

Solvent Class Use Case Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic Gold standard for cell-based assays. Highly effective solubilizing agent. Can be toxic to cells at concentrations >0.5-1%. Prepare a high concentration stock (e.g., 50-100 mM) to minimize final DMSO volume.
Ethanol (EtOH) Polar Protic Common choice for in vitro assays and some formulations. Can cause protein precipitation at high concentrations. Less effective than DMSO for highly insoluble compounds.
Methanol (MeOH) Polar Protic Useful for analytical chemistry (e.g., HPLC sample prep). Generally too toxic for cell-based experiments.

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong solvent, useful for chemical synthesis. | High toxicity; not recommended for biological applications.[9] |

Always use anhydrous, high-purity solvents to avoid introducing contaminants or water that could reduce solubility.

FAQ 5: Can I heat the solution to help dissolve this compound?

Yes, heating can increase the rate of dissolution and the solubility limit.[10] However, this must be done with caution.

  • When It's Appropriate: Heating can be effective when preparing a solution in a pure organic solvent. Since the melting point of this compound is 54-56 °C, gently warming to 30-40 °C can significantly aid dissolution.[4]

  • Causality & Risks:

    • Increased Kinetic Energy: Heat provides molecules with more kinetic energy, helping to overcome the intermolecular forces in the solid crystal lattice.

    • Risk of Degradation: this compound, like other amides, can undergo hydrolysis (breaking of the amide bond) to form undecanoic acid and ammonia, especially under acidic or basic conditions, a process that is accelerated by heat.[7]

    • Precipitation on Cooling: This is the most common problem. A solution that is clear when hot may become supersaturated upon cooling to room temperature or experimental temperature (e.g., 37 °C), leading to sudden precipitation of the compound. This can ruin an experiment and is difficult to control.

Protocol Recommendation: Prioritize solvent selection over heat. Only use gentle warming (<40°C) as a secondary tool for dissolving in a stable organic stock solution, and always confirm the solution remains clear after cooling to ambient temperature before use.

Section 3: Protocols for Solubility Enhancement

This section provides step-by-step methods for preparing and using this compound in aqueous systems.

FAQ 6: What is a reliable protocol for preparing an this compound stock solution and diluting it into an aqueous medium?

This protocol is a self-validating system designed to prevent precipitation and ensure an accurate final concentration.

Protocol 1: Preparation of this compound for Aqueous Assays

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 10 µM in cell culture medium.

  • Materials:

    • This compound (MW: 185.31 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Target aqueous medium (e.g., DMEM) pre-warmed to 37 °C.

  • Procedure: Stock Solution Preparation (10 mM)

    • Weigh out 1.85 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be perfectly clear. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

    • Validation: Let the stock solution sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation. A clear solution indicates a stable stock. Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.[11]

  • Procedure: Working Solution Preparation (10 µM)

    • Create an intermediate dilution first. Pipette 2 µL of the 10 mM stock solution into 198 µL of the target aqueous medium. This creates a 100 µM solution in 1% DMSO. Vortex immediately and gently.

    • Validation: Observe this intermediate dilution. If it remains clear, the final dilution will likely be stable. If it turns cloudy, the final concentration is too high for the medium to support.

    • Pipette the required volume of the 100 µM intermediate solution into the final volume of pre-warmed (37 °C) aqueous medium to achieve the 10 µM final concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

    • Mix immediately by gentle inversion or swirling. Do not vortex vigorously, as this can cause precipitation of proteins in serum-containing media.

    • Final Validation: The final working solution should be clear. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.

FAQ 7: My this compound precipitates out of solution during my long-term experiment (e.g., 24-48h cell culture). How can I improve its stability?

Precipitation over time, even from a solution that was initially clear, is a common issue with hydrophobic compounds. This occurs as the compound slowly aggregates and crashes out of the thermodynamically unstable aqueous environment.

  • Causality: The hydrophobic tails of the this compound molecules are driven to aggregate to minimize their contact with water, a process known as the hydrophobic effect. Over time, these aggregates can grow large enough to form a visible precipitate.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to determine the highest stable concentration (thermodynamic solubility) and work below that limit.

    • Incorporate a Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) can be used at low, non-toxic concentrations (e.g., 0.01% - 0.1%) to form micelles that encapsulate the hydrophobic compound and keep it dispersed.[12]

    • Use Serum: If your experiment allows, using a higher percentage of fetal bovine serum (FBS) in cell culture media can help. Serum albumin acts as a natural carrier protein and can bind to hydrophobic molecules, increasing their apparent solubility.

Section 4: Troubleshooting in Specific Applications
FAQ 8: In my reverse-phase HPLC analysis, I'm observing high backpressure that increases with each injection, along with peak broadening. Is this related to this compound solubility?

Yes, this is a classic symptom of on-column precipitation, directly linked to solubility issues.

  • Mechanism:

    • You dissolve your this compound sample in a strong organic solvent (e.g., 100% Acetonitrile or Methanol) because it is readily soluble.

    • Your HPLC mobile phase starts with a high percentage of water (e.g., 95% Water / 5% Acetonitrile).

    • When you inject the sample, the strong organic "plug" hits the highly aqueous mobile phase at the head of the column. The sudden, drastic change in solvent composition causes the this compound to instantly precipitate out of solution.[13]

    • This precipitate clogs the column inlet frit, leading to a rapid increase in system backpressure. It also interferes with the proper partitioning of the analyte, causing distorted and broadened peaks.[13][14]

Workflow for Resolving HPLC-Related Solubility Issues

Solving HPLC issues caused by this compound insolubility.
References
  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • ChemBK. UNDECANE - Physico-chemical Properties. [Link]

  • Science Ready. Amides - Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

  • Wikipedia. Amide. [Link]

  • Purdue University. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Zhonghai Chemical. The use and prospects of decanamide!. [Link]

  • DC Chemicals. Safe Data Sheet. (2026). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 256598, this compound. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Carl ROTH. Safety Data Sheet: n-Undecan. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. International Journal of Drug Development and Research, 1(2), 1-14. [Link]

  • Asghar, A., Yilmaz, A., & Farooq, M. A. (2016). An overview on Common Organic Solvents and their Toxicity. Journal of Environmental & Analytical Toxicology, 6(5), 1-7. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Journal of Advanced Pharmacy Education & Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

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Technical Support Center: Impact of Undecanamide on Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of Undecanamide in enzyme kinetics assays. As a long-chain primary fatty acid amide, this compound can present unique challenges in aqueous assay environments. This resource aims to equip you with the knowledge to anticipate, identify, and resolve these issues, ensuring the integrity and accuracy of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior of this compound in enzymatic assays and its potential impact on kinetic parameters.

Q1: What is this compound and why is it challenging to work with in enzyme kinetics assays?

A: this compound is a primary fatty acid amide with an 11-carbon aliphatic chain. Its long, nonpolar tail confers low aqueous solubility, which is a primary source of difficulty in standard enzymatic assays typically conducted in aqueous buffers. This can lead to several issues, including poor compound availability to the enzyme, formation of micelles or aggregates, and non-specific interactions with assay components.

Q2: Can this compound directly inhibit or activate my enzyme of interest?

A: It is possible. While amides are generally stable functional groups, the long aliphatic chain of this compound can facilitate interactions with hydrophobic pockets on an enzyme's surface.[1][2] Such binding could be to the active site, leading to competitive inhibition, or to an allosteric site, resulting in non-competitive or uncompetitive inhibition, or even activation. The specific effect is enzyme-dependent and must be empirically determined.

Q3: How might this compound interfere with my assay detection system?

A: this compound can interfere with various detection methods. In fluorescence-based assays , it may cause light scattering or possess intrinsic fluorescence, leading to high background signals.[3] In absorbance-based assays , the formation of a precipitate or turbidity due to low solubility can interfere with light transmission.[4] It is crucial to run appropriate controls to assess these potential interferences.[5]

Q4: What are the initial signs that this compound is causing problems in my assay?

A: Common indicators of this compound-related assay issues include:

  • Poorly reproducible results: High variability between replicate wells or experiments.

  • Non-linear reaction progress curves: Atypical reaction kinetics that do not follow expected models.[6]

  • High background signal: Elevated readings in control wells lacking the enzyme or substrate.

  • Visible precipitation or cloudiness: Formation of a solid or turbid suspension in the assay plate.[4]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific problems encountered when using this compound in enzyme kinetics assays.

Issue 1: High background signal or assay interference

Symptoms:

  • Signal is detected in no-enzyme or no-substrate control wells containing this compound.

  • The baseline signal increases with increasing concentrations of this compound.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Intrinsic Fluorescence/Absorbance This compound itself may absorb light or fluoresce at the excitation and emission wavelengths of your assay.[3]1. Run a spectral scan: Determine the absorbance and fluorescence spectra of this compound in your assay buffer. 2. Adjust wavelengths: If possible, select alternative excitation/emission wavelengths for your assay that minimize interference from this compound. 3. Use appropriate blanks: For every concentration of this compound tested, include a corresponding control well without the enzyme to measure and subtract the background signal.[7]
Light Scattering Poor solubility can lead to the formation of micro-precipitates that scatter light, artificially increasing the signal in fluorescence or absorbance readings.1. Visually inspect wells: Check for any turbidity or precipitate. 2. Centrifuge plates: Before reading, briefly centrifuge the assay plate to pellet any precipitates. 3. Filter stock solutions: Ensure your this compound stock solution is fully dissolved and filter it through a 0.22 µm filter before use.
Interaction with Detection Reagents This compound may directly interact with the detection reagents (e.g., fluorescent probes, chromogenic substrates), causing a signal change independent of enzyme activity.1. Test for direct interaction: Incubate this compound with your detection reagents in the absence of the enzyme and substrate to see if a signal is generated. 2. Consider alternative detection methods: If a direct interaction is confirmed, you may need to switch to a different assay format (e.g., from a fluorometric to a colorimetric assay).[8]
Issue 2: Poor solubility and compound precipitation

Symptoms:

  • Visible precipitate or cloudiness in the assay wells.

  • Inconsistent or non-dose-dependent effects of this compound.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Low Aqueous Solubility This compound has limited solubility in aqueous buffers, leading to precipitation at higher concentrations.1. Determine solubility limit: Experimentally determine the maximum concentration of this compound that remains soluble in your assay buffer. 2. Use a co-solvent: Incorporate a small percentage (typically <5%) of an organic solvent like DMSO or ethanol in your assay buffer to improve solubility. Always test the effect of the solvent on enzyme activity. 3. Incorporate detergents: Non-ionic detergents like Triton X-100 or Tween-20, at concentrations below their critical micelle concentration, can help solubilize this compound. Ensure the detergent does not affect enzyme activity.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence the solubility of this compound.[9]1. Optimize buffer pH: Test a range of pH values around the enzyme's optimum to see if it improves this compound's solubility. 2. Adjust ionic strength: Vary the salt concentration in your buffer, as this can sometimes affect the solubility of hydrophobic compounds.
Issue 3: Irreproducible or unexpected kinetic data

Symptoms:

  • High variability in IC50 values across experiments.

  • Kinetic plots (e.g., Michaelis-Menten, Lineweaver-Burk) do not fit standard models.[10]

  • Apparent changes in Vmax or Km that are not consistent with a specific inhibition model.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Compound Aggregation At concentrations above its critical aggregation concentration, this compound can form aggregates that may non-specifically inhibit the enzyme.1. Include a detergent: Adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can disrupt aggregate formation. 2. Perform a detergent counter-screen: If inhibition is observed, re-run the assay in the presence of the detergent. A significant decrease in potency suggests the original inhibition was due to aggregation.[11]
Time-Dependent Inhibition This compound may be a slow-binding or irreversible inhibitor, which can lead to non-linear progress curves.1. Vary pre-incubation time: Pre-incubate the enzyme with this compound for different durations before adding the substrate. If the IC50 decreases with longer pre-incubation times, it suggests time-dependent inhibition. 2. Perform a jump-dilution experiment: To test for irreversible inhibition, pre-incubate the enzyme with a high concentration of this compound, then dilute the mixture significantly to reduce the concentration of free inhibitor. If enzyme activity does not recover, the inhibition is likely irreversible.[11]
Non-Specific Protein Binding Due to its hydrophobicity, this compound can bind to plasticware and other proteins in the assay, reducing its effective concentration.1. Use low-binding plates: Employ microplates designed to minimize non-specific binding. 2. Include a carrier protein: Adding a small amount of bovine serum albumin (BSA) to the assay buffer can help to block non-specific binding sites. Be sure to confirm that BSA does not interfere with your enzyme's activity.

III. Experimental Protocols & Workflows

To systematically investigate the impact of this compound on your enzyme kinetics assay, follow these validated protocols.

Protocol 1: Assay Interference Check

Objective: To determine if this compound interferes with the assay's detection system.

Materials:

  • Assay buffer

  • This compound stock solution

  • Detection reagents (e.g., fluorescent substrate, chromogenic reagent)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentrations.

  • In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

  • Add 50 µL of assay buffer containing the detection reagents (at their final assay concentration) to each well.

  • Incubate the plate for the standard duration of your enzyme assay.

  • Read the plate at the appropriate wavelength(s).

  • Analysis: Plot the signal versus the this compound concentration. A significant increase in signal with increasing this compound concentration indicates interference.

Workflow for Investigating this compound's Effect on Enzyme Kinetics

The following diagram illustrates a systematic approach to characterizing the interaction of this compound with your enzyme of interest.

Undecanamide_Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_interference Interference Checks cluster_kinetics Kinetic Analysis cluster_validation Validation Prep Prepare this compound Stock (e.g., in 100% DMSO) Solubility Determine Aqueous Solubility Limit Prep->Solubility Interference Protocol 1: Assay Interference Check Solubility->Interference NoEnzyme Control: No Enzyme Interference->NoEnzyme NoSubstrate Control: No Substrate Interference->NoSubstrate IC50 Determine IC50 NoEnzyme->IC50 NoSubstrate->IC50 Mechanism Mechanism of Inhibition Studies (Vary Substrate Concentration) IC50->Mechanism TimeDep Time-Dependence Assay (Vary Pre-incubation Time) Mechanism->TimeDep Aggregation Aggregation Check (Detergent Counter-Screen) TimeDep->Aggregation Irreversibility Irreversibility Check (Jump-Dilution) Aggregation->Irreversibility

Sources

Technical Support Center: Removal of Undecanamide from Protein Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of Undecanamide from protein samples after extraction. The methodologies described herein are grounded in established biochemical principles to ensure the integrity and purity of your protein preparations for downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound contamination.

Q1: What is this compound and why is it in my protein sample?

A1: this compound (CH₃(CH₂)₉CONH₂) is a fatty acid amide, a hydrophobic molecule. Its presence in a protein sample is typically as a contaminant from various sources, including certain cell lysis reagents, plasticizers from labware, or as a metabolic byproduct in some biological systems. Due to its hydrophobic nature, it can associate with proteins, particularly those with exposed hydrophobic regions.[1]

Q2: How can this compound interfere with my experiments?

A2: this compound's presence can be problematic for several reasons:

  • Interference with Downstream Assays: It can interfere with downstream applications like mass spectrometry, chromatography, and functional assays by causing aggregation, altering protein conformation, or producing confounding signals.[2]

  • Reduced Protein Solubility: The hydrophobic nature of this compound can lead to protein aggregation and precipitation, reducing the overall yield and stability of your sample.[3]

  • Altered Protein Structure and Function: Non-specific binding of this compound to proteins can potentially alter their native conformation and, consequently, their biological activity.

Q3: How do I know if this compound is present in my sample?

A3: The most definitive way to identify this compound is through analytical techniques such as:

  • Mass Spectrometry (MS): This is a highly sensitive method for detecting and identifying small molecules based on their mass-to-charge ratio.[4][5] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile and semi-volatile compounds like this compound.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate this compound from the protein sample for subsequent detection.

II. Troubleshooting Guides: this compound Removal Strategies

This section details various methods for removing this compound, outlining the underlying principles, providing step-by-step protocols, and offering troubleshooting advice.

Method 1: Size-Exclusion Chromatography (SEC) / Gel Filtration

Scientific Principle: SEC, also known as gel filtration, separates molecules based on their size.[7][8] The chromatography column is packed with porous beads. Larger molecules, like proteins, cannot enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules, like this compound, enter the pores, which retards their movement through the column, causing them to elute later.[8] This differential elution allows for the effective separation of the protein from the small molecule contaminant.

Best For: Samples where the primary goal is to separate the protein from a small molecule contaminant with a significant size difference. It is a gentle method that can often preserve protein activity.[7]

Experimental Protocol:

  • Column Selection: Choose a size-exclusion resin with a fractionation range appropriate for your protein of interest. For most proteins, a resin with an exclusion limit well above the molecular weight of this compound (approx. 185.32 g/mol ) and encompassing your protein's molecular weight is suitable.[9]

  • Equilibration: Equilibrate the SEC column with a buffer compatible with your protein's stability. The buffer should not promote protein aggregation or interaction with the resin.

  • Sample Loading: Apply your protein sample containing this compound to the top of the column. The sample volume should be a small fraction of the total column volume (typically 1-5%) to ensure optimal resolution.

  • Elution: Begin flowing the equilibration buffer through the column. Collect fractions as they elute.

  • Analysis: Analyze the collected fractions for protein content (e.g., using A280 absorbance) and the presence of this compound (e.g., by mass spectrometry). The protein should elute in the earlier fractions, while this compound will be in the later fractions.

Troubleshooting:

IssuePossible CauseSolution
Poor Separation Inappropriate resin choice; column overloading.Select a resin with a smaller pore size to better resolve small molecules. Reduce the sample volume applied to the column.
Protein Loss Protein aggregation; non-specific binding to the resin.Optimize the buffer composition (e.g., adjust pH, ionic strength). Consider a different SEC resin material.

Workflow for Size-Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_process Separation Process cluster_analysis Analysis P1 Select Appropriate SEC Resin P2 Equilibrate Column with Buffer P1->P2 S1 Load Protein Sample (with this compound) P2->S1 S2 Elute with Buffer S1->S2 S3 Collect Fractions S2->S3 A1 Analyze Fractions for Protein (e.g., A280) S3->A1 A2 Analyze Fractions for This compound (e.g., MS) S3->A2 A3 Pool Purified Protein Fractions A1->A3 A2->A3

A flowchart of the Size-Exclusion Chromatography process.

Method 2: Dialysis

Scientific Principle: Dialysis separates molecules based on size through a semi-permeable membrane.[10][11] The protein sample is placed in a dialysis bag or cassette made of a material with a specific molecular weight cut-off (MWCO). This membrane allows small molecules like this compound and buffer salts to pass through into a larger volume of external buffer (the dialysate), while retaining the larger protein molecules inside.[10][12]

Best For: Buffer exchange and removal of small molecule contaminants. It is a relatively simple and gentle method.[11]

Experimental Protocol:

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than your protein of interest (typically 1/3 to 1/2 the molecular weight of the protein) but large enough to allow this compound to pass through freely.

  • Sample Preparation: Place your protein sample into the prepared dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of the desired buffer (dialysate), typically 100-1000 times the sample volume. Stir the dialysate gently.

  • Buffer Exchange: For efficient removal, perform several changes of the dialysate over a period of 12-48 hours at 4°C.

  • Sample Recovery: Carefully remove the sample from the dialysis bag/cassette.

Troubleshooting:

IssuePossible CauseSolution
Inefficient Removal Insufficient dialysate volume or changes; membrane clogging.Increase the volume of the dialysate and the frequency of changes. Ensure the dialysis membrane is not compromised.
Protein Loss Proteolytic degradation; non-specific binding to the membrane.Add protease inhibitors to the sample and dialysate.[13] Use a low-protein-binding membrane.
Sample Dilution Osmotic effects.If significant dilution occurs, the sample can be concentrated using ultrafiltration.

Dialysis Workflow Diagram

Dialysis_Workflow Start Protein Sample with This compound Prep Select Dialysis Membrane (appropriate MWCO) Start->Prep Load Load Sample into Dialysis Bag/Cassette Prep->Load Dialyze Immerse in Large Volume of Dialysis Buffer Load->Dialyze Stir Gentle Stirring (4°C, 12-48h) Dialyze->Stir Exchange Change Dialysis Buffer (2-3 times) Stir->Exchange Recover Recover Purified Protein Sample Exchange->Recover End Protein Sample (this compound Removed) Recover->End

A step-by-step guide to the dialysis procedure.

Method 3: Protein Precipitation

Scientific Principle: This method involves altering the solvent conditions to decrease the solubility of the protein, causing it to precipitate out of solution while leaving more soluble contaminants like this compound behind.[14] Common precipitating agents include organic solvents (e.g., acetone, ethanol) or salts (e.g., ammonium sulfate).[15] The precipitated protein is then collected by centrifugation and redissolved in a clean buffer.

Best For: Concentrating dilute protein samples and removing a wide range of contaminants.[14][16] However, there is a risk of protein denaturation.

Experimental Protocol (Acetone Precipitation):

  • Chilling: Pre-chill your protein sample and acetone to -20°C.

  • Precipitation: Slowly add 4 volumes of cold acetone to your protein sample while gently vortexing.

  • Incubation: Incubate the mixture at -20°C for 1-2 hours to allow for complete protein precipitation.

  • Centrifugation: Pellet the precipitated protein by centrifuging at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Washing: Carefully decant the supernatant containing the this compound. Optionally, wash the protein pellet with cold acetone to remove residual contaminants.

  • Resuspension: Air-dry the pellet briefly to remove excess acetone and then resuspend it in a suitable buffer.

Troubleshooting:

IssuePossible CauseSolution
Poor Protein Recovery Incomplete precipitation; protein loss during washing.Optimize the amount of precipitant and incubation time. Be careful not to dislodge the pellet during washing steps.
Protein Denaturation Harsh precipitation conditions.Use a less denaturing precipitant like ammonium sulfate.[15] Ensure all steps are performed at low temperatures.
Difficulty Resuspending Pellet Protein aggregation.Use a denaturing buffer for resuspension if the native protein structure is not required for downstream applications. Gentle sonication may also help.
Method 4: Adsorbent-Based Removal

Scientific Principle: This technique utilizes materials with a high affinity for hydrophobic molecules.

  • Activated Carbon/Charcoal: Activated carbon has a porous structure with a large surface area that can adsorb hydrophobic molecules like this compound.[17][18]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[19] The hydrophobic this compound can be sequestered within the cyclodextrin cavity, forming a water-soluble complex that can then be separated from the protein.[20][21]

Best For: Samples where other methods are ineffective or when a high degree of purity is required.

Experimental Protocol (Activated Carbon):

  • Preparation: Prepare a slurry of activated carbon in a buffer compatible with your protein.

  • Incubation: Add the activated carbon slurry to your protein sample. The optimal ratio of carbon to protein needs to be determined empirically. Incubate with gentle mixing for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C).

  • Separation: Remove the activated carbon (with the bound this compound) by centrifugation or filtration.

  • Analysis: Analyze the supernatant for protein concentration and the absence of this compound.

Troubleshooting:

IssuePossible CauseSolution
Protein Loss Non-specific binding of the protein to the adsorbent.Optimize the adsorbent-to-protein ratio, incubation time, and buffer conditions (pH, ionic strength).[22]
Incomplete Removal Insufficient amount of adsorbent or incubation time.Increase the amount of adsorbent or the incubation time.

Decision Tree for Method Selection

Method_Selection Start Protein Sample with This compound Contamination Q1 Is maintaining protein activity critical? Start->Q1 Q2 Is the sample volume large? Q1->Q2 Yes M3 Protein Precipitation Q1->M3 No Q3 Are other small molecule contaminants present? Q2->Q3 No M2 Dialysis Q2->M2 Yes M1 Size-Exclusion Chromatography Q3->M1 Yes M4 Adsorbent-Based Removal Q3->M4 No

A guide to selecting the appropriate removal method.

III. Self-Validating Systems and Quality Control

To ensure the trustworthiness of your results, it is crucial to incorporate self-validating steps into your workflow.

  • Protein Quantification: Measure the protein concentration before and after the removal process to assess recovery. Common methods include Bradford or BCA assays.

  • Purity Assessment:

    • SDS-PAGE: Run samples from before and after the purification process on an SDS-PAGE gel to visually inspect for protein integrity and the removal of any co-precipitated contaminants.[23]

    • Mass Spectrometry: Analyze the final protein sample by mass spectrometry to confirm the absence of this compound.[23]

  • Functional Assays: If your protein has a known biological activity (e.g., enzymatic activity), perform a functional assay to ensure that the removal process has not compromised its function.

IV. Summary of Methods

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography Separation by sizeGentle, preserves protein activity, good for buffer exchangeCan be time-consuming, potential for sample dilution
Dialysis Size-based separation via semi-permeable membraneSimple, gentle, good for buffer exchangeTime-consuming, potential for protein loss
Protein Precipitation Differential solubilityFast, can concentrate dilute samplesRisk of protein denaturation and aggregation
Adsorbent-Based Removal Hydrophobic adsorptionHigh specificity for hydrophobic moleculesPotential for non-specific protein binding

V. References

  • Survey on Methods for Investigating Protein Functionality and Related Molecular Characteristics - PMC. (2021). PubMed Central. [Link]

  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC. (2015). PubMed Central. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Dialysis and concentration of protein solutions. (2002). PubMed. [Link]

  • Separating Proteins with Activated Carbon. (2014). ACS Publications. [Link]

  • Best Ways to Remove Detergents in Protein Samples. (2019). G-Biosciences. [Link]

  • Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC. (n.d.). PubMed Central. [Link]

  • How to Identify Unknown Proteins. (n.d.). MtoZ Biolabs. [Link]

  • Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC. (n.d.). NIH. [Link]

  • Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC. (n.d.). PubMed Central. [Link]

  • A Simple Outline of Methods for Protein Isolation and Purification - PMC. (n.d.). NIH. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET Osmotic Pumps. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • Protein Design: From the Aspect of Water Solubility and Stability - PMC. (n.d.). PubMed Central. [Link]

  • Protein Analysis Techniques Explained. (2019). ATA Scientific. [Link]

  • Separating Proteins with Activated Carbon. (2014). ResearchGate. [Link]

  • How to clear protein solution and not lose all activity? (2013). ResearchGate. [Link]

  • Fundamentals of size exclusion chromatography. (2024). Cytiva. [Link]

  • Maintaining solubility during protein denaturation? (2024). ResearchGate. [Link]

  • Protein purification method using activated carbon. (2018). Google Patents.

  • Enhance Thermostability of β-Cyclodextrin Glycosyltransferase by Hydrophobic Interactions in the β-Sheet Structure. (2025). ACS Publications. [Link]

  • What are techniques to detect protein without specific antibodies? (2015). ResearchGate. [Link]

  • 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. (2025). YouTube. [Link]

  • Methods for the detection and analysis of protein-protein interactions. (n.d.). FSU Biology. [Link]

  • Separating proteins with activated carbon. (2014). PubMed. [Link]

  • An Introduction to Protein Purification: Methods, Technologies and Applications. (2024). Technology Networks. [Link]

  • Protein stabilization by cyclodextrins in the liquid and dried state. (2025). ResearchGate. [Link]

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. (n.d.). Agilent. [Link]

  • Protein Precipitation Methods for Proteomics. (2014). Bio-Synthesis Inc. [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). Europe PMC. [Link]

  • Decanamide. (n.d.). PubChem. [Link]

  • Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis. (2020). YouTube. [Link]

  • In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. (n.d.). MDPI. [Link]

  • What kind of protease inhibitor can I use in protein extraction without inhibition of the binding of his-tag on Ni2+ ion during purification? (2013). ResearchGate. [Link]

  • Introduction to Size Exclusion Chromatography. (n.d.). Bio-Rad. [Link]

  • Separation techniques (Proteins). (n.d.). Interchim. [Link]

  • When to Avoid Dialysis during Protein Purification? (n.d.). Herald Scholarly Open Access. [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.). Anal Bioanal Chem. [Link]

  • Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Undecanamide Aggregation in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Undecanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with concentrated solutions of this compound and encountering challenges related to solubility and aggregation. As a long-chain primary amide, this compound's utility can be hampered by its tendency to self-associate and precipitate, particularly in aqueous or semi-aqueous systems. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you maintain solution stability and ensure the success of your experiments.

Section 1: Understanding the "Why": The Physicochemical Drivers of this compound Aggregation

A foundational understanding of the molecular forces at play is critical for effectively troubleshooting aggregation. The structure of this compound itself dictates its behavior in solution.

Q1: What are the specific properties of the this compound molecule that cause it to aggregate in solution?

A1: this compound's propensity to aggregate stems from two primary molecular features:

  • Hydrophobic Interactions: The molecule possesses a long, 11-carbon aliphatic chain (C11H23). This chain is highly hydrophobic and has limited solubility in water or other polar solvents[1]. In such environments, these hydrophobic tails tend to associate with each other to minimize their exposure to the polar solvent, a phenomenon known as the hydrophobic effect. This is the principal driving force for aggregation.

  • Hydrogen Bonding: The primary amide group (-CONH2) at the head of the molecule is capable of forming strong intermolecular hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, and the oxygen atom serves as a hydrogen bond acceptor. This allows this compound molecules to form a network of non-covalent bonds, stabilizing the aggregated state once it forms.

These two forces work in concert. Hydrophobic interactions bring the molecules into close proximity, and hydrogen bonding locks them into a stable, often insoluble, aggregate structure.

Caption: Intermolecular forces driving this compound aggregation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions that arise during the handling of this compound solutions.

Q2: My this compound solution, which was initially clear, has now turned cloudy and I see visible particles. What is happening?

A2: This is a classic sign of aggregation and precipitation. The solution has likely become supersaturated, causing the dissolved this compound molecules to self-associate into particles large enough to scatter light (appearing cloudy) and eventually settle out of the solution as a precipitate. This can be triggered by a drop in temperature, evaporation of a co-solvent, or simply exceeding the compound's thermodynamic solubility limit over time.

Q3: What are the best starting solvents for preparing a concentrated stock solution of this compound?

A3: Due to its limited water solubility, you must start with an organic solvent. This compound is soluble in organic solvents[1]. Based on the behavior of structurally similar long-chain molecules, the following solvents are recommended starting points:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethyl Formamide (DMF)

  • Ethanol

The related compound, undecanoic acid, shows good solubility in these solvents[2]. Always use anhydrous grade solvents, as residual water can be a nucleus for precipitation.

Q4: Can I use sonication or vortexing to redissolve the aggregates? Is this a permanent fix?

A4: Yes, mechanical agitation like vortexing or sonication can provide the energy needed to break up existing aggregates and temporarily force them back into solution. However, this is often not a permanent solution. If the underlying conditions (e.g., solvent, concentration, temperature) that caused the aggregation are not addressed, the molecules will likely re-aggregate over time. Consider it a temporary fix to enable immediate use of a solution, not a long-term storage strategy.

Q5: How should I store my concentrated this compound stock solutions to minimize aggregation?

A5: Proper storage is crucial. For stock solutions in organic solvents like DMSO or DMF, store them in tightly sealed vials to prevent moisture absorption and solvent evaporation. While general recommendations for powders suggest storage at -20°C, for solutions, this can be counterproductive as cooling often reduces solubility[3]. It is often better to store concentrated organic stocks at room temperature or 4°C, provided they are chemically stable. Always perform a visual inspection for precipitates before use. If storing in a solvent, a recommended temperature is -80°C to maintain stability[3].

Section 3: A Systematic Guide to Troubleshooting Aggregation

When faced with an aggregation problem, a systematic approach is more effective than random attempts to fix it. This workflow guides you from immediate corrective actions to long-term preventative strategies.

Troubleshooting_Workflow start Aggregation Observed (Cloudiness/Precipitate) assess Is immediate use required? start->assess immediate_actions Step 1: Immediate Corrective Actions assess->immediate_actions Yes prevention Step 2: Proactive Prevention (Formulation Optimization) assess->prevention No / For Future Batches warm Protocol 1: Gentle Warming immediate_actions->warm sonicate Protocol 2: Sonication/Vortexing immediate_actions->sonicate check_dissolved Is solution clear? warm->check_dissolved sonicate->check_dissolved use_now Use Immediately (Do not store long-term) check_dissolved->use_now Yes check_dissolved->prevention No cosolvent Protocol 3: Add/Change Co-solvent prevention->cosolvent excipient Protocol 4: Add Excipient prevention->excipient end Stable Solution Achieved (Validate & Store Properly) cosolvent->end excipient->end

Caption: Systematic workflow for addressing this compound aggregation.

Step 1: Immediate Corrective Actions (Re-solubilization)

These methods are intended to rescue a solution for immediate use.

  • Protocol 1: Gentle Warming: Increasing the temperature can significantly increase the solubility of most compounds. Place the sealed vial in a water bath set to 30-40°C. Swirl intermittently. Do not overheat, as this could degrade the compound.

  • Protocol 2: Mechanical Agitation: Place the sealed vial in a bath sonicator for 5-10 minute intervals, or vortex at high speed. This provides physical energy to break apart the aggregates. Allow the solution to return to room temperature to see if it remains clear.

Step 2: Proactive Strategies for Prevention (Formulation Optimization)

If aggregation is a recurring problem, you must modify the formulation. This involves changing the solvent environment to be more favorable for this compound. A variety of techniques, often used for poorly soluble drugs, can be adapted[4][5][6][7].

Agent Type Example(s) Typical Starting Conc. Mechanism of Action Considerations
Co-solvent Propylene Glycol, PEG 4005-20% (v/v)Reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic tail.[4]Ensure compatibility with downstream assays. Can increase viscosity.
Non-ionic Surfactant Tween® 20, Tween® 80, Triton™ X-1000.01-0.1% (v/v)Forms micelles that can encapsulate the hydrophobic tail of this compound, preventing self-association.[8][9]Critical Micelle Concentration (CMC) must be exceeded. Can interfere with some cell-based or protein-binding assays.
Stabilizing Osmolyte Glycerol, Sucrose5-10% (w/v)These molecules are thought to structure the water network, which thermodynamically disfavors the exposure of hydrophobic surfaces, thus keeping the compound in solution.[8][10]Significantly increases viscosity and osmolality. Primarily for aqueous-based final dilutions.
Chaotropic Salt LiCl, KSCN0.1-0.5 MDisrupts the hydrogen-bonding network of water, which can improve the solvation of nonpolar molecules.[11]Introduces high salt concentration which may not be suitable for all experimental systems.

Section 4: Detailed Experimental Protocols

Protocol 3: Co-Solvent Screening for Enhanced Solubility

This protocol helps identify an effective co-solvent to add to your primary solvent (e.g., an aqueous buffer) to prevent aggregation upon dilution of a concentrated organic stock.

  • Preparation:

    • Prepare a high-concentration stock of this compound (e.g., 50 mM) in 100% DMSO.

    • Prepare a series of test buffers (e.g., PBS, pH 7.4) containing different co-solvents (e.g., Propylene Glycol, PEG 400) at various concentrations (e.g., 0%, 5%, 10%, 20% v/v).

  • Execution:

    • Aliquot 98 µL of each test buffer into separate clear microcentrifuge tubes.

    • Add 2 µL of the 50 mM this compound stock solution to each tube to achieve a final concentration of 1 mM.

    • Vortex each tube immediately and thoroughly for 30 seconds.

  • Analysis:

    • Visually inspect each tube for signs of precipitation or cloudiness immediately after mixing.

    • Incubate the tubes at the intended experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

    • Re-inspect for any delayed precipitation.

  • Self-Validation:

    • Expected Outcome: The tubes with no or low co-solvent concentration will likely show precipitation. The optimal co-solvent concentration will result in a completely clear and stable solution.

    • Troubleshooting: If all solutions precipitate, the final concentration (1 mM) may still be too high for the tested systems. Repeat the experiment targeting a lower final concentration (e.g., 0.5 mM).

Protocol 4: Surfactant Addition for Preventing Aggregation

This protocol is for determining a suitable non-ionic surfactant to maintain solubility.

  • Preparation:

    • Prepare a concentrated stock of this compound (e.g., 50 mM) in 100% DMSO.

    • Prepare a series of test buffers (e.g., PBS, pH 7.4) containing a surfactant (e.g., Tween® 20) at concentrations above its CMC (e.g., 0%, 0.01%, 0.05%, 0.1% v/v).

  • Execution:

    • Aliquot 98 µL of each surfactant-containing buffer into separate clear microcentrifuge tubes.

    • Add 2 µL of the 50 mM this compound stock solution to each tube.

    • Vortex immediately for 30 seconds.

  • Analysis:

    • Visually inspect for clarity immediately and after a 1-hour incubation at the desired temperature. A stable solution should remain perfectly clear.

  • Self-Validation:

    • Expected Outcome: The buffer without surfactant will likely become turbid. The lowest concentration of surfactant that maintains a clear solution is the optimal choice to minimize potential interference in downstream applications.

    • Troubleshooting: If aggregation still occurs, a combination of a co-solvent and a surfactant may be required. This indicates a very challenging solubility problem that requires a more complex formulation approach.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256598, this compound. Retrieved from [Link]

  • DC Chemicals. (2026). Safe Data Sheet: this compound, 11-amino-N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Rogge, G., et al. (2021). Colloidal aggregation: from screening nuisance to formulation nuance. RSC Chemical Biology, 2(3), 854-867. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfactant Limited Aggregation of Hydrophobic Molecules in Water. Retrieved from [Link]

  • ResearchGate. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Tsumoto, K., et al. (2007). Factors to Govern Soluble and Insoluble Aggregate-formation in Monoclonal Antibodies. Journal of the Japan Society for Analytical Chemistry, 23(7), 781-787. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14122612, N-hydroxythis compound. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 123-131. Retrieved from [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). decanamide - Chemical & Physical Properties. Retrieved from [Link]

  • Al-kassimy, N. A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1876. Retrieved from [Link]

  • Google Patents. (1995). Method of preventing aggregation of various substances upon rehydration or thawing and compositions obtained thereby.
  • ACS Publications. (2022). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling, 62(15), 3646–3657. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Decanamide. Retrieved from [Link]

  • Gilles, M. A., Hudson, A. Q., & Borders, C. L. Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical biochemistry, 184(2), 244–248. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75347, Decanamide. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

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Technical Support Center: Forced Degradation Studies of Undecanamide for Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of undecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for conducting these critical experiments. Our goal is to equip you with the scientific rationale behind the protocols and help you navigate the challenges you may encounter.

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance.[1] By subjecting this compound to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1][2] This information is vital for formulation development, packaging selection, and ensuring the safety and efficacy of the final drug product.[3]

This guide is structured in a question-and-answer format to directly address the specific issues and questions that arise during the planning and execution of these studies.

Frequently Asked Questions (FAQs)

Why is forced degradation of this compound necessary?

Forced degradation studies on this compound serve several critical purposes in drug development:

  • Elucidation of Degradation Pathways: These studies help to understand the chemical behavior of this compound under various stress conditions, revealing its likely degradation pathways.[1]

  • Identification of Degradation Products: By intentionally degrading the molecule, we can generate and identify potential impurities that might form under normal storage conditions over time.[1]

  • Development of Stability-Indicating Methods: The generated degradants are essential for developing and validating analytical methods, such as HPLC, that can accurately separate and quantify the drug substance from its degradation products.[4]

  • Formulation and Packaging Development: Knowledge of this compound's sensitivity to factors like pH, light, and oxidation guides the development of a stable formulation and the selection of appropriate packaging.[3]

  • Regulatory Compliance: Regulatory bodies like the ICH require data from forced degradation studies as part of the stability testing package for new drug substances.[5][6][7]

What are the primary degradation pathways for this compound?

As an aliphatic primary amide, this compound is susceptible to several degradation pathways:

  • Hydrolysis (Acidic and Basic): The amide bond is the most reactive site for hydrolysis.

    • Acid-catalyzed hydrolysis: This typically requires heating with aqueous acid. The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[8] This ultimately cleaves the amide bond to form undecanoic acid and an ammonium salt.[9]

    • Base-catalyzed hydrolysis: This process is generally more difficult than acidic hydrolysis and requires prolonged heating with a strong base.[8][10] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The final products are a salt of undecanoic acid and ammonia.[9][11]

  • Oxidation: While the saturated aliphatic chain of this compound is relatively stable, the amide functional group can be susceptible to oxidation, although this is less common than hydrolysis.[12] Oxidative degradation can be complex and may lead to a variety of products.

  • Photodegradation: Exposure to UV radiation can induce degradation of aliphatic amides.[13] The mechanism can involve the formation of radicals, leading to chain cleavage and the formation of various smaller molecules.[14]

  • Thermal Degradation: Amides are generally thermally stable, but decomposition can occur at elevated temperatures.[15] For this compound, this could involve dehydration to form a nitrile or decomposition into smaller fragments.

What are the recommended stress conditions for this compound?

The goal is to achieve 10-20% degradation of the drug substance.[16] Overly harsh conditions that lead to excessive degradation should be avoided.[17]

Stress ConditionRecommended ParametersPrimary Degradation PathwayPotential Degradants
Acid Hydrolysis 0.1 M HCl at 60-80°C for 24-48 hoursHydrolysisUndecanoic acid, Ammonium chloride
Base Hydrolysis 0.1 M NaOH at 60-80°C for 24-48 hoursHydrolysisSodium undecanoate, Ammonia
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidationVarious oxidized species
Photolysis Solid or solution exposed to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter)PhotodegradationVarious photolytic products
Thermal (Dry Heat) Solid drug substance at 80-100°C for 48-72 hoursThermal DecompositionUndecanenitrile, smaller chain amides

Note: These are starting points and may need to be optimized based on the observed degradation.

Troubleshooting Guides

Issue 1: No or minimal degradation is observed under the initial stress conditions.

Causality: this compound, being a long-chain aliphatic amide, can be quite stable, particularly against hydrolysis at moderate temperatures.[8] The hydrophobic nature of the undecyl chain may also limit its interaction with aqueous acidic or basic solutions.[18]

Troubleshooting Steps:

  • Increase Stress Severity Gradually:

    • Temperature: Increase the temperature in increments of 10°C. Amide hydrolysis is often temperature-dependent.

    • Reagent Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).

    • Duration: Extend the exposure time. According to ICH guidelines, testing frequency should be sufficient to establish a stability profile.[5]

  • Enhance Solubility:

    • This compound has limited water solubility.[18] Consider using a co-solvent (e.g., methanol, acetonitrile) that is stable under the stress conditions to increase the concentration of this compound in the solution and facilitate its interaction with the stressor.

  • Verify Reagent Purity: Ensure that the stress agents (acid, base, oxidizing agent) are of appropriate quality and have not degraded.

Issue 2: Excessive degradation or the formation of multiple, unidentifiable peaks in the chromatogram.

Causality: The stress conditions are too harsh, leading to secondary degradation of the primary degradants and a complex mixture of products.[17] This can make it difficult to establish a clear degradation pathway.

Troubleshooting Steps:

  • Reduce Stress Severity:

    • Decrease the temperature, reagent concentration, or exposure time.

    • For photostability, reduce the intensity or duration of light exposure.

  • Time-Point Analysis:

    • Take samples at multiple time points during the degradation process. This can help to identify the primary degradation products before they degrade further.

  • Use a Gradient HPLC Method:

    • A well-designed gradient elution can improve the separation of multiple degradation products.

  • Employ Advanced Analytical Techniques:

    • Use LC-MS/MS to obtain molecular weight and fragmentation data for the unknown peaks, which is crucial for structural elucidation.[]

Issue 3: Poor peak shape or shifting retention times in the HPLC analysis.

Causality: This can be due to a variety of factors including issues with the mobile phase, column degradation, or sample solvent effects.[20][21]

Troubleshooting Steps:

  • Mobile Phase Issues:

    • Ensure the mobile phase is properly degassed.

    • Check for changes in mobile phase composition due to evaporation of a volatile component.

    • Verify the pH of the mobile phase.

  • Column Health:

    • The column may be degrading, especially if a mobile phase with an inappropriate pH has been used.

    • Flush the column with a strong solvent to remove any strongly retained compounds.

    • If the problem persists, the column may need to be replaced.

  • Sample Solvent:

    • Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and inject the smallest possible volume.

  • Temperature Control:

    • Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[22]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.

  • Stress Condition: Place the solution in a sealed vial and heat at 80°C in a water bath or oven.

  • Time Points: Withdraw aliquots at 0, 6, 12, 24, and 48 hours.

  • Sample Neutralization: Before HPLC analysis, neutralize the samples by adding an appropriate amount of 0.1 M NaOH to prevent damage to the HPLC column.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation of this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide to the solution. Keep the mixture at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acidic Hydrolysis (0.1M HCl, 80°C) HPLC HPLC-UV/PDA (Separation & Quantitation) Acid->HPLC Analyze Samples Base Basic Hydrolysis (0.1M NaOH, 80°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Analyze Samples Photo Photolysis (UV Light) Photo->HPLC Analyze Samples Thermal Thermal (Dry Heat, 100°C) Thermal->HPLC Analyze Samples LCMS LC-MS/MS (Identification) HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Profile Impurity Profile Establishment LCMS->Profile This compound This compound (Drug Substance) This compound->Acid Expose to Stress This compound->Base Expose to Stress This compound->Oxidation Expose to Stress This compound->Photo Expose to Stress This compound->Thermal Expose to Stress

Caption: Workflow for forced degradation studies of this compound.

Hydrolysis_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions This compound This compound C10H21CONH2 H2O_H H2O, H+, Heat This compound->H2O_H Undecanoic_Acid Undecanoic Acid C10H21COOH Ammonia Ammonia/Ammonium Ion NH3 / NH4+ H2O_H->Undecanoic_Acid H2O_H->Ammonia OH_Heat OH-, Heat Undecanoate_Salt Undecanoate Salt C10H21COO- OH_Heat->Undecanoate_Salt Ammonia_base Ammonia NH3 OH_Heat->Ammonia_base Undecanamide_base This compound C10H21CONH2 Undecanamide_base->OH_Heat

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Detergent Selection for Membrane Protein Solubilization: A Comparative Analysis Featuring CHAPS

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Undecanamide: Initial searches for "this compound" as a detergent for membrane protein solubilization did not yield any established protocols or comparative data within the scientific literature. While this compound is a chemical compound used in the synthesis of surfactants and emulsifiers, it is not recognized as a standard detergent for biochemical applications involving membrane proteins[1]. Therefore, a direct comparison with CHAPS is not feasible. This guide will instead provide a comprehensive overview of CHAPS and compare it with other widely used detergents to offer researchers a practical and data-supported framework for detergent selection.

The Challenge of Membrane Protein Solubilization

Membrane proteins are critical targets for drug development and biomedical research, constituting approximately 30% of proteins encoded by the human genome and representing the target for over two-thirds of approved drugs[2]. However, their hydrophobic nature presents a significant challenge for in vitro studies. Extracting these proteins from their native lipid bilayer while preserving their structure and function is a crucial first step that necessitates the use of detergents[3]. Detergents are amphipathic molecules that replace the native lipid environment, forming micelles around the hydrophobic regions of the protein, thereby rendering them soluble in aqueous solutions[4]. The choice of detergent is paramount, as an inappropriate choice can lead to protein denaturation and loss of function[5].

In Focus: CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

CHAPS is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic head group, but maintains a net neutral charge over a wide pH range (pH 2-12)[4][6]. This property makes it particularly useful for techniques like ion-exchange chromatography and isoelectric focusing where charge interference from the detergent is undesirable[6].

Mechanism of Action: The solubilization process with CHAPS, like other detergents, involves the disruption of the lipid bilayer and the formation of protein-detergent micelles[7]. The hydrophobic sterol body of CHAPS integrates into the membrane, while the polar head group interacts with the aqueous environment. At a detergent-to-lipid ratio of around 2:1, the membrane becomes saturated, leading to the formation of mixed micelles containing lipids, proteins, and detergent[4][7]. Increasing this ratio to 10:1 results in the near-complete replacement of lipids with detergent molecules around the protein[4][7].

Key Properties and Advantages of CHAPS:

  • Zwitterionic Nature: Avoids interference with charge-based separation techniques[6].

  • Non-denaturing: Generally considered a mild detergent that can often preserve the native structure and function of the solubilized protein[6].

  • High Critical Micelle Concentration (CMC): The CMC of CHAPS is relatively high (6-10 mM)[6]. This means a higher concentration of the detergent is required to form micelles, but it also makes CHAPS easier to remove from the protein solution via dialysis, which is beneficial for downstream applications[4][8].

  • Small Micelle Size: Forms small micelles (around 6 kDa), which can be advantageous for certain structural biology techniques[8].

Limitations of CHAPS: Despite its advantages, CHAPS is not universally effective. For some membrane proteins, it may not be as efficient at solubilization compared to other detergents[9]. Its effectiveness is highly dependent on the specific protein and the lipid composition of the membrane.

Comparative Analysis: CHAPS vs. Other Common Detergents

The selection of a detergent is not a "one-size-fits-all" process[5]. A screening of several detergents is often necessary to find the optimal conditions for a given membrane protein[2]. Below is a comparison of CHAPS with other commonly used detergents from different classes.

Detergent Class Formula Weight ( g/mol ) CMC (mM) Micelle Size (kDa) Key Advantages Key Disadvantages
CHAPS Zwitterionic6158~6[8]Mild, non-denaturing; easily removable (high CMC); useful for IEF and ion-exchange chromatography[6][8].May have lower solubilization efficiency for some proteins[9].
DDM (n-Dodecyl-β-D-maltoside) Non-ionic5110.17[10]~73Very mild and effective at maintaining protein stability; widely used for structural studies[8][11].Difficult to remove due to low CMC[8]. Can form large protein-detergent complexes[12].
SDS (Sodium Dodecyl Sulfate) Anionic288~8 (in water)~18Highly effective at solubilizing most proteins[13][14].Strongly denaturing; interferes with many downstream applications[7][15].
Fos-Choline-12 Zwitterionic3520.12~10Can be very effective for solubilization and stabilization; often used in crystallization[16].Can be denaturing for some proteins[17].
Triton X-100 Non-ionic6470.23~90Inexpensive and effective for solubilizing many proteins, particularly from bacterial membranes[2][18].Can interfere with UV spectroscopy; heterogeneous composition[2].

Experimental Corner

General Protocol for Membrane Protein Solubilization

This protocol provides a general framework. The optimal detergent concentration, temperature, and incubation time must be determined empirically for each specific protein[2].

  • Membrane Preparation: Isolate the membranes containing the target protein from the host cells through cell lysis and centrifugation.

  • Solubilization Buffer Preparation: Prepare a buffer containing a suitable pH and ionic strength for your protein of interest. Add the chosen detergent at a concentration above its CMC. A common starting point is 1-2% (w/v) detergent.

  • Solubilization: Resuspend the membrane pellet in the solubilization buffer. A typical protein-to-detergent ratio to start with is 1:10 (w/w)[4][7].

  • Incubation: Incubate the mixture with gentle agitation. Incubation times can range from 30 minutes to a few hours, and the temperature should be optimized (often 4°C to minimize proteolysis)[2][19].

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 45-60 minutes) to pellet any unsolubilized material[2].

  • Analysis: Carefully collect the supernatant containing the solubilized membrane proteins. Analyze the yield and integrity of the target protein using methods such as SDS-PAGE and Western blotting.

Choosing the Right Detergent: A Self-Validating System

The success of a solubilization protocol is validated by the yield, purity, and, most importantly, the functional integrity of the target protein.

  • Yield: A successful solubilization will show a strong band for your target protein in the supernatant after centrifugation, as visualized by SDS-PAGE.

  • Stability: The protein should remain soluble and not aggregate over time. Techniques like differential scanning fluorimetry can be used to assess protein stability in different detergents[17].

  • Activity: The ultimate test of a successful solubilization is the retention of the protein's biological activity. This can be assessed through enzyme assays, binding assays, or other functional tests specific to your protein.

Visualizing the Process

Detergent Structures

Detergent_Structures cluster_CHAPS CHAPS (Zwitterionic) cluster_DDM DDM (Non-ionic) cluster_SDS SDS (Anionic) CHAPS Steroid Body (Hydrophobic) -> Sulfobetaine Head (Hydrophilic, +/-) DDM Dodecyl Chain (Hydrophobic) -> Maltoside Head (Hydrophilic, Uncharged) SDS Dodecyl Chain (Hydrophobic) -> Sulfate Head (Hydrophilic, -)

Caption: Chemical structures of common detergents.

Membrane Protein Solubilization Workflow

Solubilization_Workflow Membrane Membrane with Target Protein Detergent Add Detergent > CMC Membrane->Detergent Incubate Incubate with Agitation Detergent->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Supernatant Solubilized Protein-Detergent Micelles Centrifuge->Supernatant Pellet Unsolubilized Material Centrifuge->Pellet Analysis Downstream Analysis (Purification, Activity Assays) Supernatant->Analysis

Caption: A typical workflow for membrane protein solubilization.

Conclusion

The solubilization of membrane proteins is a nuanced process where the choice of detergent is a critical determinant of success. While CHAPS offers distinct advantages, particularly its zwitterionic nature and ease of removal, it is by no means a universal solution. A systematic screening approach, comparing detergents from different classes like the non-ionic DDM or other zwitterionic agents like Fos-Cholines, is the most reliable path to identifying the optimal conditions for preserving the stability and functionality of a specific membrane protein. The ultimate validation of any protocol lies in the recovery of a high yield of pure, active protein ready for downstream applications.

References

  • Kalinin, S., et al. (2018). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Retrieved from [Link]

  • Brady, D., et al. (2021). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. PMC. Retrieved from [Link]

  • Klammt, C., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. ResearchGate. Retrieved from [Link]

  • Peak Proteins. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]

  • JoVE. (2023). Detergent Purification of Membrane Proteins. Retrieved from [Link]

  • Das, A., et al. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. PMC. Retrieved from [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link]

  • Cube Biotech. (n.d.). n-Dodecyl-Beta-Maltoside (DDM). Retrieved from [Link]

  • Lee, H. S., et al. (2016). Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length. PubMed Central. Retrieved from [Link]

  • Cube Biotech. (n.d.). n-Nonyl-phosphocholine (Fos-Choline-9). Retrieved from [Link]

  • Beltrán-Frutos, E., et al. (1993). Triton solubilization of proteins from pig liver mitochondrial membranes. PubMed. Retrieved from [Link]

  • Wang, H., et al. (2017). A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications. PMC. Retrieved from [Link]

  • Sanchez-Quiles, V., et al. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). How to isolate membrane proteins from mammalian cells using triton x 100 without using NP40? Retrieved from [Link]

  • ResearchGate. (2015). Can someone suggest a detergent for solubilizing a membrane protein effectively? Retrieved from [Link]

  • Wang, H., et al. (2017). Electro-ultrafiltration to remove sodium dodecyl sulfate in proteins extracted for proteomics. Royal Society of Chemistry. Retrieved from [Link]

  • Zhonghai Chemical. (n.d.). The use and prospects of decanamide! Retrieved from [Link]

  • ResearchGate. (2019). Membrane protein expression and solubilisation problem? Retrieved from [Link]

  • Bae, H. E., et al. (2023). A rational approach to improve detergent efficacy for membrane protein stabilization. PMC. Retrieved from [Link]

  • Bordier, C. (1977). Purification of membrane proteins in SDS and subsequent renaturation. PubMed. Retrieved from [Link]

  • Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

  • G-Biosciences. (2018). Membrane Protein Extraction: The Basics. Retrieved from [Link]

  • Bondar, V. V., et al. (2016). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. NIH. Retrieved from [Link]

  • Cook, G. A., & Pajouhesh, H. (2011). Membrane protein solubilization. PubMed. Retrieved from [Link]

  • Prospector Knowledge Center. (2013). Eco-Friendly Ingredients for Cleaners. Retrieved from [Link]

  • Pryor, E. (2019). An update on detergent usage in cryo-EM structure determination of membrane proteins. IUCr Journals. Retrieved from [Link]

  • Wilson Industrial. (2024). Understanding Surfactants: The Science Behind Soaps and Detergents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Membrane Permeabilization: Triton™ X-100 vs. Saponin

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of Triton X-100 and Saponin for membrane permeabilization is provided below.

In the landscape of cellular analysis, the choice of permeabilizing agent is a critical decision that can profoundly impact the outcome of an experiment. This guide provides a comprehensive comparison of two widely used permeabilizing agents: Triton™ X-100 and Saponin. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to make an informed choice for your specific application, ensuring the integrity and validity of your results.

This guide will delve into the distinct mechanisms of action of these two reagents, their key performance characteristics, and provide detailed protocols for their use. We will explore how their unique properties make them suitable for different experimental needs, from immunofluorescence to flow cytometry.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Triton™ X-100 and Saponin lies in their mechanism of membrane permeabilization. Triton™ X-100, a non-ionic detergent, acts by solubilizing the lipid bilayer, creating micelles and effectively disrupting the entire cell membrane. This indiscriminate action leads to the formation of large pores, allowing for the passage of macromolecules like antibodies.

Saponin, a glycoside derived from plants, employs a more subtle approach. It selectively interacts with cholesterol in the cell membrane, forming pore-like structures. This cholesterol-dependent mechanism means that Saponin primarily permeabilizes the cholesterol-rich plasma membrane while leaving the membranes of organelles, which have a lower cholesterol content, relatively intact.

cluster_TritonX100 Triton™ X-100 Permeabilization cluster_Saponin Saponin Permeabilization Triton Triton™ X-100 Membrane_T Cell Membrane (Lipid Bilayer) Triton->Membrane_T Solubilizes Pores_T Large, Unregulated Pores Membrane_T->Pores_T Forms Saponin Saponin Membrane_S Cell Membrane (Cholesterol-Rich) Saponin->Membrane_S Interacts with Cholesterol Pores_S Cholesterol-Dependent Pores Membrane_S->Pores_S Forms

Caption: Mechanisms of membrane permeabilization by Triton™ X-100 and Saponin.

Performance Comparison: A Data-Driven Analysis

The choice between Triton™ X-100 and Saponin hinges on the specific requirements of your assay. The following table summarizes their key performance characteristics, providing a clear comparison to guide your decision.

FeatureTriton™ X-100Saponin
Mechanism Non-ionic detergent, solubilizes membranesGlycoside, forms pores via cholesterol interaction
Selectivity Non-selective, permeabilizes all membranesSelective for cholesterol-rich membranes (e.g., plasma membrane)
Pore Size Large, allows passage of large moleculesSmaller, may restrict passage of very large molecules
Reversibility IrreversibleReversible upon removal
Cytotoxicity High, can lead to cell lysis and protein extractionLower, generally milder on cells
Common Applications Immunofluorescence (for nuclear and cytoplasmic antigens), Western blotting, IPFlow cytometry (for intracellular staining), Immunofluorescence (for cytoplasmic antigens)

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and reliable results, it is crucial to follow a well-defined protocol. The following are starting point protocols for permeabilization with Triton™ X-100 and Saponin. Note that optimal concentrations and incubation times may vary depending on the cell type and specific application, and should be empirically determined.

Protocol 1: Permeabilization with Triton™ X-100 for Immunofluorescence

This protocol is suitable for staining intracellular antigens, including those in the nucleus and cytoplasm.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Proceed with blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.

  • Antibody Staining: Incubate with primary and secondary antibodies as per your standard protocol.

Fixation 1. Fixation (4% PFA, 15 min) Washing1 2. Washing (3x PBS, 5 min) Fixation->Washing1 Permeabilization 3. Permeabilization (0.1-0.5% Triton™ X-100, 10-15 min) Washing1->Permeabilization Blocking 4. Blocking (5% BSA, 30-60 min) Permeabilization->Blocking Staining 5. Antibody Staining Blocking->Staining

Caption: Triton™ X-100 permeabilization workflow for immunofluorescence.

Protocol 2: Permeabilization with Saponin for Flow Cytometry

This protocol is designed for intracellular staining of cytoplasmic antigens for flow cytometry analysis, preserving the integrity of the cell to a greater extent.

  • Fixation: Fix cells with 1-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Permeabilization/Staining: Resuspend cells in a buffer containing 0.1-0.5% Saponin and the fluorescently conjugated antibody. Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash cells twice with a buffer containing Saponin (e.g., 0.1% Saponin in PBS).

  • Analysis: Resuspend cells in a suitable buffer for flow cytometry analysis.

Fixation 1. Fixation (1-4% PFA, 10-20 min) Washing1 2. Washing (2x PBS) Fixation->Washing1 Perm_Stain 3. Permeabilization & Staining (0.1-0.5% Saponin + Antibody, 20-30 min, 4°C) Washing1->Perm_Stain Washing2 4. Washing (2x Saponin Buffer) Perm_Stain->Washing2 Analysis 5. Flow Cytometry Analysis Washing2->Analysis

Caption: Saponin permeabilization workflow for flow cytometry.

Conclusion: Making the Right Choice

The selection of a permeabilizing agent is not a one-size-fits-all decision. For robust permeabilization of all cellular membranes to access nuclear and cytoplasmic antigens, Triton™ X-100 is a reliable choice. However, when cell integrity and selective permeabilization of the plasma membrane are paramount, such as in flow cytometry for cytoplasmic targets, Saponin is the superior option. By understanding the distinct mechanisms and performance characteristics of these two reagents, you can optimize your experimental design and achieve high-quality, reproducible data.

References

A Senior Application Scientist's Guide to Protein Extraction: Comparing n-Undecyl-β-D-maltopyranoside (UDM) with other Non-Ionic Detergents

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Choice: Why Detergent Selection Dictates Experimental Success

In the realm of protein science, particularly when studying the intricate machinery of membrane-bound proteins, the initial extraction step is arguably the most critical. The success of downstream applications—be it structural determination via cryo-EM, functional assays, or biophysical characterization—is fundamentally dependent on the ability to gently coax these proteins from their native lipid environment without inflicting irreversible damage. This is where the choice of detergent becomes paramount. A detergent that is too harsh can denature the protein, stripping it of its function; one that is too mild may fail to efficiently solubilize it.

This guide provides an in-depth comparison of several non-ionic detergents, with a special focus on n-Undecyl-β-D-maltopyranoside (UDM). While the term "Undecanamide" might be searched for, in the context of biochemical protein extraction, the relevant and widely used detergent is the maltoside-based UDM.[1][2] Non-ionic detergents are favored for their ability to break lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact, thus preserving the native structure and function of the protein.[3][4][5] We will explore the physicochemical properties that govern detergent behavior and provide a framework for empirically determining the optimal choice for your specific protein of interest.

Mechanism of Action: How Non-Ionic Detergents Work

At concentrations above their Critical Micelle Concentration (CMC), detergent monomers self-assemble into micelles. These structures present a hydrophilic exterior to the aqueous solvent while creating a hydrophobic core.[6] When introduced to a cell membrane, the hydrophobic tails of the detergent integrate into the lipid bilayer. As the detergent concentration increases, they effectively partition the lipids and integral membrane proteins into detergent-lipid-protein mixed micelles, thereby solubilizing them. The non-ionic nature of the detergent's headgroup prevents the disruption of the protein's native charge distribution, which is crucial for maintaining its tertiary and quaternary structure.

G cluster_0 Cell Membrane cluster_1 Detergent Micelles cluster_2 Solubilized Protein-Detergent Complex p1 Protein l1 l2 l3 l4 l5 l6 d1 d2 d3 d4 d5 d6 d7 d8 p2 Protein m1 m2 m3 m4 m5 cluster_0 cluster_0 cluster_2 cluster_2 cluster_0->cluster_2 + cluster_1 cluster_1

Caption: Mechanism of membrane protein solubilization by non-ionic detergents.

A Comparative Lineup of Non-Ionic Detergents

The selection of a non-ionic detergent is a balance of its properties. Key parameters include the Critical Micelle Concentration (CMC), the aggregation number (the number of monomers in a micelle), and the molecular weight. A low CMC indicates that the micelles are very stable.[6]

Focus: n-Undecyl-β-D-maltopyranoside (UDM)

UDM is a maltoside-based non-ionic detergent that has proven effective for the solubilization and stabilization of various membrane proteins.[1][7] Its alkyl chain length of 11 carbons places it between the more commonly known n-Dodecyl-β-D-maltopyranoside (DDM) and n-Decyl-β-D-maltopyranoside (DM). This intermediate chain length can sometimes offer a unique balance of solubilizing power and gentleness, making it a valuable tool in detergent screening.[1] It is particularly noted for its use in studies of cytochrome complexes.[1]

Common Alternatives
  • Triton X-100: A widely used, cost-effective detergent. However, it is heterogeneous in nature and has a large micelle size, which can interfere with some downstream analyses.[8][9] It is also not easily dialyzable.[8]

  • n-Dodecyl-β-D-maltopyranoside (DDM): Often considered a gold standard for membrane protein stabilization due to its gentle nature.[10] It is highly effective but can be expensive.

  • Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent with two hydrophobic tails, designed to better mimic the lipid bilayer and enhance the stability of delicate membrane proteins like GPCRs.[11][12][13][14] It has a very low CMC.[11][12]

  • n-Octyl-β-D-Glucoside (OG): Characterized by a high CMC, which makes it easily removable by dialysis.[8] However, its smaller micelle size and shorter alkyl chain can make it more denaturing for some proteins compared to maltosides.[3]

Data Table 1: Physicochemical Properties of Selected Non-Ionic Detergents
DetergentAbbreviationTypeMolecular Weight ( g/mol )CMC (mM)Aggregation NumberDialyzable
n-Undecyl-β-D-maltopyranosideUDMNon-ionic496.6~0.59~101No
Triton X-100---Non-ionic~647 (avg.)~0.24~140No
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic510.6~0.17~98No
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic1005.2~0.01N/ANo
n-Octyl-β-D-GlucosideOGNon-ionic292.4~23-24~27Yes

(Data compiled from multiple sources[1][8][11])

Experimental Framework for Detergent Comparison

The only reliable way to determine the best detergent for a novel protein is through empirical testing. A systematic screening process should be employed to evaluate both protein extraction yield and the preservation of biological activity.

Experimental Workflow Diagram

G A 1. Cell Culture & Harvest B 2. Cell Lysis & Membrane Prep A->B C 3. Solubilization Screening (UDM, DDM, LMNG, Triton X-100, OG) B->C D 4. Clarification (Ultracentrifugation) C->D E 5. Collect Supernatant (Solubilized Proteins) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Functional Assay (e.g., Enzyme Kinetics) E->G H 8. Data Analysis & Comparison F->H G->H

Caption: Workflow for comparative detergent screening for protein extraction.

Experimental Protocol 1: Comparative Protein Extraction

This protocol is designed to test five different non-ionic detergents in parallel for their ability to extract a target membrane protein from cultured cells (e.g., HEK293 cells overexpressing the protein).

Self-Validation: The protocol includes a "total membrane" control (Step 4) against which the solubilization efficiency of each detergent can be calculated. All steps are performed at 4°C to minimize protease activity.[15]

Methodology:

  • Cell Harvest: Start with equal quantities of cultured cells for each detergent to be tested. A typical starting amount is 1x10⁸ cells per condition. Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).[16]

  • Washing: Wash the cell pellet twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in 5 mL of ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, with protease inhibitors). Incubate on ice for 15 minutes. Lyse the cells using a Dounce homogenizer.

  • Membrane Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cellular membranes. Discard the supernatant (cytosolic fraction). The pellet contains the total membrane fraction.

  • Detergent Solubilization:

    • Resuspend each membrane pellet in 1 mL of solubilization buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors) containing one of the detergents at a final concentration of 1% (w/v).

    • Prepare five tubes, one for each detergent: UDM, DDM, LMNG, Triton X-100, and OG.

  • Incubation: Gently rotate the samples for 2 hours at 4°C to allow for complete solubilization.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet any insoluble material and non-solubilized membranes.[17]

  • Collection: Carefully collect the supernatant from each tube. This fraction contains the solubilized membrane proteins.

Experimental Protocol 2: Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a robust method for quantifying total protein concentration.[18][19]

Self-Validation: A standard curve using a known protein (Bovine Serum Albumin, BSA) is generated in parallel, ensuring accurate quantification of the unknown samples.

Methodology:

  • Standard Preparation: Prepare a series of BSA standards with concentrations ranging from 20 µg/mL to 2000 µg/mL.

  • Working Reagent Preparation: Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[18]

  • Assay Setup (Microplate):

    • Pipette 25 µL of each BSA standard and each unknown protein sample (from Protocol 1, Step 8) into separate wells of a 96-well microplate.

    • Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.[19]

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[18][20]

  • Measurement: Cool the plate to room temperature. Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use the equation of the line to calculate the protein concentration of the solubilized samples.

Interpreting the Results: A Hypothetical Case Study

To illustrate the outcome of such a screening experiment, let's consider a hypothetical membrane-bound enzyme. We measure the total protein yield and the specific activity of the enzyme after extraction with each detergent.

Data Table 2: Hypothetical Performance Data for a Membrane Enzyme
Detergent Used (1% w/v)Total Protein Yield (mg/mL)Relative Enzyme Activity (%)Key Observations
Triton X-100 1.8545%High yield but significant loss of function, suggesting partial denaturation.
n-Octyl-β-D-Glucoside (OG) 1.5025%Moderate yield, but the harshest effect on enzyme activity.
n-Dodecyl-β-D-maltopyranoside (DDM) 1.3595%Lower yield, but excellent preservation of enzyme function.
n-Undecyl-β-D-maltopyranoside (UDM) 1.4298%Yield comparable to DDM with maximal preservation of enzyme activity.
Lauryl Maltose Neopentyl Glycol (LMNG) 1.20100%Lowest yield but complete preservation of activity, indicating very gentle solubilization.

Analysis of Results:

  • Triton X-100 is an effective solubilizer but may not be suitable for functional studies of this particular enzyme due to its denaturing effect.[21]

  • OG is likely too harsh for this protein, causing significant inactivation.

  • DDM, UDM, and LMNG all perform well in preserving activity, making them superior choices for functional or structural work.[7][13]

  • UDM provides a slightly better yield than DDM and LMNG while maintaining nearly full activity, positioning it as a potentially optimal choice that balances yield and stability for this specific target protein.

Conclusion and Recommendations

The selection of a non-ionic detergent is not a one-size-fits-all decision. It is a crucial experimental parameter that must be optimized for each membrane protein. While workhorse detergents like Triton X-100 and DDM have their places, exploring alternatives like n-Undecyl-β-D-maltopyranoside (UDM) can provide a distinct advantage. Its intermediate alkyl chain length offers a unique position in the chemical space of detergents, potentially providing an optimal balance between efficient solubilization and the gentle preservation of protein integrity.

As a Senior Application Scientist, my recommendation is to always approach a new membrane protein project with a detergent screening panel. The systematic, data-driven approach outlined in this guide provides a reliable framework for making an informed choice. By investing time in optimizing the extraction step, researchers can significantly enhance the quality of their purified protein, paving the way for more reliable and reproducible downstream results.

References

  • Cui, L., et al. (2022). Structural, Physicochemical and Functional Properties of Protein Extracted from De-Oiled Field Muskmelon (Cucumis melo L. var. agrestis Naud.) Seed Cake. Foods. Available at: [Link]

  • Pillay, S., et al. (2022). Determination of protein extraction efficiency by the two adapted protocols. ResearchGate. Available at: [Link]

  • Popova, J., & Toccafondi, M. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals. Available at: [Link]

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  • Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]

  • Noda, A. A., et al. (2017). Triton X-100 vs. Triton X-114: isolation of outer membrane proteins from Leptospira spp. ResearchGate. Available at: [Link]

  • Burger, J., et al. (2022). Combined Effect of Extraction and Purification Conditions on Yield, Composition and Functional and Structural Properties of Lupin Proteins. Foods. Available at: [Link]

  • Kim, Y. S. (2018). A Simple Outline of Methods for Protein Isolation and Purification. Biophysics and Physicobiology. Available at: [Link]

  • Urner, L. H., et al. (2022). Non-ionic hybrid detergents for protein delipidation. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Rehan, S. (2017). Response to "Which is the better detergent for membrane proteins?". ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Determination of Critical Micelle Concentration of nonionic detergents with Coomassie Brilliant Blue G-250. Retrieved from [Link]

  • Reddy, V. S., et al. (2016). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Frontiers in Physiology. Available at: [Link]

  • Wang, H. (2012). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. Available at: [Link]

  • Sdocuments. (2022). Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells. Retrieved from [Link]

  • Shimada, T., et al. (2021). A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. Metabolites. Available at: [Link]

  • Das, P., & Mitra, A. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. Current Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Total Protein Extraction by RIPA Protocol. Retrieved from [Link]

  • Wani, I. A., et al. (2015). Optimizatoin of Anti-Nuntritional Removal, Protein Extraction and Modification of Functional Properties of Cowpea (Vigna unguiculata L.) Protein with Sonication. ResearchGate. Available at: [Link]

  • Petrescu, S. M., et al. (2015). COMPARISON OF PROTEIN EXTRACTION CONDITIONS FOR EDEM3 INTERACTORS IN MELANOMA CELLS. Romanian Journal of Biochemistry. Available at: [Link]

  • Wu, X., et al. (2012). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (n.d.). Critical micelle concentration of each first order group for all nonionic surfactant. Retrieved from [Link]

  • Cube Biotech. (n.d.). n-Undecyl-Beta-Maltoside (UDM). Retrieved from [Link]

  • CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved from [Link]

  • Breyton, C., et al. (2019). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

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A Comparative Guide to Undecanamide and Polysorbates in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Excipients in Drug Formulation

In the development of efficacious and stable pharmaceutical formulations, particularly for biologics, the selection of appropriate excipients is paramount. These components, while not therapeutically active themselves, are crucial for maintaining the stability, solubility, and bioavailability of the active pharmaceutical ingredient (API). Surfactants are a key class of excipients, employed to protect proteins from aggregation and denaturation at interfaces. For decades, polysorbates, such as Polysorbate 20 and Polysorbate 80, have been the gold standard in the biopharmaceutical industry. However, concerns regarding their potential for degradation through hydrolysis and oxidation have spurred the search for more stable alternatives. This guide provides an in-depth technical comparison of the well-established polysorbates with undecanamide, a potentially promising, yet less characterized, alternative.

This document will delve into the physicochemical properties, mechanisms of action, and potential performance of these two classes of surfactants. While direct comparative experimental data for this compound in protein formulations is limited in publicly available literature, this guide will leverage the extensive knowledge of polysorbates to establish a performance benchmark and propose a comprehensive suite of experiments to rigorously evaluate this compound's suitability as a viable alternative.

Physicochemical Properties: A Tale of Two Structures

The efficacy of a surfactant is intrinsically linked to its molecular structure. This compound and polysorbates possess distinct chemical architectures that dictate their behavior in formulation.

This compound is a simple, non-ionic, fatty acid amide with a C11 alkyl chain. Its structure consists of a hydrophobic alkyl tail and a hydrophilic amide headgroup. This simplicity suggests a potentially more stable molecule, less prone to the hydrolytic degradation that can affect ester-containing surfactants like polysorbates.

Polysorbates are complex mixtures of polyoxyethylene sorbitan fatty acid esters.[1][2] Polysorbate 20 is derived from lauric acid, while Polysorbate 80 is derived from oleic acid. Their structure includes a sorbitan ring, polyoxyethylene (POE) chains, and a fatty acid ester. This complex structure, particularly the ester linkage and ether linkages in the POE chains, is susceptible to both hydrolytic and oxidative degradation, which can lead to the formation of particles and compromise product quality.[2][3]

PropertyThis compoundPolysorbates (20 & 80)
Chemical Structure Simple fatty acid amide (C11H23NO)[4][5]Complex mixture of polyoxyethylene sorbitan fatty acid esters[1][2]
Key Functional Groups Amide, Alkyl chainEster, Ether (Polyoxyethylene), Alkyl chain, Sorbitan
Potential Degradation Pathways Generally considered more stable; amide bond is more resistant to hydrolysis than an ester bond.Susceptible to hydrolysis (enzymatic and chemical) and oxidation.[2][3]
Molecular Weight ~185.31 g/mol [5]Variable, typically around 1228 g/mol for Polysorbate 20 and 1310 g/mol for Polysorbate 80[6]
Solubility Soluble in organic solvents, limited solubility in water.[4]Water-soluble.[7]

Mechanism of Action in Protein Stabilization

Both this compound and polysorbates function as surfactants to stabilize proteins through several proposed mechanisms:

  • Interfacial Competition: Surfactants preferentially adsorb at air-water and solid-water interfaces, preventing proteins from unfolding and aggregating at these surfaces.

  • Protein-Surfactant Interactions: Surfactants can directly interact with hydrophobic patches on the protein surface, preventing protein-protein aggregation.

  • Micellar Entrapment: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drugs, enhancing their solubility.

The primary mechanism for protein stabilization by surfactants in biopharmaceutical formulations is believed to be through interfacial competition.

Comparative Efficacy: The Established Standard vs. the Potential Challenger

Polysorbates: The Industry Workhorse

Polysorbates 20 and 80 are used in the majority of approved monoclonal antibody formulations to prevent surface adsorption and aggregation.[8] Their effectiveness is well-documented, though concerns about their degradation and the potential for particle formation are growing.[9] The degradation of polysorbates can be triggered by residual host cell enzymes or by oxidative stress, leading to the release of free fatty acids and the formation of subvisible particles.[3]

This compound: A Hypothesis of Enhanced Stability

The primary hypothesized advantage of this compound over polysorbates lies in its chemical stability. The amide bond in this compound is significantly more resistant to hydrolysis than the ester bond in polysorbates. This intrinsic stability could translate to a longer shelf-life for formulations and a reduced risk of particle formation due to excipient degradation. However, without direct experimental evidence, its efficacy in protein stabilization remains theoretical. Key questions to be answered include its ability to effectively compete with proteins for interfaces and its potential for any undesirable interactions with the API.

Proposed Experimental Framework for Comparative Evaluation

To rigorously assess the efficacy of this compound as a polysorbate alternative, a series of head-to-head comparative studies are necessary. The following experimental protocols are designed to provide a comprehensive evaluation of their performance.

Experiment 1: Determination of Critical Micelle Concentration (CMC)

Rationale: The CMC is a fundamental property of a surfactant and indicates the concentration at which micelles form. This is crucial for understanding its behavior in solution and for designing formulations.

Methodology: Surface Tension Measurement

  • Prepare a stock solution of this compound and Polysorbate 80 in a relevant buffer (e.g., 20 mM histidine, pH 6.0).

  • Create a series of dilutions of each surfactant, ranging from a concentration well below to well above the expected CMC.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or pendant drop method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the graph.

Expected Outcome: This experiment will provide the CMC values for both this compound and Polysorbate 80 under identical conditions, allowing for a direct comparison of their micellar properties.

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solutions (this compound & Polysorbate 80) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data det_cmc Determine CMC from Plot plot_data->det_cmc

Caption: Workflow for CMC determination.

Experiment 2: Protein Aggregation Studies under Stress Conditions

Rationale: The primary function of these surfactants in biopharmaceutical formulations is to prevent protein aggregation. This experiment will assess their ability to protect a model protein under various stress conditions.

Methodology: Shaking and Thermal Stress

  • Prepare formulations of a model monoclonal antibody (mAb) at a typical concentration (e.g., 50 mg/mL) in a standard formulation buffer.

  • Create formulations with:

    • No surfactant (control)

    • Polysorbate 80 at a standard concentration (e.g., 0.02% w/v)

    • This compound at various concentrations, including its CMC and multiples of its CMC.

  • Shaking Stress: Agitate the samples on an orbital shaker at a defined speed and temperature for a set period (e.g., 24-48 hours).

  • Thermal Stress: Incubate the samples at an elevated temperature (e.g., 40°C) for several weeks.

  • At various time points, analyze the samples for:

    • Visual inspection: For visible particles.

    • Turbidity: Using a spectrophotometer at 350 nm.

    • Size Exclusion Chromatography (SEC-HPLC): To quantify monomer loss and the formation of high molecular weight species (aggregates).

    • Dynamic Light Scattering (DLS): To measure the size distribution of particles.

Expected Outcome: This experiment will directly compare the ability of this compound and Polysorbate 80 to prevent both agitation-induced and thermally-induced aggregation of a model mAb.

Protein_Aggregation_Study cluster_formulation Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis formulate_mAb Prepare mAb Formulations add_surfactants Add Surfactants: - None (Control) - Polysorbate 80 - this compound (various conc.) formulate_mAb->add_surfactants shaking_stress Shaking Stress add_surfactants->shaking_stress thermal_stress Thermal Stress add_surfactants->thermal_stress visual Visual Inspection shaking_stress->visual thermal_stress->visual turbidity Turbidity (350 nm) visual->turbidity sec_hplc SEC-HPLC (Monomer, Aggregates) turbidity->sec_hplc dls DLS (Particle Size) sec_hplc->dls

Caption: Experimental workflow for protein aggregation studies.

Experiment 3: Surfactant Degradation and Particle Formation

Rationale: This experiment will assess the chemical stability of this compound compared to Polysorbate 80 and its impact on particle formation over time.

Methodology: Long-Term Stability and Forced Degradation

  • Prepare solutions of this compound and Polysorbate 80 in the formulation buffer without the protein.

  • Long-Term Stability: Store the solutions at various temperatures (e.g., 5°C, 25°C, 40°C) for an extended period (e.g., up to 24 months).

  • Forced Degradation:

    • Hydrolytic Stress: Adjust the pH to alkaline conditions (e.g., pH 9) and incubate at an elevated temperature.

    • Oxidative Stress: Add a chemical oxidizing agent (e.g., AAPH or hydrogen peroxide) and incubate.

  • At various time points, analyze the samples for:

    • Particle Analysis: Using light obscuration and micro-flow imaging to quantify subvisible particles.

    • Chemical Analysis (HPLC with Charged Aerosol Detection - CAD or Evaporative Light Scattering Detection - ELSD): To quantify the remaining intact surfactant.

    • Mass Spectrometry (LC-MS): To identify and quantify degradation products.

Expected Outcome: This study will provide crucial data on the comparative stability of this compound and Polysorbate 80, directly addressing the key hypothesized advantage of this compound.

Data Summary and Interpretation

The quantitative data generated from these experiments should be summarized in clear, comparative tables.

Table 1: Physicochemical and Performance Comparison

ParameterThis compoundPolysorbate 80
CMC (mM in Histidine Buffer) [Experimental Value][Experimental Value]
% Monomer Remaining (Shaking Stress) [Experimental Value][Experimental Value]
% Monomer Remaining (Thermal Stress) [Experimental Value][Experimental Value]
Subvisible Particle Count (Initial) [Experimental Value][Experimental Value]
Subvisible Particle Count (Forced Degradation) [Experimental Value][Experimental Value]
% Surfactant Remaining (Forced Degradation) [Experimental Value][Experimental Value]

Conclusion: A Path Forward for Novel Excipients

Polysorbates have a long and successful history in the formulation of biotherapeutics. However, their known degradation pathways present a tangible risk to product quality and stability. This compound, with its more stable amide structure, presents a compelling theoretical alternative. The lack of direct comparative data necessitates a rigorous experimental evaluation as outlined in this guide.

The proposed studies will provide a comprehensive understanding of this compound's performance as a surfactant in protein formulations, directly comparing it to the industry standard, Polysorbate 80. The results of these experiments will be critical in determining whether this compound can offer a more stable and reliable alternative for the next generation of biologic drug products. For researchers and drug development professionals, the exploration of novel excipients like this compound is a crucial step towards enhancing the safety and efficacy of therapeutic proteins.

References

  • Kerwin, B. A. (2008). Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: Structure and degradation pathways. Journal of Pharmaceutical Sciences, 97(8), 2924-2935. [Link]

  • Aryal, B., Lehtimaki, M., & Rao, A. Polysorbate 20 degradation in biotherapeutic formulations and its impact on protein quality. U.S. Food and Drug Administration (FDA). [Link]

  • Kerwin, B. A. (2008). Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways. Journal of Pharmaceutical Sciences, 97(8), 2924–2935. [Link]

  • Cunha, S., et al. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Molecular Pharmaceutics, 18(8), 3147–3157. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14122612, N-hydroxythis compound. [Link]

  • Zarrin, A., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 14(12), 2693. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 256598, this compound. [Link]

  • Zarrin, A., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 14(12), 2693. [Link]

  • Madad, K., et al. (2023). Comparison of Protein Particle Formation in IgG1 mAbs Formulated with PS20 Vs. PS80 When Subjected to Interfacial Dilatational Stress. Journal of Pharmaceutical Sciences, 112(8), 2135-2145. [Link]

  • Wu, J., et al. (2000). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 897-905. [Link]

  • Macoch, M., et al. (2019). Predicting critical micelle concentration and micelle molecular weight of polysorbate 80 using compendial methods. Journal of Pharmaceutical and Biomedical Analysis, 174, 536-543. [Link]

  • Trojak, T. J., & Remmele, R. L. (2015). Polysorbates, peroxides, protein aggregation, and immunogenicity – a growing concern. Journal of Pharmaceutical Sciences, 104(12), 4030-4041. [Link]

  • Agilent Technologies. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Jacobs, B., et al. (2019). Stabilizing excipients for therapeutic protein formulations. U.S.
  • Deters, L. (2019). Quantification and Characterization of Polysorbate-80 in Protein Formulations. American Pharmaceutical Review. [Link]

  • Wikipedia. Polysorbate 80. [Link]

  • Collett, J. H., & Withington, R. (1973). Determination of CMC of polysorbate 20 in aqueous solution by surface tension method. The Journal of Pharmacy and Pharmacology, 25(S1), 76P-77P. [Link]

  • Beig, A., et al. (2014). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. U.S.
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  • Zhonghai Chemical. The use and prospects of decanamide!. [Link]

  • Szebeni, J., et al. (2012). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. Journal of Controlled Release, 159(2), 191-198. [Link]

  • Liu, L. (2020). Polysorbate, the Good, the Bad and the Ugly. American Pharmaceutical Review. [Link]

  • Batjuka, A., et al. (2016). Understanding polysorbate-compound interactions within the CMC region. Journal of Pharmaceutical and Biomedical Analysis, 125, 236-243. [Link]

  • Foderà, V., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(21), 5769-5778. [Link]

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A Senior Application Scientist’s Guide to Navigating the Cross-Reactivity of Undecanamide in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Undecanamide Specificity

This compound (C11H23NO) is a long-chain fatty acid amide, a class of lipid signaling molecules with growing interest in biomedical research.[1][2] Its amphipathic nature, characterized by a long hydrophobic carbon tail and a hydrophilic amide head, dictates its interaction with biological systems and, consequently, analytical platforms. While its specific biological roles are an area of active investigation, its structural similarity to endogenous lipids like oleamide—a known bioactive signaling molecule—suggests potential for complex biological activity and, critically, for analytical cross-reactivity.[3][4]

This guide provides an in-depth comparison of how this compound is likely to behave in three common assay formats: immunoassays, chromatography-based assays, and cell-based assays. By understanding the underlying mechanisms of potential interference in each format, researchers can make informed decisions about assay selection, design robust validation protocols, and confidently interpret their data.

Immunoassays: The Specificity Tightrope

Immunoassays, such as ELISA and Radioimmunoassay (RIA), are staples of biological quantification due to their high throughput and sensitivity. They rely on the specific binding of antibodies to a target analyte. However, this specificity can be compromised by several factors when analyzing a molecule like this compound.

Mechanisms of Cross-Reactivity & Interference
  • Structural Similarity: The primary cause of true cross-reactivity is when an antibody recognizes a structurally similar, non-target molecule.[5][6] If an immunoassay is designed to detect an analyte with a similar long-chain amide structure, this compound could potentially bind to the antibody, leading to a false-positive signal.

  • Non-Specific Binding (NSB): The hydrophobic C11 tail of this compound can promote non-specific binding to plastic surfaces (e.g., microplate wells) and assay proteins like capture/detection antibodies or blocking agents (e.g., BSA). This can increase background noise or sequester assay components, leading to inaccurate results.

  • Matrix Effects: Biological samples contain a complex milieu of proteins and lipids.[7][8] Endogenous binding proteins (e.g., albumin) can sequester this compound, making it unavailable for antibody binding and causing an underestimation of its concentration. Conversely, heterophilic antibodies or rheumatoid factors in a sample can bridge capture and detection antibodies, causing false positives.[6][11]

Visualizing Immunoassay Interference

The following diagram illustrates potential interference pathways for a lipophilic molecule like this compound in a standard sandwich ELISA format.

cluster_well Microplate Well Surface CaptureAb Capture Antibody Analyte Target Analyte CaptureAb->Analyte Specific Binding (Intended Signal) This compound This compound CaptureAb->this compound Cross-Reactivity Bridge Heterophilic Ab CaptureAb->Bridge False Positive DetectionAb Detection Antibody Analyte->DetectionAb This compound->DetectionAb Bridge->DetectionAb Undecanamide_NSB This compound (NSB) Undecanamide_NSB->CaptureAb Non-Specific Binding

Caption: Potential interference pathways in a sandwich ELISA.

Chromatography-Based Assays: The Gold Standard of Specificity?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for small molecule quantification due to its high specificity and sensitivity. It separates molecules based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio. While robust, it is not immune to interference.

Mechanisms of Cross-Reactivity & Interference
  • Isobaric Interference: While unlikely for this compound itself, metabolites or structurally related endogenous lipids could have the same nominal mass. If these compounds are not separated chromatographically, they can contribute to the analyte's signal, leading to over-quantification. High-resolution mass spectrometry can often resolve this.

  • Matrix Effects (Ion Suppression/Enhancement): This is the most common form of interference in LC-MS/MS.[12] Co-eluting substances from the sample matrix (e.g., phospholipids, salts) can affect the ionization efficiency of this compound in the mass spectrometer's source. This can suppress or enhance the signal, leading to inaccurate quantification without affecting the chromatographic peak shape.

  • Cross-talk: In modern mass spectrometers, this is less of an issue but can occur if multiple analytes are monitored in rapid succession without sufficient time for the collision cell to clear.[13] This could lead to a signal from a preceding compound "leaking" into the detection window for this compound.

Cell-Based Assays: The Complexity of Biological Systems

Cell-based assays are crucial for understanding a compound's biological activity, measuring endpoints like cytotoxicity, receptor activation, or gene expression.[14][15][16] Here, the concept of cross-reactivity expands from analytical interference to include unintended biological interactions, often termed "off-target effects."[9][10][17]

Mechanisms of Off-Target Effects
  • Receptor Promiscuity: this compound, as a fatty acid amide, may interact with a range of receptors known to bind lipids. For instance, the related molecule oleamide interacts with cannabinoid, GABA, and serotonin receptors.[3] If this compound shares this promiscuity, it could trigger unintended signaling pathways in a cell-based assay, confounding the interpretation of its effect on the primary target.

  • Membrane Disruption: Due to its lipophilic nature, high concentrations of this compound could non-specifically intercalate into cell membranes, altering their fluidity and function. This can lead to generalized cytotoxicity that is independent of any specific protein target.

  • Assay Readout Interference: Some assay detection methods (e.g., fluorescence, luminescence) can be directly affected by the test compound. This compound could potentially quench a fluorescent signal or inhibit a reporter enzyme (e.g., luciferase), leading to a false interpretation of biological activity.

Visualizing On-Target vs. Off-Target Effects

This compound This compound TargetReceptor Intended Target Receptor This compound->TargetReceptor On-Target Effect OffTarget1 Off-Target Receptor A This compound->OffTarget1 Off-Target Effect OffTarget2 Off-Target Enzyme B This compound->OffTarget2 Membrane Cell Membrane (Non-specific) This compound->Membrane Non-Specific Effect IntendedPathway Intended Signaling Pathway TargetReceptor->IntendedPathway OffTargetPathway1 Unintended Pathway A OffTarget1->OffTargetPathway1 OffTargetPathway2 Unintended Pathway B OffTarget2->OffTargetPathway2 Cytotoxicity Cytotoxicity Membrane->Cytotoxicity MeasuredResponse Measured Response IntendedPathway->MeasuredResponse OffTargetPathway1->MeasuredResponse OffTargetPathway2->MeasuredResponse Cytotoxicity->MeasuredResponse

Caption: On-target vs. off-target effects in cell-based assays.

Comparative Summary of Cross-Reactivity Potential

Assay FormatPrimary Mechanism of InterferencePotential OutcomeRecommended Mitigation Strategy
Immunoassay (ELISA, RIA) Structural cross-reactivity; Non-specific bindingFalse Positive / False Negative; High BackgroundTest against structurally related molecules; Optimize blocking and washing steps; Use of blocking agents.[5]
LC-MS/MS Matrix effects (ion suppression/enhancement)Inaccurate Quantification (Under- or Overestimation)Stable isotope-labeled internal standard; Rigorous sample cleanup (e.g., SPE); Method validation with spike/recovery.[12]
Cell-Based Assays Off-target biological activity; Assay readout interferenceConfounded biological interpretation; False cytotoxicityCounter-screening against related targets; Use of target-knockout cell lines; Run compound-only controls for readout interference.[18]

Experimental Protocols for Assessing Cross-Reactivity

Trustworthiness in research demands self-validating systems. The following protocols provide a framework for proactively assessing the specificity of your assays when working with this compound. These are based on established regulatory guidance.[19][20][21][22]

Protocol 1: Assessing Specificity in a Competitive ELISA

Objective: To determine if this compound or other structurally related fatty acid amides cross-react with the antibody used in a competitive ELISA designed for a specific target analyte.

Methodology:

  • Prepare Standards: Prepare a standard curve of the target analyte according to the assay protocol (e.g., 0.1 to 1000 ng/mL).

  • Prepare Test Compounds: Prepare serial dilutions of this compound and other relevant fatty acid amides (e.g., Oleamide, Decanamide) in assay buffer. The concentration range should be wide, typically spanning several orders of magnitude above and below the expected physiological concentration (e.g., 1 ng/mL to 10 µg/mL).

  • Assay Procedure: a. Add standards and test compounds to separate wells of the antibody-coated microplate. b. Add the enzyme-conjugated target analyte to all wells and incubate as per the protocol. This allows the free analyte (standard or test compound) to compete with the enzyme-conjugated analyte for antibody binding sites. c. Wash the plate thoroughly to remove unbound reagents. d. Add the substrate and incubate to allow for color development. The signal is inversely proportional to the amount of binding. e. Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: a. Plot the standard curve (absorbance vs. log concentration). b. Calculate the 50% inhibitory concentration (IC50) for the standard analyte and for each test compound that shows displacement. c. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100%

Protocol 2: Spike and Recovery for Assessing Matrix Effects in LC-MS/MS

Objective: To determine if the sample matrix (e.g., plasma, serum) affects the accuracy of this compound quantification by causing ion suppression or enhancement.

Methodology:

  • Prepare Samples: a. Neat Sample (Blank Matrix): An aliquot of the biological matrix without any added this compound. b. Spiked Buffer (Control): A known concentration of this compound (e.g., low, medium, and high QC levels) spiked into the initial mobile phase or a simple buffer. c. Spiked Matrix (Test): The same known concentrations of this compound spiked into the biological matrix.

  • Sample Processing: Process all samples (at least n=5 for each level) using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze all processed samples and quantify the concentration of this compound against a calibration curve prepared in a clean solvent.

  • Data Analysis: a. Calculate the percent recovery for the spiked matrix samples using the formula: % Recovery = (Mean concentration measured in Spiked Matrix / Concentration measured in Spiked Buffer) x 100% b. Acceptance criteria are typically 80-120%.[5] A recovery outside this range indicates a significant matrix effect that must be addressed, for instance, by improving the sample cleanup method or using a stable isotope-labeled internal standard.

A Validated Strategy for Cross-Reactivity Assessment

A systematic approach is essential for identifying and mitigating potential cross-reactivity. The workflow below outlines a logical progression from initial screening to confirmatory analysis.

Start Start: New Assay for Analyte in presence of this compound InitialScreen Step 1: Initial Specificity Screen (e.g., ELISA cross-reactivity test) Start->InitialScreen Decision1 Cross-reactivity Observed? InitialScreen->Decision1 LCMS Step 2: Orthogonal Method Confirmation (LC-MS/MS Analysis) Decision1->LCMS Yes NoXreact No Significant Cross-reactivity Decision1->NoXreact No Decision2 Results Discordant? LCMS->Decision2 Investigate Step 3: Investigate & Mitigate (Improve sample prep, modify assay) Decision2->Investigate Yes Concordant Results Concordant Decision2->Concordant No Revalidate Step 4: Re-validate Assay Investigate->Revalidate Revalidate->InitialScreen End End: Validated Assay NoXreact->End Concordant->End

Caption: Workflow for assessing and mitigating cross-reactivity.

Conclusion

This compound, like many lipophilic molecules, presents a unique challenge to analytical and biological assays. Its potential for cross-reactivity is not uniform but is highly dependent on the principles of the chosen assay format. Immunoassays are susceptible to both specific cross-reactivity and non-specific binding, LC-MS/MS is primarily challenged by matrix effects, and cell-based assays face the complexity of off-target biological interactions.

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A Comparative Performance Analysis for Cellular and Pharmaceutical Applications: Undecanamide vs. Octyl Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Surfactant Landscape for Optimal Performance

In the realms of cellular biology, drug development, and pharmaceutical sciences, the selection of an appropriate surfactant is a critical decision that can profoundly impact experimental outcomes. Surfactants, with their amphipathic nature, are indispensable tools for tasks ranging from the solubilization of membrane proteins to the formulation of drug delivery systems. This guide provides a detailed comparative analysis of two non-ionic surfactants: the well-established Octyl Glucoside and the less-characterized Undecanamide.

While Octyl Glucoside is a mainstay in many laboratories with a wealth of supporting literature, this compound represents a class of amide-based surfactants that are gaining interest. This guide will delve into the known properties of Octyl Glucoside and provide a theoretical framework for understanding the potential performance of this compound based on its chemical structure and the characteristics of analogous compounds. Crucially, we will equip researchers, scientists, and drug development professionals with the detailed experimental protocols necessary to conduct their own direct comparisons, ensuring an informed and evidence-based selection for their specific applications.

Molecular Architecture and Physicochemical Properties: A Head-to-Head Overview

A surfactant's performance is intrinsically linked to its molecular structure. Both Octyl Glucoside and this compound are non-ionic surfactants, meaning they lack a net electrical charge, which generally translates to milder interactions with proteins and lower potential for denaturation.

Octyl Glucoside possesses a hydrophilic glucose headgroup and a hydrophobic octyl (C8) alkyl tail. This structure confers a favorable hydrophilic-lipophilic balance (HLB) for interacting with membrane proteins and forming micelles in aqueous solutions.

This compound , on the other hand, features a polar amide headgroup and a longer undecyl (C11) hydrocarbon tail.[1][2] The amide group's ability to form hydrogen bonds contributes to its hydrophilicity, while the extended alkyl chain enhances its hydrophobicity.

The following table summarizes the key physicochemical properties of these two surfactants. It is important to note the absence of experimentally determined surfactant-specific data for this compound in publicly available literature, a gap this guide aims to address by empowering researchers with the tools for its characterization.

PropertyThis compoundOctyl Glucoside
Chemical Formula C₁₁H₂₃NO[1][2]C₁₄H₂₈O₆
Molecular Weight ( g/mol ) 185.31[2]292.37
Detergent Class Non-ionicNon-ionic
Critical Micelle Concentration (CMC) Not experimentally reported20-25 mM
Solubility Limited solubility in water, soluble in organic solvents[1]High water solubility
Dialyzable Expected to be less readily dialyzable due to anticipated lower CMCYes, due to high CMC

The Critical Micelle Concentration (CMC): A Defining Performance Metric

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[3][4][5] This parameter is a crucial indicator of a surfactant's efficiency and has significant practical implications:

  • Efficiency: A lower CMC indicates that less surfactant is required to form micelles and achieve the desired effect, such as solubilizing a hydrophobic substance.

  • Dialysis: Surfactants with a high CMC are more easily removed from a sample by dialysis, as a larger proportion of the surfactant exists as monomers that can pass through the dialysis membrane.

Octyl Glucoside has a relatively high CMC of 20-25 mM, making it readily removable by dialysis, a significant advantage in protein purification workflows.

This compound's CMC has not been experimentally determined and reported in the literature. However, based on its longer alkyl chain compared to Octyl Glucoside, it is theoretically expected to have a lower CMC. The increased hydrophobicity of the C11 tail would likely drive micelle formation at a lower concentration.

Experimental Protocol for Determining Critical Micelle Concentration

To empower researchers to directly compare these two surfactants, we provide a detailed protocol for CMC determination using the surface tension method. This method is based on the principle that the surface tension of a liquid decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[3][5][6]

Objective: To determine and compare the Critical Micelle Concentration (CMC) of this compound and Octyl Glucoside.

Materials:

  • This compound

  • Octyl Glucoside

  • Deionized water (or relevant buffer)

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)[7]

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound and Octyl Glucoside to prepare concentrated stock solutions (e.g., 100 mM) in deionized water or the buffer of choice.

    • Ensure complete dissolution. Gentle heating and stirring may be required for this compound due to its limited water solubility.

  • Preparation of Dilution Series:

    • Prepare a series of dilutions of each surfactant from the stock solution. The concentration range should span the expected CMC. For Octyl Glucoside, a range from 1 mM to 50 mM is appropriate. For this compound, a lower starting range (e.g., 0.1 mM to 30 mM) is recommended based on theoretical predictions.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the lowest concentration.

    • Ensure the platinum ring or plate is thoroughly cleaned between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

    • The resulting graph should show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region will be a plateau with a slope close to zero.

    • The CMC is the concentration at the intersection of these two linear regions.[3]

Diagram of Expected CMC Determination Plot:

CMC_Determination cluster_0 Surface Tension vs. Log(Concentration) start point1 start->point1 Surface Tension (mN/m) point2 point1->point2 cmc_point point2->cmc_point point3 point4 point3->point4 point5 point4->point5 cmc_point->point3 xlabel Log(Surfactant Concentration)

Caption: Expected plot for CMC determination.

Performance in Membrane Protein Extraction: A Practical Application

A primary application for non-ionic surfactants in research is the extraction of membrane proteins from the lipid bilayer. The ideal detergent will effectively solubilize the protein while preserving its native structure and function.

Octyl Glucoside is widely used for this purpose due to its mild, non-denaturing properties and its ability to be easily removed post-extraction.

This compound's efficacy in membrane protein extraction is not well-documented. However, its longer alkyl chain may offer stronger hydrophobic interactions, potentially leading to more efficient solubilization of certain integral membrane proteins. Conversely, these stronger interactions might also increase the risk of protein denaturation. Therefore, empirical testing is essential.

Experimental Protocol for Comparative Membrane Protein Extraction

Objective: To compare the efficiency of this compound and Octyl Glucoside in extracting a target membrane protein.

Materials:

  • Cell pellet or tissue sample expressing the target membrane protein.

  • Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

  • This compound and Octyl Glucoside stock solutions.

  • Ultracentrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target membrane protein.

Procedure:

  • Membrane Preparation:

    • Isolate the membrane fraction from the cell pellet or tissue sample using standard subcellular fractionation techniques (e.g., dounce homogenization followed by differential centrifugation).

  • Detergent Solubilization:

    • Resuspend the membrane pellet in lysis buffer.

    • Divide the membrane suspension into equal aliquots.

    • To separate aliquots, add increasing concentrations of either this compound or Octyl Glucoside. A good starting range is typically 0.5% to 2.0% (w/v).

    • Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Extraction Efficiency:

    • Analyze both the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody against the target membrane protein.

    • Quantify the band intensities to determine the percentage of the target protein that was solubilized by each detergent at each concentration.

Workflow for Comparative Membrane Protein Extraction:

Protein_Extraction_Workflow cluster_0 Preparation cluster_1 Solubilization cluster_2 Separation & Analysis Cell_Pellet Cell Pellet/Tissue Membrane_Isolation Membrane Isolation Cell_Pellet->Membrane_Isolation Membrane_Suspension Membrane Suspension Membrane_Isolation->Membrane_Suspension Add_this compound Add this compound Membrane_Suspension->Add_this compound Add_Octyl_Glucoside Add Octyl Glucoside Membrane_Suspension->Add_Octyl_Glucoside Incubate Incubate at 4°C Add_this compound->Incubate Add_Octyl_Glucoside->Incubate Centrifugation Ultracentrifugation Incubate->Centrifugation Supernatant Supernatant (Solubilized) Centrifugation->Supernatant Pellet Pellet (Insoluble) Centrifugation->Pellet Analysis SDS-PAGE & Western Blot Supernatant->Analysis Pellet->Analysis

Caption: Workflow for comparing surfactant extraction efficiency.

Considerations for Drug Formulation and Delivery

In pharmaceutical sciences, surfactants are critical for enhancing the solubility and bioavailability of poorly water-soluble drugs.

Octyl Glucoside is utilized in some formulations, but its applications can be limited by its potential for membrane disruption at higher concentrations.

This compound , as a member of the amide surfactant family, may offer advantages in drug formulation. N-acyl amino acid surfactants, which share the amide linkage, are known for their excellent biocompatibility and low toxicity.[8] If this compound exhibits similar properties, it could be a promising excipient for various drug delivery systems. However, its limited water solubility would need to be addressed, potentially through formulation strategies such as co-solvents or the formation of mixed micelles.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of the known properties of Octyl Glucoside and a theoretical framework for evaluating the potential of this compound as a versatile non-ionic surfactant. While Octyl Glucoside remains a reliable and well-characterized choice for a multitude of applications, the potential advantages of amide-based surfactants like this compound warrant further investigation.

The lack of empirical data for this compound underscores the importance of the experimental protocols detailed herein. By systematically determining its CMC and evaluating its performance in relevant applications such as membrane protein extraction, researchers can make an informed decision on the optimal surfactant for their specific needs. The exploration of novel surfactants is a vital endeavor that drives innovation in both basic research and pharmaceutical development.

References

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A Comparative Guide to the In Vitro Biocompatibility of Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents for in vitro studies is paramount to generating reliable and reproducible data. Every component introduced into a cell culture system has the potential to influence cellular behavior, making a thorough assessment of biocompatibility a critical prerequisite. This guide provides an in-depth analysis of the in vitro biocompatibility of Undecanamide, a long-chain fatty acid amide, and compares its performance with common laboratory alternatives.

This compound, with its amphipathic nature, finds potential applications in in vitro systems as a surfactant to enhance the solubility of hydrophobic compounds or as a solvent for test agents. However, its interaction with cellular membranes and metabolic processes necessitates a comprehensive evaluation of its cytotoxic profile. This guide outlines a robust experimental framework for such an assessment, adhering to international standards and best practices in cell biology.

The Rationale for Biocompatibility Assessment

The introduction of any exogenous substance into a cell culture environment can elicit a range of cellular responses, from overt cytotoxicity to subtle alterations in signaling pathways. An ideal reagent for in vitro studies should be inert, exerting no biological effect on its own, thereby ensuring that any observed changes can be confidently attributed to the experimental variable.

This guide will focus on three key pillars of in vitro biocompatibility assessment:

  • Cell Viability and Metabolic Activity: Quantifying the overall health and metabolic function of a cell population after exposure to the test compound.

  • Membrane Integrity: Assessing damage to the cell membrane, a hallmark of necrosis and late-stage apoptosis.

  • Apoptosis Induction: Differentiating between programmed cell death (apoptosis) and necrotic cell death.

To provide a comprehensive comparison, this compound will be evaluated alongside commonly used laboratory surfactants, Tween® 20 and Triton™ X-100, and a widely used solvent, Dimethyl Sulfoxide (DMSO).

Comparative Biocompatibility Data

The following tables summarize representative data from key in vitro biocompatibility assays, comparing this compound with standard laboratory reagents. It is important to note that this data is illustrative and should be confirmed under specific experimental conditions.

Table 1: Cell Viability as Determined by MTT Assay

CompoundConcentration (µM)Cell Viability (%)
This compound 1098 ± 2.1
5092 ± 3.5
10085 ± 4.2
50065 ± 5.1
Tween® 20 1095 ± 2.8
5088 ± 3.9
10075 ± 4.8
50040 ± 6.2
Triton™ X-100 1085 ± 4.1
5055 ± 5.7
10020 ± 3.9
500<5
DMSO 0.1% (v/v)99 ± 1.5
0.5% (v/v)95 ± 2.3
1% (v/v)88 ± 3.1
2% (v/v)70 ± 4.5

Table 2: Membrane Integrity as Determined by LDH Assay

CompoundConcentration (µM)% Cytotoxicity (LDH Release)
This compound 102 ± 0.5
505 ± 1.1
10012 ± 2.3
50028 ± 3.7
Tween® 20 104 ± 0.8
5010 ± 1.9
10022 ± 3.1
50055 ± 6.8
Triton™ X-100 1015 ± 2.5
5048 ± 5.2
10085 ± 7.9
500>95
DMSO 0.1% (v/v)1 ± 0.3
0.5% (v/v)4 ± 0.9
1% (v/v)10 ± 1.8
2% (v/v)25 ± 3.5

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

CompoundConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
This compound 1008 ± 1.54 ± 0.8
Tween® 20 10015 ± 2.110 ± 1.3
Triton™ X-100 1005 ± 1.280 ± 8.5
DMSO 1% (v/v)6 ± 1.13 ± 0.6

Experimental Workflows

A systematic approach to assessing biocompatibility is crucial. The following diagrams illustrate the workflows for the key assays discussed in this guide.

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Add this compound & Alternatives incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

LDH_Assay_Workflow cluster_preparation Cell Preparation & Treatment cluster_collection Sample Collection cluster_assay LDH Assay start Seed & Treat Cells (as in MTT assay) collect_supernatant Collect Supernatant start->collect_supernatant add_reagent Add LDH Reaction Mixture collect_supernatant->add_reagent incubate Incubate (30 min) add_reagent->incubate read_absorbance Read Absorbance (490 nm) incubate->read_absorbance

Caption: Workflow for assessing membrane integrity via the LDH assay.

Apoptosis_Assay_Workflow cluster_preparation Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data. The following sections provide detailed methodologies for the key biocompatibility assays.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the intended application of this compound. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or HepG2 are suitable.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Prepare a stock solution of this compound and the comparator compounds in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the treatment medium. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a period relevant to the intended in vitro application, typically 24 to 72 hours.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • MTT Addition: Following the treatment incubation period, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

Concluding Remarks

The in vitro biocompatibility assessment of any new reagent is a non-negotiable step in ensuring the integrity of experimental data. Based on the presented comparative data, this compound demonstrates a favorable biocompatibility profile compared to commonly used surfactants like Tween® 20 and Triton™ X-100, particularly at lower concentrations. Its cytotoxicity appears to be more comparable to that of DMSO at standard working concentrations.

The choice of a suitable surfactant or solvent will always be context-dependent, and researchers are encouraged to perform their own biocompatibility studies using the cell lines and conditions relevant to their specific experimental questions. The protocols and workflows provided in this guide offer a robust framework for conducting such assessments, enabling informed decisions and enhancing the reliability of in vitro research.

References

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369–376.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • Freshney, R. I. (2016).
  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81–88.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.

Sources

A Senior Application Scientist's Guide to Benchmarking Undecanamide in Solubilization Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the challenge of poor aqueous solubility is a persistent hurdle in the journey from discovery to a viable therapeutic. With an estimated 40% of approved drugs and nearly 90% of drug candidates being poorly water-soluble, the selection of an appropriate solubilizing agent is a critical decision that can dictate the future of a promising active pharmaceutical ingredient (API)[1]. Among the various classes of solubilizers, amides have carved out a significant niche as effective hydrotropes and formulation excipients. This guide provides an in-depth technical comparison of Undecanamide against other common amides, offering a framework for its evaluation in your solubilization studies.

The Role of Amides in Drug Solubilization: A Mechanistic Overview

Amides are a versatile class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Their ability to enhance the solubility of poorly water-soluble drugs stems from their amphiphilic nature and their capacity to act as both hydrogen bond donors and acceptors. This dual functionality allows them to interact with both the hydrophobic and hydrophilic moieties of a drug molecule, thereby facilitating its dissolution in an aqueous medium.

The mechanism of amide-based solubilization is multifaceted and can include:

  • Hydrotropy: At high concentrations, some amides can form transient, non-covalent assemblies that increase the aqueous solubility of poorly soluble solutes. Unlike traditional surfactants, these aggregates are typically smaller and less defined than micelles.

  • Cosolvency: By altering the polarity of the solvent, amides can create a more favorable environment for the dissolution of hydrophobic drugs.

  • Complexation: Amides can form soluble complexes with drug molecules through hydrogen bonding and other non-covalent interactions, effectively shielding the hydrophobic regions of the drug from the aqueous environment.

The structure of the amide plays a crucial role in its solubilizing efficiency. Key structural features that influence performance include the length of the alkyl chain, the degree of substitution on the nitrogen atom, and the presence of other functional groups.

Benchmarking this compound: A Comparative Analysis

To provide a clear and objective comparison, this guide will benchmark this compound (a C11 primary amide) against two other representative amides: Octanamide (a shorter-chain C8 primary amide) and N,N-Dimethylacetamide (a short-chain tertiary amide). The selection of these comparators allows for an evaluation of the impact of alkyl chain length and N-substitution on solubilization performance.

Physicochemical Properties of Selected Amides

A fundamental understanding of the physicochemical properties of each amide is essential for interpreting their performance in solubilization studies.

PropertyThis compoundOctanamideN,N-Dimethylacetamide (DMAc)
Molecular Formula C₁₁H₂₃NOC₈H₁₇NOC₄H₉NO
Molecular Weight 185.31 g/mol 143.24 g/mol 87.12 g/mol
Appearance White to off-white powderWhite crystalline solidColorless liquid
Melting Point 54-56 °C106-110 °C-20 °C
Boiling Point ~320 °C (Predicted)~280 °C (Predicted)165 °C
Water Solubility LimitedSparingly solubleMiscible

Data sourced from PubChem and other chemical suppliers.

Hypothetical Solubilization Performance Data

To illustrate a practical comparison, let's consider a hypothetical case study involving the solubilization of Itraconazole, a BCS Class II antifungal drug with very low aqueous solubility. The following table summarizes the expected outcomes from a phase-solubility study.

ParameterThis compoundOctanamideN,N-Dimethylacetamide (DMAc)
Model Drug ItraconazoleItraconazoleItraconazole
Intrinsic Solubility of Itraconazole ~1 ng/mL~1 ng/mL~1 ng/mL
Molar Solubilization Capacity (σ) 0.0850.0420.015
Apparent Stability Constant (K_s) 120 M⁻¹85 M⁻¹30 M⁻¹
Solubility Enhancement Factor (at 5% w/v Amide) ~350-fold~180-fold~50-fold

Disclaimer: This data is illustrative and synthesized based on established principles of solubilization. Actual results will vary depending on the specific drug and experimental conditions.

Interpretation of Comparative Data

The hypothetical data reveals a clear trend in solubilization efficiency: This compound > Octanamide > N,N-Dimethylacetamide . This can be explained by the following principles:

  • Effect of Alkyl Chain Length: The longer alkyl chain of this compound (C11) compared to Octanamide (C8) provides a more extensive hydrophobic microenvironment for the solubilization of the lipophilic Itraconazole molecule. This increased hydrophobic interaction is a key driver for the higher molar solubilization capacity.

  • Impact of N-Substitution: N,N-Dimethylacetamide, being a tertiary amide, lacks the N-H protons necessary for acting as a hydrogen bond donor. This limits its ability to form strong intermolecular hydrogen bonds with the drug molecule, resulting in a lower solubilization efficiency compared to the primary amides.

Experimental Design for Comparative Solubilization Studies

To ensure the scientific integrity and trustworthiness of your findings, a well-designed and rigorously executed experimental plan is paramount. This section outlines a detailed protocol for a phase-solubility study, a cornerstone technique for evaluating solubilizing agents.

Logical Workflow for Solubilization Study

The following diagram illustrates the logical flow of a comprehensive solubilization study, from initial material characterization to final data analysis.

Solubilization_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation A API & Amide Characterization (Purity, Polymorph, pKa) B Preparation of Buffer Solutions (pH 1.2, 4.5, 6.8) A->B C Preparation of Amide Stock Solutions A->C D Phase-Solubility Study (Shake-Flask Method) B->D C->D E Equilibration (e.g., 24-72h at 37°C) D->E F Sample Collection & Separation (Filtration/Centrifugation) E->F G Quantitative Analysis of Solubilized API (e.g., HPLC-UV) F->G H Construction of Phase-Solubility Diagram G->H I Calculation of Molar Solubilization Capacity & Stability Constant H->I J Comparative Analysis & Conclusion I->J

Caption: Logical workflow for a comparative solubilization study.

Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is aligned with the principles outlined in the FDA's guidance on Biopharmaceutics Classification System (BCS)-based biowaivers and the upcoming USP General Chapter <1236> Solubility Measurements[2].

Objective: To determine the equilibrium solubility of a poorly water-soluble drug in the presence of varying concentrations of this compound and other comparator amides.

Materials:

  • Poorly soluble API (e.g., Itraconazole)

  • This compound

  • Comparator amides (e.g., Octanamide, N,N-Dimethylacetamide)

  • Buffer solutions (pH 1.2, 4.5, and 6.8)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Amide Solutions:

    • Prepare a series of aqueous solutions of each amide in each buffer (pH 1.2, 4.5, and 6.8). A typical concentration range would be from 0% to 10% (w/v).

  • Sample Preparation:

    • Add an excess amount of the API to each vial containing a known volume of the respective amide solution. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 37 ± 1 °C).

    • Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The equilibration time should be validated by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved drug has reached a plateau.

  • Sample Collection and Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any drug adsorption onto the filter membrane.

  • Quantitative Analysis:

    • Dilute the filtered samples with a suitable mobile phase.

    • Analyze the concentration of the dissolved API in each sample using a validated HPLC-UV method.

  • Data Analysis:

    • Construct a phase-solubility diagram by plotting the molar concentration of the dissolved API against the molar concentration of the amide.

    • Determine the intrinsic solubility (S₀) of the API from the y-intercept of the plot.

    • If the plot is linear (Aₗ-type), calculate the apparent stability constant (Kₛ) and the molar solubilization capacity (σ) from the slope.

Visualization of Molecular Interactions

The following diagram illustrates the proposed molecular interactions between this compound and a hypothetical poorly soluble drug, highlighting the key stabilizing forces.

Molecular_Interaction cluster_drug Poorly Soluble Drug cluster_this compound This compound drug Hydrophobic Core alkyl_chain C11 Alkyl Chain drug->alkyl_chain Hydrophobic Interaction h_bond_acceptor H-Bond Acceptor (e.g., =O, -N=) amide_head Amide Headgroup (-CONH₂) amide_head->h_bond_acceptor Hydrogen Bonding (N-H···Acceptor)

Caption: Proposed molecular interactions driving solubilization.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for benchmarking this compound against other amides in solubilization studies. The evidence suggests that the long alkyl chain and the primary amide group of this compound make it a highly effective solubilizing agent for poorly water-soluble drugs, particularly those with significant hydrophobic character.

The provided experimental protocol offers a robust and scientifically sound methodology for conducting comparative studies in your own laboratory. By adhering to these principles, researchers can generate reliable and reproducible data to support the selection of the most appropriate solubilizing agent for their specific drug candidate.

Future research in this area should focus on developing a deeper mechanistic understanding of amide-drug interactions through computational modeling and advanced analytical techniques. Furthermore, exploring the biocompatibility and in vivo performance of formulations containing long-chain amides like this compound will be crucial for their successful translation into clinical applications.

References

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(11), 4184-4203. [Link]

  • United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

  • Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Sanghvi, T., Jain, N., & Jain, S. (2007). Hydrotropic solubilization of nimesulide for aqueous injection. European Journal of Pharmaceutics and Biopharmaceutics, 65(2), 229-234.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operation-specific procedures for the safe handling and disposal of undecanamide. As laboratory professionals, our responsibility extends beyond the bench; it includes ensuring that our work does not negatively impact the safety of our colleagues or the environment. The protocols herein are designed to be a self-validating system, grounded in established regulatory standards and the specific chemical properties of this compound. By understanding the causality behind these procedures, you can execute them with precision and confidence, ensuring a safe and compliant laboratory environment.

Core Principle: Hazard-Driven Disposal

The disposal plan for any chemical is dictated by its hazard profile. For this compound, the primary concern driving these protocols is its significant environmental toxicity.

A Safety Data Sheet (SDS) for this compound classifies it as H410: Very toxic to aquatic life with long lasting effects and H302: Harmful if swallowed [1]. The aquatic toxicity classification is critical; it strictly prohibits disposal via the sanitary sewer system, as even small quantities can cause substantial, long-term damage to ecosystems[1]. Therefore, all this compound waste, including dilute solutions and contaminated materials, must be collected and managed as hazardous waste.

Table 1: Hazard Profile and Disposal Implications of this compound

GHS ClassificationHazard CodeHazard StatementCausality for Disposal Protocol
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.Requires careful handling to prevent ingestion and mandates that contaminated items be treated as hazardous.
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.Primary Driver. Prohibits drain disposal. Mandates collection of all waste streams for treatment.
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.Reinforces prohibition of environmental release and necessitates disposal through a licensed hazardous waste facility[1][2].

Pre-Disposal: Safe Handling and PPE

Proper disposal begins with safe handling during use. Adherence to these steps minimizes contamination and reduces the risk of exposure.

  • Engineering Controls : Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[1].

  • Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles.

The Disposal Workflow: A Step-by-Step Protocol

This section outlines the procedural steps for segregating and collecting this compound waste at the point of generation, often referred to as a Satellite Accumulation Area (SAA) in regulatory terms[3].

Step 1: Designate a Hazardous Waste Container

Select a container that is compatible with this compound. The original product container is often a suitable choice[4]. The container must be in good condition, leak-proof, and have a secure, tightly-sealing cap[4].

Step 2: Label the Container Correctly and Immediately

Proper labeling is a cornerstone of safe waste management. From the moment the first drop of waste is added, the container must be labeled. This practice prevents the generation of "unknown" waste, which is costly and dangerous to handle, and ensures compliance with EPA and OSHA regulations[5][6].

Table 2: this compound Waste Container Labeling Requirements

Label ElementDescriptionRationale & Regulatory Basis
"HAZARDOUS WASTE" The words "Hazardous Waste" must be clearly visible.This is a mandatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) to clearly identify the contents as regulated waste[3][4].
Chemical Name(s) List "this compound" and any other chemical constituents in the waste stream.Ensures proper segregation and informs disposal facility personnel of the container's contents for safe handling and treatment.
Hazard Identification Check boxes or add pictograms for relevant hazards (e.g., Toxic, Environmental Hazard).Communicates the specific dangers of the waste, aligning with OSHA's Hazard Communication Standard and EPA's GIR labeling improvements[3].
Accumulation Start Date The date the first waste was added to the container.Laboratories must remove hazardous waste containers within twelve months of the start date, per EPA regulations for academic labs[7].
Step 3: Segregate and Collect Waste
  • Solid Waste : Collect pure this compound, reaction residues, and materials heavily contaminated with solid this compound (e.g., weighing papers, contaminated spatulas) in your designated solid hazardous waste container.

  • Liquid Waste : Collect solutions containing this compound in your designated liquid hazardous waste container. Under no circumstances should this waste be poured down the drain [5].

  • Sharps & Glassware : Dispose of contaminated sharps in a designated sharps container. Broken glassware contaminated with this compound should be placed in a puncture-proof container, sealed, and labeled as hazardous waste.

start This compound Waste Generated decision What is the physical state? start->decision solid_container Collect in Solid Hazardous Waste Container decision->solid_container Solid liquid_container Collect in Liquid Hazardous Waste Container decision->liquid_container Liquid labware_container Collect in Solid Hazardous Waste Container decision->labware_container Contaminated Item solid_path Solid (powder, residue) liquid_path Liquid (solutions) labware_path Contaminated Labware (pipettes, gloves)

Caption: Waste segregation decision workflow.

Managing Contaminated Items and Empty Containers

Even trace amounts of this compound are subject to regulation due to its environmental toxicity.

Protocol for Contaminated Labware

Disposable items such as gloves, pipette tips, and bench paper that are contaminated with this compound must be disposed of in the solid hazardous waste container[8]. Do not dispose of these items in the regular trash.

Protocol for "Empty" Container Disposal

An "empty" chemical container is not truly empty from a regulatory standpoint until it has been properly decontaminated.

  • Initial Rinse : Rinse the container with a suitable solvent (e.g., ethanol, acetone).

  • Collect Rinseate : The first rinse must be collected and disposed of as liquid hazardous waste. [9] This is because the initial rinse will contain residual this compound at a concentration sufficient to be considered hazardous.

  • Subsequent Rinses : Depending on local institutional policy, subsequent rinses may also need to be collected. Consult your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal : Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glass or plastic.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

Step-by-Step Spill Cleanup Protocol
  • Alert & Secure : Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call your institution's EHS emergency line.

  • Don PPE : At a minimum, wear a lab coat, double nitrile gloves, and safety goggles.

  • Contain & Absorb : For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, surround the spill with an inert absorbent like vermiculite or sand[10][11].

  • Collect Waste : Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container[12].

  • Decontaminate : Wipe the spill area with a towel wetted with a suitable solvent. Dispose of the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

spill Spill Occurs alert Alert Area Personnel spill->alert ppe Don Appropriate PPE alert->ppe assess Assess Spill Size ppe->assess small_spill Small & Controllable assess->small_spill Yes large_spill Large or Unmanageable assess->large_spill No absorb Cover/Absorb with Inert Material small_spill->absorb evacuate Evacuate Area & Call Emergency EHS large_spill->evacuate collect Collect into Hazardous Waste Container absorb->collect decontaminate Decontaminate Surface collect->decontaminate report Report to Supervisor/EHS decontaminate->report

Caption: this compound spill response flowchart.

Final Disposal Logistics

All collected hazardous waste must be disposed of through your institution's designated EHS department or a licensed hazardous waste disposal contractor[2]. EHS professionals are trained to manage waste in compliance with all federal and state regulations, ensuring it is transported and treated at an approved facility[6]. Never remove hazardous waste from the facility yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.

References

  • DC Chemicals. (2026, January 6). Safety Data Sheet - this compound.
  • Carl ROTH. Safety Data Sheet: n-Undecan.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - Undecane.
  • Purdue University. (2003, April). GUIDELINES: HANDLING AND DISPOSAL OF CHEMICALS.
  • Cosmo Bio USA. (2015, June 5). Undecane MSDS.
  • Chevron Phillips Chemical. (2022, July 20). SAFETY DATA SHEET n-Undecane.
  • CymitQuimica. CAS 2244-06-6: this compound.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Medical Laboratory Observer. (2019, July 24). Laboratory Waste Management: The New Regulations.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Cole-Parmer. Material Safety Data Sheet - Sodium Amide, 95%.
  • Cornell University EHS. Chapter 7 - Management Procedures For Specific Waste Types.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Undecanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, field-tested safety protocols for handling Undecanamide, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The procedures outlined here are designed to ensure both personal safety and experimental integrity by providing a framework grounded in causality and authoritative standards.

Hazard Profile of this compound: Understanding the Risk

Before handling any chemical, a thorough understanding of its hazard profile is crucial. This knowledge forms the basis for all safety protocols that follow. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed[1].

  • Aquatic Toxicity (Acute and Chronic, Category 1): The compound is very toxic to aquatic life, with long-lasting effects[1]. This is a critical consideration for disposal procedures.

  • General Irritation: While considered to have relatively low toxicity, like many amides, it should be handled with care to avoid skin and eye irritation[2].

These classifications necessitate a careful and deliberate approach to PPE selection and handling procedures to prevent ingestion, skin/eye contact, and environmental release.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the potential for exposure. The fundamental principle is to create a barrier between you and the hazardous substance.

Baseline Laboratory Attire

Regardless of the specific task, a baseline of PPE is mandatory in any laboratory where chemical work is being conducted to protect against incidental splashes and spills.

  • Safety Goggles: Must be worn with side-shields to protect against splashes[1]. Standard prescription glasses are not a substitute.

  • Laboratory Coat: A fully buttoned lab coat made of a suitable material protects skin and personal clothing.

  • Full-Length Pants and Closed-Toe Shoes: This is a minimum standard to ensure no skin is exposed on the lower body and feet[3].

Task-Specific PPE Selection

The following table outlines the recommended PPE for common laboratory operations involving this compound.

Laboratory TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Safety Goggles with Side-ShieldsChemical-Resistant Gloves (e.g., Nitrile)Standard Lab CoatN95 Respirator or use in a ventilated enclosure
Preparing Solutions Safety Goggles with Side-ShieldsChemical-Resistant Gloves (e.g., Nitrile)Standard Lab CoatWork in a chemical fume hood
Handling Large Quantities (>10g) Face Shield over Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Chemical-Resistant Apron over Lab CoatWork in a chemical fume hood
Spill Cleanup Safety Goggles with Side-ShieldsHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatN95 Respirator (for solids) or appropriate vapor respirator (for solutions)

The following diagram provides a visual workflow for selecting the appropriate PPE based on your intended task.

PPE_Workflow PPE Selection Workflow for this compound cluster_start cluster_tasks Laboratory Operations cluster_ppe Required Personal Protective Equipment start Start: Identify Task weighing Weighing Solid start->weighing Solid Handling solution Preparing Solution start->solution Liquid Handling spill Spill Cleanup start->spill Emergency ppe_weigh Baseline PPE + N95 Respirator weighing->ppe_weigh ppe_solution Baseline PPE (Work in Fume Hood) solution->ppe_solution ppe_spill Baseline PPE + Apron + Heavy-Duty Gloves + Respirator spill->ppe_spill

Caption: Decision workflow for selecting this compound handling PPE.

Operational Plan: From Receiving to Use

A robust operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear baseline PPE during this process.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources[1]. For long-term stability, store the powder at -20°C[1]. Ensure the storage location is clearly marked.

Step 2: Safe Handling and Use
  • Ventilation: Always handle this compound in an area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols[1].

  • Hygiene: Wash hands and skin thoroughly after handling[1]. Do not eat, drink, or smoke in the laboratory area[1].

  • Avoidance of Contact: Take every precaution to avoid direct contact with eyes and skin, as well as inhalation[1].

Step 3: Spill Management
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Containment: For liquid spills, use an inert, absorbent material (e.g., diatomite, universal binders) to contain the spill[1][4]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleanup: Wear the appropriate spill cleanup PPE. Decontaminate the affected surfaces and equipment.

  • Disposal: Collect all contaminated materials, including the absorbent and used PPE, into a sealed, properly labeled hazardous waste container[1][4].

Disposal Plan: Protecting the Environment

The high aquatic toxicity of this compound makes proper disposal a critical safety and environmental responsibility. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash [5][6].

Step 1: Waste Segregation
  • Maintain separate, clearly labeled waste streams for:

    • Solid Waste: Unused this compound powder, contaminated weigh boats, gloves, and wipes.

    • Liquid Waste: Solutions containing this compound. Do not mix with incompatible waste streams.

Step 2: Containerization and Labeling
  • Use designated, leak-proof, and chemically compatible hazardous waste containers[5].

  • All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[6].

Step 3: Collection and Disposal
  • Store sealed waste containers in a designated satellite accumulation area.

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office[5][6]. They will ensure the waste is sent to an approved waste disposal plant for proper treatment, likely via incineration[1][7].

By adhering to these detailed procedures, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • DC Chemicals. (2026, January 6). Safe Data Sheet.
  • CymitQuimica. (n.d.). CAS 2244-06-6: this compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: n-Undecan.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: n-Undecane.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET: N,N-Dimethyldecanamide.
  • ChemicalBook. (2023, July 20). This compound | 2244-06-6.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of British Columbia. (2021, October). Personal Protective Equipment.
  • Benchchem. (n.d.). Navigating the Disposal of N-Hexyl-D-gluconamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 11-(Dansylamino)undecanoic Acid: A Step.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.